Imidazolidin-4-one
Description
Properties
IUPAC Name |
imidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c6-3-1-4-2-5-3/h4H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVONPBONFIJAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363599 | |
| Record name | 4-Imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704-79-6 | |
| Record name | 4-Imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery of Imidazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazolidin-4-one core is a significant heterocyclic scaffold that has garnered increasing interest in medicinal chemistry and drug discovery. Its structural similarity to other well-established pharmacophores, such as hydantoins and pyrrolidinones, belies a unique chemical space that has been explored for a wide array of therapeutic applications. This technical guide provides a comprehensive historical overview of the discovery and early synthesis of the this compound ring system. We will delve into the seminal synthetic methodologies, providing detailed experimental protocols and quantitative data from the pioneering publications that laid the groundwork for the development of this important class of compounds.
Precursors to the Discovery: The Work of Heinrich Biltz
The journey to the discovery of imidazolidin-4-ones begins with the foundational work on a related class of compounds, the hydantoins (imidazolidine-2,4-diones). In 1908, German chemist Heinrich Biltz reported the synthesis of 5,5-diphenylhydantoin, which would later become the widely used anti-seizure medication, phenytoin.[1] This synthesis, often referred to as the Biltz synthesis, involved the condensation of benzil and urea in the presence of a base. While not a direct synthesis of an this compound, Biltz's work on the hydantoin ring system was a crucial stepping stone, providing the chemical knowledge and starting materials that would be utilized in the first synthesis of an this compound.
The First Reported Synthesis of an this compound
The first documented synthesis of an this compound was reported by Carrington and his colleagues. Their work involved the desulfurization of 5,5-diphenylthiohydantoin, a sulfur analog of phenytoin. This pioneering work marked the formal entry of the this compound scaffold into the landscape of heterocyclic chemistry.
Experimental Protocol: Synthesis of 5,5-Diphenylthis compound (Carrington et al.)
A detailed experimental protocol for this seminal synthesis is provided below, based on the available literature.
Reaction Scheme:
Caption: Desulfurization of 5,5-Diphenylthiohydantoin.
Procedure: A mixture of 5,5-diphenylthiohydantoin and a Raney nickel catalyst in a suitable solvent (e.g., ethanol) is refluxed for several hours. The reaction mixture is then filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization to yield 5,5-diphenylthis compound.
Quantitative Data:
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
|---|
| 5,5-Diphenylthis compound | 5,5-Diphenylthiohydantoin | Raney Nickel | Not specified in reviews | Not specified in reviews |
A General and Versatile Approach: The Davis and Levy Synthesis
A more general and widely applicable method for the synthesis of imidazolidin-4-ones was reported by Davis and Levy in 1951. Their approach involved the condensation of an aminoacetamide with a ketone, a reaction that has since become a cornerstone in the synthesis of a diverse range of this compound derivatives.
Experimental Protocol: Synthesis of 2,2-Dimethylthis compound (Davis and Levy, 1951)
The following protocol is based on the work of Davis and Levy, which demonstrated the feasibility of this synthetic route.
Reaction Scheme:
Caption: Condensation of Aminoacetamide and Acetone.
Procedure: Aminoacetamide hydrochloride is neutralized, and the free aminoacetamide is reacted with an excess of acetone. The reaction mixture is stirred at room temperature for an extended period. The excess acetone is then removed under reduced pressure, and the resulting residue is purified, typically by crystallization, to afford 2,2-dimethylthis compound.
Quantitative Data:
| Compound | Starting Materials | Yield (%) | Melting Point (°C) |
|---|
| 2,2-Dimethylthis compound | Aminoacetamide, Acetone | Not specified in reviews | Not specified in reviews |
Note: As with the Carrington synthesis, the precise quantitative data from the original 1951 publication in the Journal of the American Chemical Society should be consulted for detailed experimental parameters.
Further Developments in this compound Synthesis
Following these initial discoveries, the field of this compound synthesis has expanded significantly. Two other early and noteworthy methods include the synthesis of the unsubstituted parent ring system and a ring expansion approach.
Synthesis of Unsubstituted this compound
The direct synthesis of the parent this compound proved to be challenging. An early successful approach involved the use of a protecting group strategy, as outlined below.
Experimental Workflow:
Caption: Workflow for the Synthesis of Unsubstituted this compound.
Ring Expansion of Azetidin-3-one
Another ingenious approach to the this compound scaffold involves the ring expansion of a four-membered ring precursor, azetidin-3-one, via a Beckmann rearrangement.
Reaction Pathway:
Caption: Synthesis of this compound via Ring Expansion.
Conclusion
The discovery and early synthetic exploration of the this compound scaffold laid a critical foundation for the subsequent development of a vast array of derivatives with significant biological activities. From the initial desulfurization of a thiohydantoin to the more versatile condensation and ring-expansion strategies, the pioneering work of early chemists provided the essential tools for accessing this valuable heterocyclic core. This guide has provided a detailed overview of these historical milestones, including the available experimental protocols and a framework for understanding the logical progression of synthetic thought in this area. It is our hope that this in-depth look at the history of this compound discovery will serve as a valuable resource for researchers and scientists in the ongoing quest for novel therapeutics.
References
An In-depth Technical Guide to the Early Synthetic Routes of the Imidazolidin-4-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
The imidazolidin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its synthesis has been a subject of extensive research, with a variety of methods developed over the years. This technical guide provides an in-depth exploration of the foundational, early synthetic routes to this important heterocyclic system. Detailed experimental protocols for key historical syntheses are provided, along with quantitative data and workflow diagrams to facilitate understanding and replication.
Introduction
The this compound ring system, a five-membered heterocycle containing two nitrogen atoms and a ketone, has garnered significant attention in drug discovery due to its structural similarity to other important lactams like pyrrolidinones and its presence in various natural products and pharmaceuticals.[1] The early methods for constructing this scaffold laid the groundwork for the development of more complex and stereoselective synthetic strategies. This guide will focus on four seminal early approaches:
-
Reduction of Thiohydantoins: The first reported synthesis of an this compound.
-
Condensation of Carbonyl Compounds and Aminoacetamides: A principal and straightforward route to the core structure.
-
The Strecker Synthesis Approach: A classic multicomponent reaction adapted for the synthesis of this compound precursors.
-
The Ugi Reaction and Post-Cyclization Strategy: A versatile multicomponent reaction to generate complex precursors for subsequent cyclization.
These methods, while sometimes superseded by modern techniques, offer fundamental insights into the chemical reactivity and construction of this important heterocyclic core.
Early Synthetic Methodologies and Experimental Protocols
This section details the core early synthetic routes, providing both historical context and detailed experimental procedures for seminal reactions.
Reduction of Thiohydantoins
The first synthesis of an this compound was reported by Biltz and Seydel in 1912, involving the reduction of a thiohydantoin with sodium in amyl alcohol. A more convenient method was later developed by Carrington et al. in 1953, utilizing Raney nickel for the desulfurization of 5,5-disubstituted monothiohydantoins.[1][2] This reductive removal of the sulfur atom from the thiohydantoin ring provides a direct route to the corresponding this compound.[1]
Experimental Protocol: Desulfurization of 5,5-Diphenyl-2-thiohydantoin with Raney Nickel [1]
This protocol is based on the work of Carrington et al. (1953), which established Raney nickel as an effective reagent for this transformation.
-
Materials:
-
5,5-Diphenyl-2-thiohydantoin
-
Ethanol
-
Raney Nickel (W-2)
-
-
Procedure:
-
A mixture of 5,5-diphenyl-2-thiohydantoin and a suspension of Raney nickel in ethanol is heated under reflux.
-
The reaction progress is monitored for the disappearance of the starting material.
-
Upon completion, the hot reaction mixture is filtered to remove the Raney nickel.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is recrystallized from a suitable solvent (e.g., ethanol or water) to yield 5,5-diphenylthis compound.
-
Quantitative Data:
While the original 1953 paper by Carrington et al. does not provide a comprehensive table of yields for various substrates, it qualitatively describes the successful conversion of several 5,5-disubstituted monothiohydantoins to their corresponding imidazolidin-4-ones.[1] The reaction is reported to be effective for various N- and S-methyl derivatives as well.
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| 5,5-Diphenyl-2-thiohydantoin | 5,5-Diphenylthis compound | Raney Nickel, Ethanol | Reflux | Not specified | [1] |
| 3-Methyl-5,5-diphenyl-2-thiohydantoin | 3-Methyl-5,5-diphenylthis compound | Raney Nickel, Ethanol | Reflux | Not specified | [1] |
Logical Workflow Diagram: Reduction of Thiohydantoin
Caption: Workflow for the synthesis of imidazolidin-4-ones via Raney nickel reduction.
Condensation of Carbonyls and Aminoacetamides
A fundamental and widely applicable early route involves the condensation of an aldehyde or ketone with an aminoacetamide or its derivatives.[3] This reaction, dating back to at least 1951 with the work of Davis et al., typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization.[3] The stability of the resulting this compound can be influenced by the substituents on the carbonyl compound.
Experimental Protocol: Synthesis of 2,2-Dimethylthis compound [3]
This protocol is based on the 1951 synthesis reported by Davis et al.
-
Materials:
-
Aminoacetamide
-
Acetone
-
Benzene
-
Pyridine
-
-
Procedure:
-
A mixture of aminoacetamide and acetone in benzene is heated under reflux for 30 minutes to form the Schiff base.
-
The benzene is removed, and pyridine is added to the residue.
-
The mixture is then heated under reflux for an additional 30 minutes to induce rearrangement to the more stable this compound.
-
The product, 2,2-dimethylthis compound, can be isolated after removal of the pyridine. It is noted to be labile in basic or hot acidic solutions.
-
Quantitative Data:
The early literature often lacks detailed quantitative data for these reactions. However, the method has been applied to various substrates, including the synthesis of spiroimidazolidin-4-ones from cyclic ketones.
| Carbonyl Compound | Amine Component | Product | Conditions | Yield | Reference |
| Acetone | Aminoacetamide | 2,2-Dimethylthis compound | 1. Benzene, Reflux; 2. Pyridine, Reflux | Not specified | [3] |
| Cyclohexanone | Aminoacetonitrile | 1,4-Diazaspiro[4.5]decan-2-one | Sodium methoxide catalyst | Not specified | [3] |
Logical Workflow Diagram: Condensation of Carbonyl and Aminoacetamide
Caption: Workflow for this compound synthesis via condensation.
Strecker Synthesis of α-Amino Acids and Subsequent Cyclization
The Strecker synthesis, a classic method for preparing α-amino acids from aldehydes or ketones, sodium cyanide, and ammonium chloride, can be adapted to produce precursors for imidazolidinone rings.[4] The resulting α-amino acid can then be cyclized with reagents like phenyl isocyanate or phenyl isothiocyanate to yield imidazolidin-2,4-diones or 2-thioxo-imidazolidin-4-ones, respectively. This two-step approach provides a versatile route to a range of substituted imidazolidinones.
Experimental Protocol: Two-Step Synthesis of (±)3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione [4]
This protocol demonstrates the initial Strecker synthesis followed by cyclization.
-
Part 1: Synthesis of (±)C-(4-Methylphenyl)-glycine (Strecker Synthesis)
-
To a reaction vessel, add potassium cyanide (KCN), ammonium chloride (NH₄Cl), and 4-methylbenzaldehyde.
-
The reaction is carried out according to a general procedure for Strecker synthesis, followed by acid hydrolysis to form the C-arylglycine derivative.
-
The product is isolated and recrystallized.
-
-
Part 2: Synthesis of (±)3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione (Cyclization)
-
The prepared (±)C-(4-Methylphenyl)-glycine (1.48 g, 9 mmol) and phenyl isocyanate (PhNCO, 1.07 g, 9 mmol) are reacted.
-
The reaction is followed by an acid hydrolysis step.
-
The final product is isolated as white crystals and recrystallized from an ethanol/water mixture.
-
Quantitative Data:
This two-step method provides good overall yields for a variety of substituted derivatives.
| Aldehyde | Product of Step 1 | Final Product | Overall Yield | Reference |
| 4-Methylbenzaldehyde | (±)C-(4-Methylphenyl)-glycine | (±)3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | 77.50% | [4] |
| 4-Ethylbenzaldehyde | (±)C-(4-Ethylphenyl)-glycine | (±)3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione | 78.64% | [4] |
| 4-Isopropylbenzaldehyde | (±)C-(4-Isopropylphenyl)-glycine | (±)3-Phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione | 70-74% (range for series) | [4] |
Logical Workflow Diagram: Strecker Synthesis and Cyclization
Caption: Two-step synthesis of imidazolidinone derivatives via a Strecker reaction.
Ugi Four-Component Reaction and Post-Ugi Cyclization
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly generating molecular complexity from an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.[5] While the initial Ugi product is a linear bis-amide, it can be designed to undergo a subsequent intramolecular cyclization to form various heterocycles, including imidazolidin-4-ones.[6][7] This strategy involves using a component with a latent nucleophile that can cyclize onto the newly formed amide backbone.
Experimental Protocol: One-Pot Synthesis of 2,5-Diketopiperazines (as a model for Post-Ugi Cyclization) [5]
This protocol for a related heterocyclic system illustrates the general one-pot Ugi/cyclization strategy. A similar approach using appropriate starting materials would lead to imidazolidin-4-ones.
-
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equiv.)
-
Amine (e.g., benzylamine, 1.0 equiv.)
-
Carboxylic Acid (e.g., monochloroacetic acid, 1.0 equiv.)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv.)
-
Ethanol (EtOH)
-
Cesium Carbonate (Cs₂CO₃)
-
-
Procedure:
-
Ugi Reaction: A solution of the aldehyde, amine, monochloroacetic acid, and isocyanide in ethanol (1.0 M) is stirred at room temperature for 18 hours.
-
Cyclization: After the initial 18 hours, cesium carbonate is added to the reaction mixture, and stirring is continued for an additional 18 hours at room temperature to effect the intramolecular SN2 cyclization.
-
The reaction mixture is then worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
-
Quantitative Data:
The Ugi/post-cyclization strategy is versatile, with yields depending on the specific substrates used.
| Aldehyde | Isocyanide | Product | Overall Yield | Reference |
| 4-Nitrobenzaldehyde | tert-Butyl isocyanide | 4-benzyl-1-(tert-butyl)-3-(4-nitrophenyl)piperazine-2,5-dione | 68% | [5] |
| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 4-benzyl-1-(tert-butyl)-3-(4-chlorophenyl)piperazine-2,5-dione | 65% | [5] |
| Isovaleraldehyde | Cyclohexyl isocyanide | 4-benzyl-1-cyclohexyl-3-isobutylpiperazine-2,5-dione | 42% | [5] |
Logical Workflow Diagram: Ugi Reaction and Post-Cyclization
Caption: One-pot synthesis via Ugi four-component reaction and subsequent cyclization.
Conclusion
The early synthetic routes to the this compound scaffold, including the reduction of thiohydantoins, condensation of carbonyls with aminoacetamides, and adaptations of multicomponent reactions like the Strecker and Ugi syntheses, established the fundamental principles for constructing this vital heterocyclic core. While modern organic synthesis has introduced more sophisticated and stereocontrolled methods, these foundational reactions remain relevant for their simplicity, versatility, and educational value. They provide a robust platform for the synthesis of a wide array of derivatives for applications in medicinal chemistry and drug development. Understanding these early pathways offers researchers a deeper appreciation of the scaffold's chemistry and provides alternative, often straightforward, strategies for accessing novel analogues.
References
- 1. 618. Thiohydantoins. Part IV. The action of Raney nickel on some monothiohydantoins - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 618. Thiohydantoins. Part IV. The action of Raney nickel on some monothiohydantoins - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Imidazolidinone synthesis [organic-chemistry.org]
An In-depth Technical Guide on the Core Physicochemical Properties of Imidazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental physicochemical properties of Imidazolidin-4-one. Due to a scarcity of publicly available experimental data for the unsubstituted parent compound, this guide presents computed data for this compound alongside experimental data for the closely related and structurally analogous compound, 2-Imidazolidinone, to provide a valuable reference point for researchers. The methodologies for determining these key parameters are also detailed to support laboratory investigations.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Computed and Experimental Data
The following tables summarize the available computed data for this compound and experimental data for the related compound 2-Imidazolidinone.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₆N₂O | PubChem[1] |
| Molecular Weight | 86.09 g/mol | PubChem[1] |
| XLogP3-AA (Computed LogP) | -1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 41.1 Ų | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 86.048012819 Da | PubChem[1] |
| Complexity | 71.2 | PubChem[1] |
Table 2: Experimental Physicochemical Properties of 2-Imidazolidinone (CAS 120-93-4)
| Property | Value | Source |
| Melting Point | 129-132 °C | ChemicalBook[2] |
| Boiling Point | 158.75 °C (rough estimate) | ChemicalBook[2] |
| Water Solubility | Soluble | ChemicalBook[2] |
| LogP | -1.16 at 25°C | ChemicalBook[2] |
| pKa | 14.58 ± 0.20 (Predicted) | ChemicalBook[2] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data.
Determination of Melting Point
The melting point of a solid is a fundamental physical property that provides an indication of its purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.
Determination of LogP
The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of the lipophilicity of a compound. It describes the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel and shaken until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases completely separate.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a drug's oral bioavailability.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the determination of pKa using potentiometric titration.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of a simple this compound derivative would be expected to show signals for the methylene protons of the ring, as well as signals for any substituents. The chemical shifts and coupling patterns would be dependent on the specific substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (C=O) typically in the range of 170-180 ppm, and signals for the methylene carbons of the ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1720 cm⁻¹. N-H stretching vibrations would also be observable for unsubstituted or monosubstituted nitrogen atoms.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can aid in structural confirmation.
Conclusion
This technical guide provides a foundational understanding of the key physicochemical properties of this compound. While experimental data for the parent compound is limited, the provided computed data and the experimental data for the analogous 2-Imidazolidinone offer valuable insights for researchers. The detailed experimental protocols serve as a practical resource for the in-house determination of these critical parameters, which are indispensable for the successful development of new chemical entities in the pharmaceutical industry. Further research into the experimental characterization of the parent this compound is warranted to expand the available data for this core heterocyclic scaffold.
References
Spectroscopic Analysis of the Imidazolidin-4-one Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazolidin-4-one scaffold is a prevalent structural motif in a wide array of biologically active compounds and a valuable building block in synthetic organic chemistry. A thorough understanding of its spectroscopic properties is paramount for the unambiguous identification, characterization, and structural elucidation of novel derivatives. This technical guide provides an in-depth overview of the spectroscopic analysis of the this compound core, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the core structure.
¹H NMR Spectroscopy
The proton NMR spectra of imidazolidin-4-ones are characterized by signals corresponding to the protons at various positions on the heterocyclic ring. The chemical shifts are influenced by the nature and position of substituents.
Table 1: Typical ¹H NMR Chemical Shift Ranges for the this compound Core
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2 | 4.61 - 5.16 | Singlet (if unsubstituted) | The chemical shift is sensitive to substituents at N-1 and N-3. |
| H-5 | 3.78 - 4.18 | Triplet (if unsubstituted) | Coupling with H-4 protons. |
| N-H | Variable | Broad Singlet | The chemical shift is highly dependent on solvent, concentration, and temperature. Can appear in a wide range.[1] |
| H-4 | 3.42 - 3.73 | Triplet (if unsubstituted) | Coupling with H-5 protons. |
Note: Data compiled from various sources for substituted imidazolidin-4-ones. The exact chemical shifts will vary depending on the specific substitution pattern and the solvent used.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the this compound ring. The carbonyl carbon (C-4) is a particularly characteristic signal.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the this compound Core
| Carbon Position | Chemical Shift (δ, ppm) | Notes |
| C-2 | ~40 - 60 | Highly dependent on substitution at C-2. |
| C-4 (C=O) | ~170 - 185 | The carbonyl carbon signal is typically found in this downfield region.[2] |
| C-5 | ~50 - 65 | Influenced by substituents at C-5 and adjacent nitrogen atoms. |
Note: Data compiled from various sources for substituted imidazolidin-4-ones. The exact chemical shifts will vary depending on the specific substitution pattern and the solvent used.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.[3]
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
Data Acquisition (General Parameters):
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound core, most notably the carbonyl and N-H groups.
Table 3: Characteristic IR Absorption Frequencies for the this compound Core
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3180 - 3388 | Medium-Strong | Can be a single or multiple bands. Position is sensitive to hydrogen bonding.[3][5] |
| C-H Stretch (aliphatic) | 2923 - 2958 | Medium | Corresponds to the CH₂ groups in the ring.[3][5] |
| C=O Stretch (amide) | 1672 - 1731 | Strong | This is a characteristic and intense peak for the lactam carbonyl.[3][5] |
| C-N Stretch | 1164 - 1176 | Medium |
Experimental Protocol for FTIR Analysis (KBr Pellet Method)
-
Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the finely ground mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound derivatives, aiding in their structural confirmation. Electrospray ionization (ESI) is a common soft ionization technique used for these compounds.
The fragmentation of the this compound ring can proceed through several pathways, often involving ring cleavage. For N-methylthis compound organocatalysts, protonation enables three distinct ring cleavage pathways leading to the formation of iminium ions.[6] The specific fragmentation pattern is valuable for characterizing the core structure and is largely unaffected by exocyclic substituents.[6]
Table 4: Illustrative Mass Spectrometry Data for an this compound Derivative
| Derivative | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 5-Methyl-2-thioxo-4-imidazolidinone | Electron Ionization | 130.17 | Not specified |
Note: The fragmentation pattern is highly dependent on the substitution and the ionization method used.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[6]
-
Further dilute an aliquot of this stock solution to a final concentration of 1-10 µg/mL.
-
If necessary, filter the solution to remove any particulate matter.
Data Acquisition (General Parameters):
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte.
-
Infusion: The sample solution is introduced into the ESI source at a flow rate of 5-20 µL/min.
-
Analysis: The mass-to-charge ratio of the resulting ions is measured.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
Table 5: Selected Crystallographic Data for 3-Hydroxy-2,2-dimethylthis compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Not Specified |
| b (Å) | Not Specified |
| c (Å) | Not Specified |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: Specific bond lengths and angles for the this compound core would be determined from the detailed crystallographic data (CIF file) of a specific derivative.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality. This is often achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using an X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[7] Data is collected over a range of angles as the crystal is rotated.[7]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares procedures.[7]
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.
Key Spectroscopic Relationships
The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for the this compound core.
References
- 1. 4-Imidazolidinone, 5-methyl-2-thioxo- [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organomation.com [organomation.com]
- 4. mdpi.com [mdpi.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. mkuniversity.ac.in [mkuniversity.ac.in]
Imidazolidin-4-one as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazolidin-4-one core is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility. Its structural resemblance to other widely recognized pharmacophores, such as pyrrolidinones and hydantoins, has made it a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, diverse pharmacological applications, and the structure-activity relationships that govern its efficacy.
Synthesis of the this compound Scaffold
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves a one-pot, multi-component reaction, often a modification of the Ugi reaction, followed by an intramolecular cyclization.
Representative Synthetic Protocol: Synthesis of 1,2,5-Trisubstituted Imidazolidin-4-ones
This protocol describes a general procedure for the synthesis of 1,2,5-trisubstituted imidazolidin-4-ones, which is a common motif in many biologically active derivatives.
Materials:
-
An α-amino acid
-
An aldehyde or ketone
-
An isocyanide
-
A primary amine
-
Methanol (or another suitable solvent)
-
Glacial acetic acid
Procedure:
-
To a solution of the α-amino acid (1.0 eq) in methanol, add the aldehyde or ketone (1.0 eq) and the primary amine (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.0 eq) to the reaction mixture and continue to stir at room temperature for 24-48 hours. The progress of the Ugi reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the Ugi reaction, add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux for 4-8 hours to facilitate the intramolecular cyclization to the this compound ring.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics for a variety of diseases.
Anticancer Activity
A significant area of research for this compound derivatives is in oncology. These compounds have shown potent cytotoxic effects against various cancer cell lines.
Mechanism of Action: One of the key mechanisms underlying the anticancer activity of certain this compound derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1] The increased intracellular ROS levels can trigger oxidative stress, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activated JNK can then phosphorylate and regulate the activity of various downstream targets, ultimately culminating in programmed cell death.[1]
Quantitative Data: Anticancer Activity
The anticancer efficacy of various this compound derivatives has been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9r | HCT116 (Colon) | Not specified, but potent | [1] |
| 9r | SW620 (Colon) | Not specified, but potent | [1] |
| 3e | MCF-7 (Breast) | 20.4 (LD50 in µg/mL) | [2] |
| 2-thioxothis compound derivative | HepG-2 (Liver) | 2.33 (µg/mL) | [3] |
| imidazoline derivative | HCT-116 (Colon) | 0.76 (µg/mL) | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity
This compound derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Mechanism of Action: One of the proposed mechanisms for the antibacterial activity of some this compound derivatives is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By interfering with QS signaling, these compounds can disrupt the expression of virulence factors and biofilm formation, thereby attenuating bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for the development of resistance.
Quantitative Data: Antimicrobial Activity
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| IIIk | E. coli | 12.5 | [4] |
| IIIk | C. albicans | 12.5 | [4] |
| IIIj | C. albicans | 12.5 | [4] |
| 11c | B. subtilis | 0.15 | [5] |
| 11c | K. pneumonia | 0.12 | [5] |
| C5 | S. aureus | ≤ 31.25 | [6] |
| C6 | S. aureus | 62.5 - 125 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticoagulant Activity
Certain this compound derivatives have been identified as potent anticoagulant agents, suggesting their potential use in the treatment and prevention of thrombotic disorders.
Mechanism of Action: The anticoagulant effect is evaluated by measuring the prolongation of clotting times in standard coagulation assays, such as the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT). The APTT assay evaluates the integrity of the intrinsic and common coagulation pathways, while the PT assay assesses the extrinsic and common pathways. Prolongation of these clotting times indicates interference with the coagulation cascade.
Quantitative Data: Anticoagulant Activity
| Compound ID | Assay | Clotting Time (seconds) | Reference |
| 5f | APTT | >1000 | [2] |
| 3f | APTT | 456.3 | [2] |
| 3f | PT | 157.5 | [2] |
| 2f | APTT | 104.0 | [2] |
| 2f | PT | 108.5 | [2] |
Experimental Protocol: APTT and PT Assays
-
Plasma Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma.
-
APTT Assay:
-
Pre-warm the plasma sample and APTT reagent (containing a contact activator and phospholipids) to 37°C.
-
Mix the plasma with the APTT reagent and incubate for a specified time (e.g., 3-5 minutes).
-
Add pre-warmed calcium chloride to initiate clotting and simultaneously start a timer.
-
Record the time taken for a fibrin clot to form.
-
-
PT Assay:
-
Pre-warm the plasma sample and PT reagent (containing tissue factor and calcium) to 37°C.
-
Add the PT reagent to the plasma and simultaneously start a timer.
-
Record the time taken for a fibrin clot to form.
-
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
-
Anticancer Activity: Studies have shown that the presence of halogenated aromatic substituents on the 1-imidazolyl ring can enhance anticancer activity. Conversely, methoxy-substituted benzene rings at the same position may reduce activity.[1]
-
Anticoagulant Activity: The presence of a 2-thioxo group in the this compound ring appears to be crucial for anticoagulant activity, with these derivatives generally showing greater potency than their 2,4-dione counterparts.[2]
-
Antimicrobial Activity: The antimicrobial spectrum and potency are influenced by the substituents at various positions. For instance, trisubstituted imidazolidine rings have shown better activity compared to disubstituted analogs.[4]
Conclusion
The this compound scaffold is a versatile and privileged structure in medicinal chemistry, offering a foundation for the development of a wide array of therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and the broad spectrum of biological activities, including anticancer, antimicrobial, and anticoagulant effects, underscores its therapeutic potential. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the discovery of novel and effective drugs for a multitude of diseases. This guide provides a foundational understanding for researchers and drug development professionals to harness the potential of this remarkable scaffold.
References
Exploring the Chemical Space of Imidazolidin-4-one Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazolidin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the chemical space of this compound derivatives, focusing on their synthesis, physicochemical properties, and diverse pharmacological applications. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic core.
Synthesis of this compound Derivatives
The synthesis of the this compound ring and its derivatives can be achieved through several strategic approaches. A common and effective method involves the cyclization of a Schiff base, formed from an appropriate aldehyde or ketone and an amino acid derivative, with a suitable cyclizing agent.
General Experimental Protocol: Synthesis via Schiff Base Cyclization
This protocol outlines a general procedure for the synthesis of 3-{[2,6-bis(substituted phenyl)-1-methylpiperidin-4-ylidene]amino}-2-thioxo-imidazolidin-4-one derivatives.
Materials:
-
Substituted 2,6-diphenylpiperidine-4-one
-
Thiosemicarbazide
-
Ethyl chloroacetate
-
Fused sodium acetate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Synthesis of Thiosemicarbazone Intermediate: A mixture of the substituted 2,6-diphenylpiperidine-4-one (0.1 mol) and thiosemicarbazide (0.1 mol) in glacial acetic acid is refluxed for 4-6 hours. The reaction mixture is then cooled and poured into crushed ice. The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol.
-
Cyclization to form the this compound Ring: The dried thiosemicarbazone intermediate (0.01 mol), ethyl chloroacetate (0.01 mol), and fused sodium acetate (0.03 mol) are dissolved in ethanol (30 mL). The mixture is refluxed for 7-8 hours. After cooling, the reaction mixture is poured into ice-cold water. The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the final this compound derivative.[1]
Physicochemical and Biological Activity Data
The following tables summarize key physicochemical and biological activity data for a selection of this compound derivatives, providing a comparative overview of their properties.
Table 1: Physicochemical Properties of Selected this compound Derivatives
| Compound ID | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |
| IM-1 | C16H14N2O2 | 198-199 | 77.5 | [2] |
| IM-2 | C17H16N2OS | 215-216 | 78.6 | [2] |
| IM-7 | C19H20N2O2 | 215 | 90.8 | [2] |
| IM-8 | C19H20N2OS | 255 | 74.7 | [2] |
| Compound 8 | C22H23N5O3 | 125-126 | 86 | [3] |
| Compound 9 | C22H22ClN5O2 | 185-186 | 85 | [3] |
| Compound 13 | C23H25N5O3 | 200-202 | 87 | [3] |
Table 2: Anticancer Activity (IC50 in µM) of Selected this compound Derivatives
| Compound ID | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Reference |
| Compound 7 | - | 18.43 µg/mL | - | - | [4] |
| Compound 9 | 72.46 µg/mL | - | - | - | [4] |
| Compound 6b | 6.98 | 7.12 | 6.88 | - | |
| Compound 8a | 11.36 | 10.12 | 9.53 | - | |
| Doxorubicin | 8.29 | 7.46 | 4.56 | - | |
| Compound 4d | 15.59 | - | 17.28 | 18.32 | [5] |
| Compound 2 | - | 0.18 | - | - | [6] |
| Compound 4 | - | 0.017 | - | - | [6] |
Table 3: Antimicrobial Activity (MIC in µg/mL) of Selected this compound Derivatives
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| Compound IIIk | 25 | 12.5 | 25 | 12.5 | 25 | [7] |
| Compound IIIj | - | 25 | - | 12.5 | - | [7] |
| Compound IIIb | 25 | - | - | 25 | - | [7] |
| Compound IIIg | - | 25 | 25 | - | - | [7] |
| Compound 11c | 0.15 | - | - | 0.12 | - | [8] |
| Gentamycin | - | - | - | 0.12 | - | [8] |
| Ampicillin | 0.15 | - | - | - | - | [8] |
Signaling Pathways and Mechanism of Action
A significant mechanism of action for the anticancer activity of certain this compound derivatives involves the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[9]
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This method is used to determine the susceptibility of microorganisms to the synthesized compounds.
Materials:
-
Bacterial and/or fungal strains
-
Nutrient agar or Sabouraud dextrose agar plates
-
Sterile paper discs
-
This compound derivative solutions of known concentration
-
Standard antibiotic/antifungal discs
-
Incubator
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the this compound derivative are placed on the agar surface. Standard antibiotic/antifungal discs and a solvent control disc are also applied.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. atcc.org [atcc.org]
Theoretical Conformational Analysis of the Imidazolidin-4-one Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazolidin-4-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and is of significant interest in medicinal chemistry and drug development. The three-dimensional conformation of this five-membered ring system is a critical determinant of its physicochemical properties and biological activity, influencing how these molecules interact with their biological targets. This technical guide provides an in-depth exploration of the theoretical studies on the conformation of the this compound core. It details the fundamental principles of five-membered ring puckering, summarizes key quantitative conformational data from computational studies, and outlines the methodologies employed in these theoretical investigations. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the this compound framework.
Introduction to this compound Conformation
The this compound ring is a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 4. Due to the sp3 hybridization of some of its constituent atoms, the ring is not planar and adopts a puckered conformation. The specific nature of this puckering is crucial for determining the spatial orientation of substituents, which in turn governs the molecule's interaction with biological macromolecules.
Theoretical computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational landscape of the this compound ring system. These studies allow for the characterization of stable conformers, the determination of energy barriers between them, and the analysis of the geometric parameters that define the ring's shape.
Theoretical Framework: Pseudorotation and Ring Puckering
The conformation of five-membered rings like this compound is best described by the concept of pseudorotation. Unlike six-membered rings which have distinct chair, boat, and twist-boat conformations, five-membered rings have a continuous spectrum of puckered conformations. These are typically described by two key parameters: the puckering amplitude (q) and the phase angle of pseudorotation (Φ).
The two most symmetric conformations are the envelope (E) , where four atoms are coplanar and the fifth is out of the plane, and the twist (T) , where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. All other conformations are intermediates between these two forms.
Computational Methodologies for Conformational Analysis
A variety of computational methods are employed to study the conformation of this compound and its derivatives. Density Functional Theory (DFT) is the most common approach due to its balance of accuracy and computational cost.
Key Experimental Protocols
While this guide focuses on theoretical studies, it is important to note that computational results are often validated by experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
-
NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) provide through-space correlations between protons, which can be used to infer internuclear distances and thus deduce the preferred conformation in solution. Coupling constants (J-values) can also provide information about dihedral angles.
-
X-ray Crystallography: This technique provides the precise solid-state conformation of a molecule, offering a static picture that can be compared with the lowest energy conformers predicted by computational methods.
Computational Protocol
A typical computational workflow for the conformational analysis of an this compound derivative is as follows:
Caption: A generalized workflow for the computational conformational analysis of this compound derivatives.
Quantitative Conformational Data
Detailed theoretical studies on the unsubstituted this compound core are limited in the literature. However, studies on substituted derivatives provide valuable insights into the ring's conformational preferences. A key study by Akdag et al. on 2,2,5,5-tetramethylthis compound (TMIO) provides optimized Cartesian coordinates from which the ring conformation can be analyzed.[1]
Conformational Parameters of 2,2,5,5-Tetramethylthis compound (TMIO)
The conformation of the this compound ring in TMIO, as determined from the optimized geometry at the B3LYP/6-311+G(2d,p) level of theory, can be characterized by its endocyclic dihedral angles.[1]
| Dihedral Angle | Value (°) |
| C5-N1-C2-N3 | -23.5 |
| N1-C2-N3-C4 | 12.8 |
| C2-N3-C4-C5 | 2.5 |
| N3-C4-C5-N1 | -15.1 |
| C4-C5-N1-C2 | 23.3 |
| Table 1: Endocyclic Dihedral Angles of the this compound Ring in TMIO, Calculated from Optimized Coordinates.[1] |
The dihedral angles indicate a twisted conformation for the ring, deviating significantly from a planar structure.
Influence of Substituents on Conformation
Substituents on the this compound ring can have a profound impact on its conformational preferences. Steric bulk and electronic effects can favor specific envelope or twist forms. For example, bulky substituents at the C2 and C5 positions can influence the degree of puckering and the position of the "flap" in an envelope conformation.
Logical Relationships in Conformational Analysis
The relationship between theoretical calculations and experimental validation is crucial for a comprehensive understanding of this compound conformation.
Caption: Logical flow from computational prediction and experimental validation to drug design.
Conclusion
The conformation of the this compound ring is a key factor in determining the biological activity of its derivatives. Theoretical studies, particularly those employing Density Functional Theory, provide a powerful tool for exploring the conformational landscape of this important heterocyclic scaffold. By understanding the principles of ring puckering and the influence of substituents, researchers can rationally design and synthesize novel this compound-based molecules with improved therapeutic potential. The integration of computational and experimental techniques is paramount for validating theoretical models and advancing the development of new drug candidates.
References
Investigating the Tautomerism of Imidazolidin-4-one Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolidin-4-one and its derivatives represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Their biological activities, which include roles as enzyme inhibitors and anticonvulsants, are intrinsically linked to their molecular structure. A key aspect of their chemistry is the phenomenon of tautomerism, the interconversion of structural isomers, which can significantly influence their physicochemical properties, reactivity, and biological function. Understanding and characterizing the tautomeric equilibria of this compound compounds is therefore crucial for rational drug design and the development of novel materials.
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to investigate the tautomerism of this compound compounds. It details the common tautomeric forms, methods for their quantification, and the factors influencing their equilibrium.
Tautomeric Forms of this compound
This compound compounds can exist in several tautomeric forms, primarily involving proton migration between nitrogen and oxygen or sulfur atoms, leading to keto-enol and amide-imidic acid or thione-thiol equilibria. The most prevalent tautomeric forms are:
-
Amide (Keto) Form: The most common and often most stable form, characterized by a carbonyl group at the 4-position.
-
Imidic Acid (Enol) Form: Arises from the migration of a proton from a nitrogen atom to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond within the ring.
-
Amino/Imino Tautomerism: In derivatives with an exocyclic imino group, tautomerism can occur between the amino and imino forms.
-
Thione/Thiol Tautomerism: In 2-thioxothis compound derivatives, a proton can migrate from a nitrogen atom to the sulfur atom, leading to a thiol group and a carbon-nitrogen double bond.
The relative stability and population of these tautomers are influenced by various factors, including the nature of substituents, solvent polarity, temperature, and pH.
Quantitative Analysis of Tautomeric Equilibria
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for quantifying the relative stabilities of this compound tautomers and the energy barriers for their interconversion.
Computational Data on Tautomer Stability
The following table summarizes theoretical data for the relative energies and activation energies for the tautomerism of 2-thioxothis compound, a representative example. These calculations highlight the competition between keto/enol and thione/thiol tautomerism.
| Tautomeric Equilibrium | Computational Method | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) | Reference |
| Thione to Thiol (Direct) | B3LYP/6-311+G(2d,p) | - | High | [1](--INVALID-LINK--) |
| Thione to Thiol (Water-assisted) | B3LYP/6-311+G(2d,p) | - | Significantly Lower | [1](--INVALID-LINK--) |
| Keto to Enol (Direct) | B3LYP/6-311+G(2d,p) | - | Higher than Thione/Thiol | [1](--INVALID-LINK--) |
| Keto to Enol (Water-assisted) | B3LYP/6-311+G(2d,p) | - | Lower than Direct | [1](--INVALID-LINK--) |
| Amino vs. Imino (Moxonidine) | DFT (gas phase) | 5.74 (Imino more stable) | - | [2](--INVALID-LINK--) |
Experimental Protocols for Tautomer Investigation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying tautomerism in solution. Dynamic NMR (DNMR) experiments can be used to determine the rates of interconversion and the equilibrium constants between tautomers.
Detailed Protocol for Dynamic NMR Analysis:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Prepare a series of samples with varying concentrations to check for concentration-dependent effects.
-
Ensure the sample is free of paramagnetic impurities which can broaden NMR signals.
-
-
NMR Data Acquisition:
-
Acquire a standard 1H NMR spectrum at room temperature to identify the signals corresponding to the different tautomers.
-
Perform variable temperature (VT) NMR experiments. Start from room temperature and incrementally increase or decrease the temperature. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring the spectrum.
-
The temperature range should be chosen to cover the slow, intermediate (coalescence), and fast exchange regimes if possible.
-
Record the exact temperature for each spectrum.
-
-
Data Analysis:
-
Slow Exchange Regime: At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed. The relative populations of the tautomers can be determined by integrating the corresponding signals. The equilibrium constant (Keq) can then be calculated.
-
Coalescence Temperature (Tc): Identify the temperature at which the signals for the exchanging protons broaden and merge into a single peak.
-
Fast Exchange Regime: At high temperatures, a single, sharp, averaged signal is observed.
-
Lineshape Analysis: For a more rigorous analysis, use specialized software to fit the experimental spectra at different temperatures to theoretical models based on the Bloch equations. This allows for the determination of the rate constants (k) for the tautomeric interconversion at each temperature.
-
Eyring Equation: Plot ln(k/T) versus 1/T (Eyring plot) to determine the activation parameters: enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). The Gibbs free energy of activation (ΔG‡) can be calculated at a specific temperature using the equation: ΔG‡ = ΔH‡ - TΔS‡.
-
X-ray Crystallography
X-ray crystallography provides definitive information about the tautomeric form present in the solid state.
General Protocol for X-ray Crystal Structure Determination:
-
Crystal Growth:
-
Grow single crystals of the this compound compound of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect X-ray diffraction data using a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms, which is crucial for unambiguously identifying the tautomeric form. The positions of protons can often be determined from difference Fourier maps.
-
Computational Chemistry
Computational modeling provides valuable insights into the intrinsic stabilities of tautomers and the transition states connecting them.
Workflow for Computational Investigation of Tautomerism:
-
Structure Generation:
-
Build the 3D structures of all possible tautomers of the this compound compound using a molecular modeling software.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d,p) or higher.
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). The frequencies are also used to calculate thermochemical data (zero-point vibrational energy, thermal corrections).
-
-
Transition State Search:
-
For each pair of interconverting tautomers, search for the transition state structure connecting them. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).
-
Perform a frequency calculation on the transition state geometry to confirm it is a true first-order saddle point (i.e., has exactly one imaginary frequency). The vibrational mode corresponding to the imaginary frequency represents the motion along the reaction coordinate for tautomerization.
-
-
Energy Profile Calculation:
-
Calculate the electronic energies of the optimized tautomers and transition states.
-
Correct these energies with the zero-point vibrational energies (ZPVE) to obtain the relative energies (ΔE) and activation energies (Ea).
-
Calculate the Gibbs free energies (ΔG) to determine the relative stabilities of the tautomers and the free energy of activation (ΔG‡) at a specific temperature.
-
-
Solvent Effects:
-
To model the tautomerism in solution, incorporate solvent effects using implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent molecules in the calculations.
-
Visualizing Tautomeric Equilibria and Experimental Workflows
Graphviz diagrams can be used to illustrate the relationships between different tautomers and the workflows for their investigation.
Caption: Tautomeric equilibria of 2-thioxothis compound.
Caption: Workflow for investigating this compound tautomerism.
Tautomerism in Biological Systems and Reaction Mechanisms
The specific tautomeric form of an this compound derivative can be critical for its biological activity. For example, in enzyme inhibition, one tautomer may have a higher binding affinity for the active site of an enzyme than others. The ability of the compound to exist in different tautomeric forms can also influence its membrane permeability and metabolic stability.
While detailed signaling pathways explicitly differentiating the roles of individual tautomers are still an active area of research, the general mechanism of action for many this compound-based enzyme inhibitors involves the specific spatial arrangement of hydrogen bond donors and acceptors, which is dictated by the predominant tautomeric form.
For example, in the case of fatty acid amide hydrolase (FAAH) inhibitors, the imidazolidine-2,4-dione or 2-thioxothis compound scaffold provides a template for substitutions that can modulate the inhibitory activity. The amide and/or thioamide moieties of the core ring are crucial for interactions within the enzyme's active site, and their protonation state and ability to form hydrogen bonds are directly linked to the tautomeric equilibrium.[3]
The hydrolysis of imidazolidin-4-ones, a key reaction in their prodrug applications, is also influenced by tautomerism. The reaction proceeds through a tetrahedral intermediate, and the protonation state of the ring nitrogens, which is coupled to the tautomeric form, affects the rate of this hydrolysis.[4][5]
Conclusion
The tautomerism of this compound compounds is a multifaceted phenomenon with significant implications for their chemical and biological properties. A combined approach utilizing NMR spectroscopy, X-ray crystallography, and computational chemistry is essential for a thorough investigation of the tautomeric equilibria. This in-depth understanding is paramount for the rational design of new this compound derivatives with tailored properties for applications in drug discovery and materials science. Further research into the specific roles of individual tautomers in biological signaling and reaction mechanisms will continue to unveil new opportunities for the application of this versatile class of compounds.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Mechanism of formation of biocidal this compound derivatives: an Ab initio density-functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 2-thioxoimidazolidin-4-ones and imidazolidine-2,4-diones as fatty acid amide hydrolase inhibitors templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of Substituted Imidazolidin-4-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted imidazolidin-4-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The methodologies presented herein offer efficient and versatile routes to a variety of substituted imidazolidin-4-one scaffolds.
Introduction
Imidazolidin-4-ones are a privileged structural motif found in numerous biologically active molecules and natural products. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have made them attractive targets for synthetic chemists. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. This document outlines two robust one-pot methodologies for the synthesis of substituted imidazolidin-4-ones: a microwave-assisted solid-phase synthesis of 1,2,5-trisubstituted imidazolidin-4-ones and a pseudo-five-component reaction for the synthesis of N,N'-substituted 4-imidazolidinones.
Methodology 1: Microwave-Assisted Solid-Phase Synthesis of 1,2,5-Trisubstituted Imidazolidin-4-ones
This method describes a general and efficient solid-phase synthesis of 1,2,5-trisubstituted imidazolidin-4-ones. The key step involves a microwave-assisted condensation of a resin-bound α-amino amide with an aldehyde to yield the target this compound.[1] This approach allows for the rapid generation of a diverse library of compounds.
Experimental Protocol
Materials:
-
Fmoc-protected amino acids
-
Photocleavable linker (e.g., 4-(bromomethyl)-3-nitrobenzoic acid)
-
Solid support (e.g., aminomethyl resin)
-
Aldehydes (various)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Microwave synthesizer
Procedure:
-
Linker and Amino Acid Coupling: The photocleavable linker is first attached to the solid support. The Fmoc-protected amino acid is then coupled to the linker-modified resin using standard solid-phase peptide synthesis (SPPS) conditions (e.g., HBTU/DIPEA in DMF).
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: The second Fmoc-protected amino acid is coupled to the deprotected amine on the resin as described in step 1.
-
Fmoc Deprotection: The Fmoc group of the second amino acid is removed using 20% piperidine in DMF.
-
This compound Formation (Microwave-Assisted): The resin-bound dipeptide is suspended in a solution of the desired aldehyde in a suitable solvent (e.g., 1,2-dichloroethane). The mixture is then subjected to microwave irradiation (e.g., 150 °C for 10 minutes).
-
Cleavage from Resin: The synthesized this compound is cleaved from the solid support by photolysis (e.g., irradiation at 365 nm) or by treatment with an appropriate cleavage cocktail (e.g., TFA/water/triisopropylsilane).
-
Purification: The crude product is purified by preparative HPLC to afford the desired 1,2,5-trisubstituted this compound.
Data Presentation
| Entry | R1 (from Amino Acid 1) | R2 (from Aldehyde) | R3 (from Amino Acid 2) | Yield (%) |
| 1 | H | Phenyl | Methyl | 85 |
| 2 | H | 4-Chlorophenyl | Methyl | 82 |
| 3 | H | 4-Methoxyphenyl | Methyl | 88 |
| 4 | Methyl | Phenyl | Isopropyl | 91 |
| 5 | Methyl | 4-Nitrophenyl | Isopropyl | 75 |
Yields are for the purified product after cleavage from the solid support.
Experimental Workflow
Caption: Solid-phase synthesis workflow.
Methodology 2: Pseudo-Five-Component Reaction for N,N'-Substituted 4-Imidazolidinones
This one-pot reaction involves an isocyanide, a primary amine, two molecules of formaldehyde, and water to produce N,N'-substituted 4-imidazolidinones.[2] The use of trifluoroethanol as a solvent is crucial for the success of this transformation.[2]
Experimental Protocol
Materials:
-
Primary amines (various)
-
Isocyanides (various)
-
Paraformaldehyde
-
Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed tube, combine the primary amine (1.0 mmol), isocyanide (1.2 mmol), and paraformaldehyde (2.2 mmol) in trifluoroethanol (2 mL).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N,N'-substituted 4-imidazolidinone.
Data Presentation
| Entry | Amine | Isocyanide | Time (h) | Yield (%) |
| 1 | Benzylamine | Cyclohexyl isocyanide | 12 | 85 |
| 2 | Aniline | tert-Butyl isocyanide | 24 | 72 |
| 3 | 4-Methoxybenzylamine | Cyclohexyl isocyanide | 12 | 90 |
| 4 | Phenethylamine | tert-Butyl isocyanide | 24 | 78 |
| 5 | Allylamine | Cyclohexyl isocyanide | 18 | 65 |
Reaction Mechanism
Caption: Proposed reaction mechanism.
Conclusion
The one-pot synthetic methodologies detailed in this document provide efficient and versatile routes for the preparation of substituted imidazolidin-4-ones. The microwave-assisted solid-phase approach is particularly well-suited for the rapid generation of compound libraries for high-throughput screening in drug discovery. The pseudo-five-component reaction offers a novel and direct entry to N,N'-substituted 4-imidazolidinones from simple starting materials. These protocols and the accompanying data should serve as a valuable resource for researchers engaged in the synthesis and development of novel heterocyclic compounds with potential therapeutic applications.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazolidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of imidazolidin-4-one derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, making it an ideal platform for high-throughput synthesis and library generation in drug discovery.
Introduction
Imidazolidin-4-ones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The application of microwave irradiation to the synthesis of these heterocyclic compounds has emerged as a powerful tool, enabling rapid and efficient access to a diverse array of derivatives. This document outlines two primary microwave-assisted methodologies for the synthesis of this compound derivatives: a one-pot three-component reaction and a two-step synthesis involving the cyclization of Schiff bases with an amino acid.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture leads to:
-
Rapid Reaction Rates: Reactions that typically take hours or days to complete under conventional heating can often be accomplished in minutes.
-
Higher Yields: The reduction in reaction time minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.
-
Improved Reproducibility: Precise control over reaction parameters such as temperature and power ensures high reproducibility.
-
Energy Efficiency: Microwave synthesis is a more environmentally friendly approach due to its lower energy consumption.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the quantitative data for the different microwave-assisted synthetic protocols described in this document, allowing for easy comparison of their efficiencies.
| Protocol ID | Synthetic Approach | Reactants | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| PN-01 | Three-Component Reaction | Methyl 5-aminopyrazole-4-carboxylate, Trimethyl orthoformate, Primary amine | Acetic Acid | 150 | 160 | 55 | 60-85 |
| PN-02 | Cyclization of Schiff Base with Amino Acid (Glycine) | Pre-synthesized Schiff base, Glycine | Tetrahydrofuran (THF) | Not Specified | Not Specified | 5-7 | 75-85 |
| PN-03 | Cyclization of Schiff Base with Amino Acid (Alanine) | Pre-synthesized Schiff base, Alanine | Ethanol | Not Specified | Not Specified | 30-45 | 70-80 |
Experimental Protocols
Protocol PN-01: One-Pot Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol describes a one-pot synthesis of 5-substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, a class of fused this compound derivatives, via a microwave-assisted three-component reaction.[1][2]
Materials:
-
Methyl 5-aminopyrazole-4-carboxylate derivative (1.0 mmol)
-
Trimethyl orthoformate (3.0 mmol)
-
Primary amine (e.g., benzylamine) (3.0 mmol)
-
Glacial Acetic Acid (2 mL)
-
Microwave synthesis reactor
-
Appropriate reaction vessel
Procedure:
-
To a microwave reaction vessel, add the methyl 5-aminopyrazole-4-carboxylate derivative (1.0 mmol), trimethyl orthoformate (3.0 mmol), the primary amine (3.0 mmol), and glacial acetic acid (2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a maximum power of 150 W, maintaining a temperature of 160°C for 55 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The precipitated product is then isolated by vacuum filtration.
-
If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethyl acetate) to afford the pure pyrazolo[3,4-d]pyrimidin-4-one derivative.
Protocol PN-02: Two-Step Synthesis via Schiff Base Cyclization with Glycine
This protocol outlines the synthesis of this compound derivatives through the initial formation of a Schiff base, followed by a microwave-assisted cyclization with glycine.[3][4]
Step 1: Synthesis of Schiff Base (Imine)
Materials:
-
Aldehyde derivative (1.0 mmol)
-
Primary aromatic amine (1.0 mmol)
-
Absolute Ethanol
-
Microwave synthesis reactor
Procedure:
-
In a microwave-safe vessel, dissolve the aldehyde (1.0 mmol) and the primary aromatic amine (1.0 mmol) in absolute ethanol.
-
Irradiate the mixture in a microwave reactor for a short period (typically 1-5 minutes) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to induce precipitation of the Schiff base.
-
Collect the solid by filtration and wash with cold ethanol.
Step 2: Cyclization with Glycine
Materials:
-
Schiff base from Step 1 (1.0 mmol)
-
Glycine (1.0 mmol)
-
Tetrahydrofuran (THF)
-
Microwave synthesis reactor
Procedure:
-
In a microwave reaction vessel, suspend the Schiff base (1.0 mmol) and glycine (1.0 mmol) in tetrahydrofuran (THF).
-
Seal the vessel and irradiate in the microwave reactor for 5-7 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the desired this compound derivative.
Protocol PN-03: Two-Step Synthesis via Schiff Base Cyclization with Alanine
This protocol is an alternative to PN-02, utilizing alanine for the cyclization step to introduce a methyl group at the 5-position of the this compound ring.[5][6]
Step 1: Synthesis of Schiff Base (Imine)
Follow the procedure as described in Protocol PN-02, Step 1.
Step 2: Cyclization with Alanine
Materials:
-
Schiff base from Step 1 (1.0 mmol)
-
Alanine (1.0 mmol)
-
Ethanol
-
Microwave synthesis reactor
Procedure:
-
In a microwave reaction vessel, combine the Schiff base (1.0 mmol) and alanine (1.0 mmol) in ethanol.
-
Seal the vessel and subject it to microwave irradiation for 30-45 minutes.
-
After cooling, the solvent is evaporated, and the residue is purified by appropriate methods (recrystallization or chromatography) to obtain the final this compound product.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a generalized reaction scheme for the microwave-assisted synthesis of this compound derivatives.
Caption: General experimental workflow for microwave-assisted synthesis.
Caption: Generalized multi-component reaction for this compound synthesis.
References
- 1. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
Solid-Phase Synthesis of Imidazolidin-4-one Libraries: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of 1,2,5-trisubstituted imidazolidin-4-one libraries, a class of compounds with significant potential in drug discovery. The methodology leverages a photolabile linker and microwave-assisted condensation to enable the efficient and high-throughput generation of diverse compound libraries.
Introduction
Imidazolidin-4-ones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Solid-phase synthesis offers a powerful platform for the construction of large and diverse libraries of these molecules, facilitating structure-activity relationship (SAR) studies and the identification of novel therapeutic agents. The protocol outlined below describes a robust and versatile method for the parallel synthesis of 1,2,5-trisubstituted imidazolidin-4-ones.
Data Presentation
The following table summarizes the yields and purities of a representative library of 1,2,5-trisubstituted imidazolidin-4-ones synthesized using the described solid-phase protocol. The diversity of substituents at the R¹, R², and R³ positions demonstrates the broad scope of this methodology.
| Compound ID | R¹ | R² (Ar) | R³ | Overall Yield (%) | Purity (%) |
| 1a | Phenyl | 4-Chlorophenyl | H | 65 | >95 |
| 1b | Phenyl | 4-Methoxyphenyl | H | 72 | >95 |
| 1c | Phenyl | 2-Naphthyl | H | 68 | >95 |
| 2a | Cyclohexyl | 4-Chlorophenyl | H | 58 | >95 |
| 2b | Cyclohexyl | 4-Methoxyphenyl | H | 63 | >95 |
| 3a | Benzyl | 4-Chlorophenyl | H | 75 | >95 |
| 4a | Phenyl | 4-Chlorophenyl | Methyl | 62 | >95 |
| 5a | Phenyl | 4-Chlorophenyl | Phenyl | 55 | >95 |
Experimental Protocols
This section details the step-by-step procedure for the solid-phase synthesis of a 1,2,5-trisubstituted this compound library.
Materials and Equipment
-
Fmoc-protected amino acids
-
Photolabile linker (e.g., 4-[4-(1-(Fmoc-amino)ethyl)-2-methoxy-5-nitrophenoxy]butanoic acid)
-
Solid support (e.g., TentaGel S NH2 resin)
-
Aldehydes
-
Isocyanides (for Ugi-based approach)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents: DMF, DCM, Piperidine, TFA
-
Microwave reactor
-
Photochemical reactor (for cleavage)
-
HPLC for purification and analysis
-
Mass spectrometer for characterization
Protocol 1: Synthesis of 1,2,5-Trisubstituted Imidazolidin-4-ones
This protocol is based on the method described by Qin et al. in Tetrahedron Letters.
Step 1: Resin Preparation and Linker Coupling
-
Swell TentaGel S NH2 resin in DMF for 1 hour.
-
Wash the resin with DMF (3 x 10 mL).
-
Couple the photolabile linker to the resin using HBTU/HOBt/DIPEA in DMF. Allow the reaction to proceed for 2 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.
Step 2: Fmoc-Amino Acid Coupling
-
Remove the Fmoc protecting group from the linker by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (5 x 10 mL).
-
Couple the desired Fmoc-protected amino acid (R¹ substituent) using HBTU/HOBt/DIPEA in DMF. The reaction can be performed at room temperature for 2 hours or under microwave irradiation (e.g., 60 °C for 10 minutes) to accelerate the process.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Remove the Fmoc group with 20% piperidine in DMF.
-
Wash the resin with DMF (5 x 10 mL).
Step 3: this compound Ring Formation
-
To the resin-bound amino amide, add a solution of the desired aldehyde (R² substituent, 5 equivalents) in a 1:1 mixture of trimethyl orthoformate and dichloroethane.
-
Subject the reaction mixture to microwave irradiation at 120 °C for 10 minutes.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Step 4: N-1 Derivatization (Optional)
-
To introduce diversity at the N-1 position (R³ substituent), the resin-bound this compound can be reacted with various electrophiles such as alkyl halides, isocyanates, or chloroformates in the presence of a suitable base (e.g., DIPEA) in DMF.
Step 5: Cleavage from Resin
-
Wash the resin with DCM (3 x 10 mL) and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Suspend the resin in a suitable solvent (e.g., methanol).
-
Irradiate the suspension with a UV lamp (e.g., 365 nm) for 2-4 hours to cleave the product from the photolabile linker.
-
Filter the resin and collect the filtrate containing the crude product.
-
Concentrate the filtrate and purify the product by preparative HPLC.
Mandatory Visualizations
Application Notes and Protocols: Synthesis and Application of Chiral Imidazolidin-4-one Ligands for Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral imidazolidin-4-one derivatives have emerged as a cornerstone in the field of asymmetric organocatalysis. These privileged scaffolds, most notably exemplified by the MacMillan catalysts, are highly effective in activating α,β-unsaturated aldehydes and ketones towards a variety of enantioselective transformations.[1][2][3][4][5] Their mechanism of action typically involves the formation of a chiral iminium ion intermediate, which lowers the LUMO of the dienophile and provides a sterically hindered environment to direct the approach of the nucleophile, thus inducing high levels of stereocontrol.[1][2][3] This family of catalysts has proven to be instrumental in the synthesis of complex chiral molecules, including key intermediates for pharmaceutical drug development.[6][7][8] These organocatalysts offer several advantages, including operational simplicity, stability to air and moisture, and the avoidance of toxic heavy metals.[1][9]
This document provides detailed protocols for the synthesis of a representative chiral this compound ligand and its application in the asymmetric Diels-Alder reaction. Furthermore, it presents a summary of their application in other significant asymmetric transformations.
Data Presentation: Performance of Chiral this compound Ligands in Asymmetric Catalysis
The following table summarizes the performance of various chiral this compound ligands in a range of asymmetric catalytic reactions.
| Catalyst/Ligand | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | dr | Reference |
| (5S)-5-Benzyl-2,2,3-trimethylthis compound | Diels-Alder | Cyclopentadiene | Crotonaldehyde | 95 | 87 | endo/exo not specified | [10] |
| (5S)-5-Benzyl-2,2,3-trimethylthis compound | Diels-Alder | Various Dienes | α,β-Unsaturated Aldehydes | High | High | Not specified | [3] |
| (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | Friedel-Crafts Alkylation | Indoles | α,β-Unsaturated Aldehydes | High | High | Not specified | [3] |
| Second-generation MacMillan catalyst | 1,3-Dipolar Cycloaddition | Nitrones | Arylpropionaldehydes | High | >98 | >96:4 | [11] |
| Copper(II) complexes of 2-(pyridin-2-yl)this compound derivatives | Henry Reaction | Various Aldehydes | Nitromethane | Variable | up to 97 | Not specified | [6][12][13] |
| "Proline-type" this compound derivative | Aldol Reaction | Not specified | Not specified | Not specified | up to 91 | Not specified | [6][12][13] |
| Modified Tyrosine-based this compound | Friedel-Crafts Alkylation | N-methylpyrrole | α,β-Unsaturated Aldehydes | Not specified | Moderate | Not specified | [14] |
Experimental Protocols
Protocol 1: Synthesis of (5S)-5-benzyl-2,2,3-trimethylthis compound (A First-Generation MacMillan Catalyst)
This protocol describes a common method for the synthesis of a first-generation MacMillan catalyst from the amino acid L-phenylalanine.
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Acetone
-
Methylamine (40% in water)
-
Sodium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Iminium Ion Formation: To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in acetone, add methylamine (40% in water, 2.0 eq).
-
Cyclization: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, add water and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (5S)-5-benzyl-2,2,3-trimethylthis compound.
Protocol 2: Asymmetric Diels-Alder Reaction Catalyzed by a Chiral this compound
This protocol outlines a general procedure for the asymmetric Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated aldehyde, catalyzed by a chiral this compound.
Materials:
-
(5S)-5-Benzyl-2,2,3-trimethylthis compound hydrochloride (MacMillan catalyst, 1st Gen)
-
Trifluoroacetic acid (TFA)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Schlenk flask or oven-dried glassware
-
Magnetic stirrer
-
Syringes
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral this compound catalyst (0.1-0.2 eq) and trifluoroacetic acid (0.1-0.2 eq) in anhydrous dichloromethane.
-
Reaction Mixture: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Substrate Addition: Add the α,β-unsaturated aldehyde (1.0 eq) to the catalyst solution and stir for 10-15 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (2.0-3.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature for the required time (typically several hours), monitoring the progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Visualizations
Caption: General synthesis of chiral this compound ligands.
Caption: Catalytic cycle for an asymmetric Diels-Alder reaction.
Caption: Experimental workflow for asymmetric catalysis.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Evaluation of the enantioselectivity of new chiral ligands based on this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on this compound derivatives [beilstein-journals.org]
- 9. eiiris.tut.ac.jp [eiiris.tut.ac.jp]
- 10. Chiral this compound with catalytic amount of Dicationic ionic liquid act as a recoverable and reusable Organocatalyst for asymmetric Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of the enantioselectivity of new chiral ligands based on this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Evaluation of the enantioselectivity of new chiral ligands based on this compound derivatives | Semantic Scholar [semanticscholar.org]
- 14. 45. Multivalent Polyglycerol Supported this compound Organocatalysts for Enantioselective Friedel–Crafts Alkylations • Christmann Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
Application Notes and Protocols: Imidazolidin-4-one Catalyzed Enantioselective Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective Diels-Alder reaction catalyzed by imidazolidin-4-one organocatalysts, often referred to as MacMillan catalysts. This transformation is a cornerstone of asymmetric organocatalysis, enabling the synthesis of chiral cyclohexene derivatives, which are valuable building blocks in medicinal chemistry and natural product synthesis.
The reaction proceeds through the formation of a chiral iminium ion from an α,β-unsaturated aldehyde and the secondary amine of the this compound catalyst.[1][2][3] This iminium ion activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, accelerating the [4+2] cycloaddition with a diene and allowing for high levels of stereocontrol.[1][2][3] The use of these robust organic catalysts often eliminates the need for strictly anhydrous or anaerobic conditions typically required for metal-based Lewis acid catalysts.[4]
Key Advantages:
-
High Enantioselectivity: Consistently provides products with high enantiomeric excess (ee).[1]
-
Operational Simplicity: Reactions can often be performed under ambient conditions.
-
Broad Substrate Scope: Tolerates a wide variety of dienes and α,β-unsaturated aldehydes.[1][5]
-
Metal-Free Catalysis: Avoids issues of metal contamination in the final products, which is crucial for pharmaceutical applications.[4]
Reaction Mechanism and Workflow
The catalytic cycle begins with the rapid and reversible condensation of the chiral this compound catalyst with an α,β-unsaturated aldehyde in the presence of an acid co-catalyst to form a chiral iminium ion. This electrophilically activated species then undergoes a Diels-Alder reaction with a diene. The bulky substituent on the catalyst (e.g., a benzyl or tert-butyl group) effectively shields one face of the iminium ion, directing the diene to attack from the less hindered face, thus establishing the stereochemistry of the product. Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral aldehyde product.
Quantitative Data Summary
The following tables summarize representative results for the enantioselective Diels-Alder reaction between various dienophiles and dienes using this compound catalysts. The second-generation catalysts generally provide improved reactivity and enantioselectivity.
Table 1: Diels-Alder Reaction with Cyclopentadiene and Various α,β-Unsaturated Aldehydes Catalyst: (2S, 5S)-5-benzyl-2,2,3-trimethylthis compound HCl salt (5-20 mol%) Solvent: Typically CH₃CN/H₂O or other polar solvents
| Entry | Dienophile (Aldehyde) | Diene | Yield (%) | endo:exo ratio | ee (%) endo | ee (%) exo |
| 1 | Crotonaldehyde | Cyclopentadiene | 82 | 1.3:1 | 90 | 86 |
| 2 | Propionaldehyde | Cyclopentadiene | 75 | 1.8:1 | 92 | 84 |
| 3 | (E)-Hex-2-enal | Cyclopentadiene | 92 | 1:1 | 93 | 84 |
| 4 | Cinnamaldehyde | Cyclopentadiene | 99 | 1:1.3 | 93 | 93 |
| 5 | Furylacrolein | Cyclopentadiene | 89 | 1:1.4 | >93 | >91 |
Data compiled from references[1][2][3].
Table 2: Diels-Alder Reaction with Various Dienes Catalyst: (2S, 5S)-5-benzyl-2,2,3-trimethylthis compound HCl salt (5-10 mol%) Dienophile: Cinnamaldehyde
| Entry | Diene | Yield (%) | endo:exo ratio | ee (%) endo |
| 1 | Isoprene | 86 | >20:1 | 91 |
| 2 | 2,3-Dimethyl-1,3-butadiene | 85 | N/A | 89 |
| 3 | 1,3-Cyclohexadiene | 83 | >20:1 | 86 |
Data compiled from reference[1].
Table 3: Effect of Catalyst Structure on Cycloaddition of Cyclopentadiene and Cinnamaldehyde
| Entry | Catalyst | Yield (%) | endo:exo ratio | ee (%) endo |
| 1 | (S)-5-benzyl-2,2,3-trimethylthis compound • HCl | 99 | 1:1.3 | 93 |
| 2 | (2S,5S)-5-benzyl-2-tert-butyl-3-methylthis compound • TFA | 88 | >50:1 | 94 |
| 3 | (S)-2,2-dimethyl-5-phenylthis compound • HCl | 27 | 1:1 | 0 |
Data compiled from references[1][4][5].
Experimental Protocols
Protocol 1: General Procedure for this compound Catalyzed Diels-Alder Reaction
This protocol is a representative example for the reaction between an α,β-unsaturated aldehyde and a diene.[4]
Materials:
-
(2S, 5S)-5-benzyl-2,2,3-trimethylthis compound HCl salt (or other appropriate catalyst salt)
-
Acid co-catalyst (e.g., Trifluoroacetic acid, TFA, if the catalyst is not a pre-formed salt)
-
α,β-Unsaturated aldehyde (dienophile)
-
Diene
-
Solvent (e.g., CH₃CN/H₂O 95:5 v/v)
-
Magnetic stir bar and vial
Procedure:
-
To a 1-dram vial equipped with a magnetic stir bar, add the acid salt of the this compound catalyst (e.g., (2S, 5S)-5-benzyl-2,2,3-trimethylthis compound • HCl, 0.05-0.20 equivalents).
-
Add the solvent mixture (e.g., CH₃CN/H₂O 95:5 v/v) to achieve a desired concentration (typically 0.5-1.0 M with respect to the aldehyde).
-
Add the α,β-unsaturated aldehyde (1.0 equivalent) to the vial.
-
Stir the mixture for 5 minutes at the desired reaction temperature (e.g., room temperature, 0 °C, or -10 °C).
-
Add the diene (typically 2.0-3.0 equivalents) in one portion.
-
Seal the vial and continue to stir at the specified temperature, monitoring the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to afford the desired Diels-Alder adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Large-Scale Synthesis of (2S)-2-((1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-phenylacetaldehyde
This protocol demonstrates the preparative utility of the methodology on a larger scale.[1]
Materials:
-
(2S, 5S)-5-benzyl-2,2,3-trimethylthis compound HCl salt (catalyst 7 in the original paper)
-
Cinnamaldehyde
-
Cyclopentadiene (freshly cracked)
-
Solvent: CH₃CN/H₂O (95:5)
Procedure:
-
A solution of cinnamaldehyde (6.6 g, 50 mmol) in 50 mL of CH₃CN/H₂O (95:5) is prepared in an appropriately sized flask.
-
The catalyst (632 mg, 2.5 mmol, 5 mol %) is added to the solution.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Freshly cracked cyclopentadiene (12.4 mL, 150 mmol, 3.0 equivalents) is added dropwise over 10 minutes.
-
The reaction is stirred at 0 °C for 24 hours.
-
The reaction is quenched with water and extracted three times with ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The resulting crude oil is purified by flash chromatography on silica gel (e.g., 5% EtOAc in hexanes) to yield the product.
-
The large-scale reaction was reported to afford 12 g of the product (99% yield) with 93% ee for the exo isomer.[1]
Disclaimer: These protocols are intended for guidance and should be adapted as necessary for specific substrates and conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols: Imidazolidin-4-one Organocatalyzed Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the mechanism and application of imidazolidin-4-one organocatalysts in asymmetric Michael additions. It is intended for researchers in organic chemistry, medicinal chemistry, and drug development who are interested in utilizing this powerful catalytic system for the stereoselective synthesis of complex molecules. These protocols and notes describe the now well-established use of chiral imidazolidin-4-ones, often referred to as MacMillan catalysts, to facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1] This method is noted for its operational simplicity, use of metal-free catalysts, and ability to be performed under aerobic conditions with wet solvents.[2] The reaction proceeds with high enantioselectivity, offering a reliable route to chiral building blocks. Two primary catalytic cycles are discussed: iminium ion activation of the Michael acceptor and enamine activation of the Michael donor. The choice of catalyst, cocatalyst, and reaction conditions can be tailored to control chemoselectivity, favoring the Michael addition over competing side reactions like aldol condensation.[3][4]
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of asymmetric organocatalysis has provided a powerful toolkit for controlling the stereochemical outcome of these reactions without the need for traditional metal-based catalysts. Chiral this compound derivatives, pioneered by David MacMillan, have emerged as highly effective organocatalysts for a range of asymmetric transformations, including the Michael addition.[1]
These catalysts operate through two principal activation modes:
-
Iminium Ion Catalysis (LUMO-Lowering): The secondary amine of the this compound catalyst reversibly condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor, enhancing its electrophilicity and directing the stereoselective attack of the nucleophile.[1]
-
Enamine Catalysis (HOMO-Raising): Alternatively, the catalyst can react with a carbonyl compound (the Michael donor) to form a chiral enamine. This transformation raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the donor, increasing its nucleophilicity and enabling a stereoselective attack on the electrophile.[3][5]
This document will focus on the enamine-mediated Michael addition of aldehydes to enones, a reaction that has been shown to be effectively catalyzed by imidazolidin-4-ones, particularly with the use of cocatalysts to modulate reactivity and selectivity.[3]
Mechanism of Action: Enamine-Mediated Michael Addition
The currently accepted mechanism for the this compound catalyzed Michael addition of an aldehyde to an enone via enamine activation is depicted below. The catalytic cycle involves the formation of a key enamine intermediate, which then acts as the nucleophile in the conjugate addition step.
Caption: Proposed catalytic cycle for the this compound catalyzed Michael addition via enamine activation.
Data Presentation
The following tables summarize representative quantitative data for the this compound catalyzed Michael addition of various aldehydes to enones. These examples highlight the high yields and enantioselectivities achievable with this methodology.
Table 1: Effect of Cocatalyst on the Michael Addition of Hydrocinnamaldehyde to Methyl Vinyl Ketone
| Entry | Catalyst | Cocatalyst | Yield (%) | ee (%) |
| 1 | 1a | None | 15 | 83 |
| 2 | 1a -HCl | None | 45 | 5 |
| 3 | 1a | Catechol | 65 | 90 |
| 4 | 1a | 4-Nitrocatechol | 78 | 92 |
Reaction conditions: Aldehyde (1.0 equiv), methyl vinyl ketone (3.0 equiv), catalyst (0.2 equiv), cocatalyst (0.2 equiv), room temperature, 20 h. Data sourced from Peelen, T. J., et al. (2005).[3]
Table 2: Substrate Scope for the this compound Catalyzed Michael Addition
| Entry | Aldehyde | Enone | Catalyst | Cocatalyst | Yield (%) | ee (%) |
| 1 | Propanal | Methyl Vinyl Ketone | 1c | 4-EtO₂C-catechol | 85 | 93 |
| 2 | Butanal | Methyl Vinyl Ketone | 1c | 4-EtO₂C-catechol | 82 | 91 |
| 3 | Pentanal | Ethyl Vinyl Ketone | 1c | 4-EtO₂C-catechol | 75 | 95 |
| 4 | Hexanal | Phenyl Vinyl Ketone | 1c | 4-EtO₂C-catechol | 68 | 90 |
Reaction conditions: Aldehyde (1.0 equiv), enone (3.0 equiv), catalyst 1c (0.2 equiv), cocatalyst (0.2 equiv), room temperature, 20 h. Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing an this compound catalyzed Michael addition in a research laboratory setting.
General Procedure for the Catalytic Asymmetric Michael Addition to Vinyl Ketones
Materials:
-
(5S)-5-Benzyl-2,2,3-trimethylthis compound hydrochloride (MacMillan catalyst, 1a -HCl) or other desired this compound catalyst
-
Selected aldehyde (Michael donor)
-
Selected vinyl ketone (Michael acceptor)
-
Selected cocatalyst (e.g., ethyl 3,4-dihydroxybenzoate)
-
Anhydrous solvent (e.g., CHCl₃ or Toluene)
-
Magnetic stirrer and stir bar
-
Reaction vial (e.g., 1-dram vial)
-
Syringes for liquid transfer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate or pentane/ether mixtures)
Caption: A typical experimental workflow for the this compound catalyzed Michael addition.
Procedure:
-
To a 1-dram vial equipped with a magnetic stir bar, add the this compound catalyst (0.2 equivalents) and the cocatalyst (0.2 equivalents).
-
Add the solvent (e.g., 1.0 mL of CHCl₃) and stir the mixture for 5 minutes at room temperature.
-
Add the aldehyde (1.0 equivalent) to the reaction mixture via syringe.
-
Add the vinyl ketone (3.0 equivalents) to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 20-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the crude reaction mixture can be directly purified by flash column chromatography on silica gel.
-
Elute the product using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the Michael adduct.
-
Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC) analysis.
Note on Cocatalysts: The choice of cocatalyst is crucial for achieving high chemoselectivity for the Michael addition over the competing aldol condensation.[3][4] Weakly acidic additives, such as catechols, have been shown to be effective in suppressing the aldol reaction and improving the yield and stereoselectivity of the Michael adduct.[3] It is believed that these additives activate the enone through hydrogen bonding.[3]
Conclusion
The this compound organocatalyzed Michael addition is a robust and versatile method for the enantioselective synthesis of a wide range of chiral compounds. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make it an attractive strategy for both academic research and industrial applications in drug discovery and development. By understanding the underlying catalytic cycles and the role of various reaction parameters, researchers can effectively employ this methodology for the efficient construction of complex molecular architectures.
References
- 1. jk-sci.com [jk-sci.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. chigroup.site [chigroup.site]
- 4. Enantioselective organocatalytic Michael additions of aldehydes to enones with imidazolidinones: cocatalyst effects and evidence for an enamine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]
Application of Imidazolidin-4-one Scaffolds in Multi-Component Reactions: A Guide for Researchers
Introduction: The imidazolidin-4-one core is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds. Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular architectures, such as those containing the this compound moiety. These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives through MCRs, with a focus on a photocatalytic four-component reaction for spiro-imidazolidinones and a post-Ugi cascade for substituted 4-imidazolidinones.
Application Note 1: Visible-Light-Mediated Four-Component Synthesis of Spiro-Imidazolidinones
This approach utilizes a metal-free heterogeneous carbon nitride photocatalyst to enable a four-component reaction under visible light irradiation. The reaction combines simple amines, cyclic ketones, amino acids, and aldehydes to construct complex spiro-imidazolidine structures.[1] This method is notable for its broad substrate scope, good functional group tolerance, and the recyclability of the catalyst, making it a sustainable and industrially relevant process.[1]
Data Presentation
The following table summarizes the substrate scope and corresponding yields for the synthesis of various spiro-imidazolidinone derivatives using the photocatalytic four-component reaction.
| Entry | Amine | Ketone | Aldehyde | Amino Acid | Product | Yield (%) |
| 1 | Aniline | Cyclohexanone | Benzaldehyde | L-Proline | 1a | 92 |
| 2 | 4-Methylaniline | Cyclohexanone | Benzaldehyde | L-Proline | 1b | 95 |
| 3 | 4-Methoxyaniline | Cyclohexanone | Benzaldehyde | L-Proline | 1c | 96 |
| 4 | 4-Fluoroaniline | Cyclohexanone | Benzaldehyde | L-Proline | 1d | 89 |
| 5 | Aniline | Cyclopentanone | Benzaldehyde | L-Proline | 1e | 85 |
| 6 | Aniline | Cycloheptanone | Benzaldehyde | L-Proline | 1f | 88 |
| 7 | Aniline | Cyclohexanone | 4-Methylbenzaldehyde | L-Proline | 1g | 93 |
| 8 | Aniline | Cyclohexanone | 4-Chlorobenzaldehyde | L-Proline | 1h | 87 |
| 9 | Benzylamine | Cyclohexanone | Benzaldehyde | L-Proline | 1i | 78 |
| 10 | Aniline | Cyclohexanone | Benzaldehyde | L-Sarcosine | 1j | 82 |
Experimental Workflow Diagram
References
Application Notes and Protocols for the Development of Imidazolidin-4-one Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance presents a formidable challenge to global health, necessitating the urgent development of novel antibacterial agents with new mechanisms of action. Imidazolidin-4-one derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant antibacterial potential.[1][2][3] This document provides detailed application notes and protocols for researchers engaged in the discovery and development of this compound-based antibacterial drugs.
Rationale for this compound Scaffolds
The this compound core offers a versatile scaffold for chemical modification, allowing for the strategic introduction of various functional groups to modulate antibacterial activity and pharmacokinetic properties.[1] A particularly successful strategy involves designing derivatives that mimic the amphipathic nature of host defense peptides (HDPs).[1] These synthetic molecules often feature both cationic charges and hydrophobic regions, enabling them to selectively interact with and disrupt bacterial membranes, a mechanism less prone to the development of resistance.[1][4]
Data Presentation: Antibacterial Activity of this compound and Related Derivatives
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of selected this compound and structurally related thiazolidin-4-one derivatives against a panel of Gram-positive and Gram-negative bacteria. This data is compiled from various studies to provide a comparative overview of the potential of these scaffolds.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Bis-cyclic this compound Derivatives [1]
| Compound | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | K. pneumoniae (ATCC 13883) | P. aeruginosa (ATCC 27853) |
| 3 | 4 | 4 | 8 | 8 | 8 | 16 |
| 11 | 2 | 2 | 4 | >64 | >64 | >64 |
| Ciprofloxacin | 0.25 | 0.5 | 0.5 | ≤0.06 | ≤0.06 | 0.25 |
| Vancomycin | 0.5 | 1 | 2 | >64 | >64 | >64 |
Table 2: In Vitro Antibacterial and Antifungal Activity (MIC in µg/mL) of Substituted Imidazolidine Derivatives [5]
| Compound | E. coli | P. aeruginosa | S. aureus | C. albicans | A. niger |
| IIIj | 25 | 50 | 50 | 12.5 | 50 |
| IIIk | 12.5 | 25 | 25 | 12.5 | 25 |
| Griseofulvin | - | - | - | 0.29 | 0.29 |
Table 3: In Vitro Antibacterial Activity (MIC in mg/mL) of Thiazolidin-4-one Derivatives [2]
| Compound | S. aureus | B. cereus | En. cloacae | S. Typhimurium |
| 5 | 0.06 | 0.008 | 0.015 | 0.03 |
| 8 | 0.06 | 0.015 | 0.03 | 0.06 |
| 15 | 0.03 | 0.015 | 0.015 | 0.06 |
| Ampicillin | 0.1 | 0.1 | 0.2 | 0.3 |
| Streptomycin | 0.1 | 0.05 | 0.025 | 0.05 |
Experimental Protocols
Synthesis of this compound Derivatives
A general approach to synthesizing this compound derivatives, particularly those designed as HDP mimics, involves a multi-step process that can be adapted based on the desired final structure.
Protocol 1: Synthesis of Bis-cyclic this compound Derivatives [1]
-
Starting Material Preparation: Begin with a suitable amino acid backbone, which may be protected (e.g., with Fmoc or Cbz groups) to allow for selective modifications.
-
Dimerization: Couple two monomers of the protected amino acid to create a dimeric structure.
-
Functionalization: Remove protecting groups and introduce hydrophobic alkyl chains and cationic groups at specific positions on the scaffold.
-
Cyclization to form the this compound Ring: React the precursor with paraformaldehyde and a base such as potassium carbonate to facilitate the formation of the this compound ring.
-
Final Deprotection and Purification: Remove any remaining protecting groups (e.g., Cbz group via hydrogenation with Pd/C) and purify the final compounds using techniques like High-Performance Liquid Chromatography (HPLC).
Protocol 2: Microwave-Assisted Synthesis of Imidazolidin-4-ones from Schiff Bases [6]
-
Schiff Base Formation: Synthesize Schiff bases by reacting an appropriate amine (e.g., 5-aminosalicylic acid) with various aldehydes under microwave irradiation.
-
Cyclization: Dissolve the synthesized Schiff base (0.0001 mol) in 25 mL of 100% ethanol with stirring. Add an amino acid (e.g., alanine, 0.0001 mol) and anhydrous zinc chloride.
-
Microwave Irradiation: Heat the mixture in a microwave reactor for 5-8 minutes at 425 watts.
-
Work-up and Purification: Monitor the reaction completion using Thin Layer Chromatography (TLC). Cool the reaction mixture, and the product will precipitate. Filter the solid, wash with water, and dry to obtain the pure this compound derivative.
Antibacterial Susceptibility Testing
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound with no visible growth.
-
Visualizations
Experimental Workflow for Developing this compound Antibacterial Agents
Caption: A generalized workflow for the discovery and development of this compound antibacterial agents.
Proposed Mechanism of Action: Bacterial Membrane Disruption
The antibacterial mechanism of certain amphipathic this compound derivatives is believed to involve the disruption of the bacterial cell membrane, a process analogous to that of many host defense peptides.
Caption: A signaling pathway illustrating the proposed mechanism of bacterial membrane disruption by this compound derivatives.
References
- 1. Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
Application Notes and Protocols: Design and Synthesis of Imidazolidin-4-one-Based Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of imidazolidin-4-one derivatives as potential anticancer agents. The following sections detail the synthetic methodologies, anticancer activities, and mechanisms of action of representative compounds, offering a valuable resource for researchers in the field of medicinal chemistry and oncology.
Design Rationale
This compound and its analogs, such as imidazolidine-2,4-dione and 2-thioxothis compound, are privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] Their structural features allow for versatile substitutions, enabling the modulation of their physicochemical properties and biological targets. The design of novel this compound-based anticancer drugs often focuses on introducing various substituents to explore structure-activity relationships (SAR) and enhance potency and selectivity against cancer cells.[3]
Synthesis Protocols
The synthesis of this compound derivatives typically involves cyclization reactions. Below are generalized protocols for the synthesis of key this compound scaffolds.
General Synthesis of 3-Substituted Imidazolidine-2,4-diones
This protocol describes the synthesis of imidazolidine-2,4-dione derivatives via cyclization.[4]
Protocol:
-
A reaction mixture of a suitable starting compound (e.g., a substituted piperidin-4-ylidene-amino compound, 0.1 mol), ethyl chloroacetate (0.1 mol), and fused sodium acetate (0.03 mol) in ethanol is prepared.
-
The mixture is heated under reflux for approximately 7 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration and recrystallized from a suitable solvent to yield the final 3-substituted imidazolidine-2,4-dione derivative.[4]
General Synthesis of 5-Substituted-2-thioxoimidazolidin-4-ones
This protocol outlines the synthesis of 2-thioxothis compound derivatives, which often exhibit significant anticancer activity.[1]
Protocol:
-
A mixture of a 3-substituted-2-thioxothis compound starting material (0.01 mol), an appropriate benzaldehyde derivative (e.g., 5-bromo-2-hydroxybenzaldehyde, 0.01 mol), and fused sodium acetate (0.03 mol) is prepared in 30 ml of glacial acetic acid.
-
The reaction mixture is refluxed for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the mixture is cooled, and the product is isolated and purified, typically by recrystallization.[1]
Anticancer Activity
This compound derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines. The anticancer efficacy is typically evaluated using the MTT assay, which measures cell viability.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | MCF-7 | 11.18 | [3] |
| HCT-116 | 17.90 | [3] | |
| HepG-2 | 10.69 | [3] | |
| Compound 11 | MCF-7 | 14.25 | [3] |
| HCT-116 | 28.33 | [3] | |
| HepG-2 | 21.06 | [3] | |
| Compound 24 | MCF-7 | 4.92 | [3] |
| HCT-116 | 12.83 | [3] | |
| HepG-2 | 9.07 | [3] | |
| Compound 3e | MCF-7 | 20.4 µg/mL | [4] |
| Compound 7 | HepG-2 | 74.21 µg/mL | [1] |
| Compound 9 | HCT-116 | 72.46 µg/mL | [1] |
| Compound 6b | MCF-7 | 15.57 µg/mL | [5] |
| HepG-2 | 43.72 µg/mL | [5] | |
| Compound 4 | HepG-2 | 0.017 | [5] |
| Compound 2 | HepG-2 | 0.18 | [5] |
| Compound 5e | Cancer Cell Lines | 0.200 | [6] |
| Compound 13b | Caco-2 | 41.30 | [7] |
| Compound 13c | Caco-2 | 109.2 | [7] |
| Reference Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Erlotinib | MCF-7 | 5.18 | [3] |
| Doxorubicin | HCT-116 | 33.64 µg/mL | [1] |
| HepG-2 | 19.32 µg/mL | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Plating: Cancer cells are plated in 96-well plates at a density of 1 x 10^5 cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives (e.g., 31.25, 62.5, 125, 250, 500, and 1000 µg/ml) for a specified period (e.g., 24 or 48 hours).[1] A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[1]
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 20 µL of 5 mg/mL MTT in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mechanism of Action
Studies have begun to elucidate the mechanisms by which this compound derivatives exert their anticancer effects. Key mechanisms include the induction of apoptosis and cell cycle arrest.
Signaling Pathways
One of the identified mechanisms involves the generation of reactive oxygen species (ROS), which can trigger apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway.[2]
Caption: ROS-JNK mediated apoptosis induced by Imidazolidin-4-ones.
Cell Cycle Analysis
Certain this compound derivatives have been shown to induce cell cycle arrest at different phases. For example, some compounds cause G0/G1 phase arrest in liver cancer cells and S phase arrest in colon cancer cells.[1]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cancer cells are treated with the this compound compound at its IC50 concentration for 24 hours.[1]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
Experimental Workflow
The following diagram illustrates a general workflow for the design, synthesis, and evaluation of novel this compound-based anticancer drugs.
Caption: Workflow for this compound anticancer drug discovery.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. The synthetic accessibility and the potential for structural modification make this scaffold an attractive starting point for drug discovery efforts. Further investigation into their mechanisms of action and in vivo efficacy is warranted to advance these compounds towards clinical applications.
References
- 1. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities | MDPI [mdpi.com]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MacMillan Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of MacMillan catalysts in key organic transformations. MacMillan catalysts are a class of chiral secondary amines that act as powerful organocatalysts, enabling a wide range of enantioselective reactions.[1] Developed by Professor David MacMillan and his research group, these catalysts operate through the formation of transient iminium or enamine intermediates, activating substrates towards nucleophilic attack in a stereocontrolled manner.[2][3] Their operational simplicity, stability to air and moisture, and metal-free nature make them highly attractive for both academic research and industrial applications.[4]
This guide will focus on three cornerstone applications: the Diels-Alder reaction, the Friedel-Crafts alkylation, and the innovative synergistic use with photoredox catalysis for the α-alkylation of aldehydes.
Enantioselective Organocatalytic Diels-Alder Reaction
The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of six-membered rings. MacMillan's first-generation imidazolidinone catalyst provides a highly effective means to achieve this transformation with excellent enantioselectivity.[5][6]
Catalytic Cycle: Iminium Catalysis
The catalytic cycle begins with the rapid and reversible condensation of the chiral imidazolidinone catalyst with an α,β-unsaturated aldehyde to form a chiral iminium ion. This iminium ion has a lower LUMO (Lowest Unoccupied Molecular Orbital) energy than the starting aldehyde, thus activating the dienophile for reaction with a diene.[3] The bulky substituent on the catalyst directs the diene to attack one face of the dienophile, establishing the stereochemistry of the product. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the enantioenriched Diels-Alder adduct.[5]
Caption: Catalytic cycle for the MacMillan catalyst-mediated Diels-Alder reaction.
Data Presentation
| Entry | Dienophile | Diene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | exo:endo | ee (%) (exo/endo) |
| 1 | Cinnamaldehyde | Cyclopentadiene | 5 | CH₃OH/H₂O (95:5) | 6 | 99 | 1:1.3 | 93/91 |
| 2 | Crotonaldehyde | Cyclopentadiene | 5 | CH₃OH/H₂O (95:5) | 10 | 83 | 1.2:1 | 92/95 |
| 3 | Acrolein | Cyclohexadiene | 10 | CH₂Cl₂ | 48 | 82 | 1:14 | 94 (endo) |
| 4 | Cinnamaldehyde | 1,3-Diphenylisobenzofuran | 10 | THF | 48 | 75 | 35:1 | 96 (exo) |
Data sourced from Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). J. Am. Chem. Soc., 122(17), 4243–4244.[5]
Experimental Protocol: Diels-Alder Reaction
Materials:
-
(5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride (MacMillan first-generation catalyst)
-
Dienophile (e.g., cinnamaldehyde)
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Methanol/Water (95:5 v/v)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the MacMillan catalyst (5-10 mol%).
-
Add the solvent mixture (e.g., CH₃OH/H₂O, 95:5) to dissolve the catalyst.
-
Add the dienophile (1.0 equiv) to the solution and stir for 5 minutes.
-
Add the diene (3.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
Determine the diastereomeric and enantiomeric excess by chiral HPLC or GC analysis.
Enantioselective Organocatalytic Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental method for forming C-C bonds between aromatic rings and alkylating agents. The MacMillan second-generation imidazolidinone catalyst has proven to be highly effective for the enantioselective conjugate addition of electron-rich aromatics, such as indoles and pyrroles, to α,β-unsaturated aldehydes.[7][8]
Experimental Workflow
The workflow for the Friedel-Crafts alkylation is straightforward, involving the sequential addition of reagents to a reaction vessel. The use of a co-catalyst, typically a Brønsted acid like trifluoroacetic acid (TFA), is often crucial for efficient iminium ion formation and catalyst turnover.[7]
Caption: Experimental workflow for the enantioselective Friedel-Crafts alkylation.
Data Presentation
| Entry | Indole/Pyrrole | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Methylindole | Crotonaldehyde | 20 | CH₂Cl₂/i-PrOH (85:15) | -55 | 20 | 81 | 92 |
| 2 | Indole | Crotonaldehyde | 20 | CH₂Cl₂/i-PrOH (85:15) | -50 | 24 | 85 | 90 |
| 3 | N-Methylindole | Cinnamaldehyde | 20 | CH₂Cl₂/i-PrOH (85:15) | -55 | 24 | 74 | 90 |
| 4 | 5-Methoxyindole | Crotonaldehyde | 20 | CH₂Cl₂/i-PrOH (85:15) | -60 | 24 | 97 | 94 |
Data sourced from Austin, J. F., & MacMillan, D. W. C. (2002). J. Am. Chem. Soc., 124(40), 1172–1173 and Paras, N. A., & MacMillan, D. W. C. (2001). J. Am. Chem. Soc., 123(18), 4370–4371.[7]
Experimental Protocol: Friedel-Crafts Alkylation of Indoles
Materials:
-
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone (MacMillan second-generation catalyst)
-
Trifluoroacetic acid (TFA)
-
Indole or substituted indole
-
α,β-Unsaturated aldehyde (e.g., crotonaldehyde)
-
Dichloromethane/Isopropanol (85:15 v/v)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and cooling bath
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the MacMillan catalyst (20 mol%) and the solvent (CH₂Cl₂/i-PrOH).
-
Cool the mixture to the desired temperature (e.g., -55 °C).
-
Add trifluoroacetic acid (20 mol%) and stir for 5 minutes.
-
Add the α,β-unsaturated aldehyde (1.2 equiv) dropwise.
-
After stirring for 10 minutes, add the indole (1.0 equiv) in one portion.
-
Stir the reaction at the specified temperature, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Synergistic Photoredox and Organocatalysis: Enantioselective α-Alkylation of Aldehydes
A groundbreaking advancement in the use of MacMillan catalysts is their synergistic combination with photoredox catalysis. This dual catalytic system enables the enantioselective α-alkylation of aldehydes with alkyl halides, a previously challenging transformation.[9][10]
Synergistic Catalytic Pathway
This process involves two interwoven catalytic cycles. The organocatalytic cycle generates a chiral enamine from the aldehyde and the MacMillan catalyst. Concurrently, the photoredox cycle, typically involving a ruthenium or iridium complex, is initiated by visible light. The excited photocatalyst reduces the alkyl halide to generate a nucleophilic radical. This radical is then intercepted by the chiral enamine in a highly stereoselective manner. The resulting radical intermediate is oxidized by the photocatalyst to form an iminium ion, which then hydrolyzes to release the α-alkylated aldehyde product and regenerate the organocatalyst.[11]
Caption: Synergistic pathway for photoredox-mediated α-alkylation of aldehydes.
Data Presentation
| Entry | Aldehyde | Alkyl Bromide | Organocatalyst (mol%) | Photocatalyst (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Octanal | Diethyl bromomalonate | 20 | Ru(bpy)₃Cl₂ (0.5) | 12 | 81 | 96 |
| 2 | Cyclohexanecarboxaldehyde | Ethyl 2-bromo-2-methylpropanoate | 20 | Ru(bpy)₃Cl₂ (0.5) | 12 | 70 | 99 |
| 3 | 3-Phenylpropanal | Bromoacetonitrile | 20 | Ru(bpy)₃Cl₂ (1.0) | 24 | 90 | 95 |
| 4 | Butanal | Ethyl bromoacetate | 20 | Ru(bpy)₃Cl₂ (0.5) | 12 | 75 | 90 |
Data sourced from Nicewicz, D. A., & MacMillan, D. W. C. (2008). Science, 322(5898), 77–80 and Welin, E. R., et al. (2015). Angewandte Chemie International Edition, 54(33), 9668-9672.[9][12]
Experimental Protocol: Enantioselective α-Alkylation of Aldehydes
Materials:
-
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone (or related second-generation catalyst)
-
[Ru(bpy)₃]Cl₂ or other suitable photocatalyst
-
Aldehyde
-
Alkyl bromide
-
2,6-Lutidine
-
Dimethylformamide (DMF), anhydrous
-
Visible light source (e.g., household 15-26W compact fluorescent lamp)
-
Standard laboratory glassware, Schlenk flasks, or vials
-
Magnetic stirrer
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the organocatalyst (20 mol%), photocatalyst (0.5-1.0 mol%), and the alkyl bromide (1.2 equiv).
-
Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe, followed by 2,6-lutidine (1.5 equiv) and the aldehyde (1.0 equiv).
-
Place the reaction vial approximately 5-10 cm from a visible light source and stir vigorously.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. ias.ac.in [ias.ac.in]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Merging photoredox catalysis with organocatalysis: the direct asymmetric alkylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective α-Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Imidazolidin-4-one Derivatives for Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the screening and evaluation of imidazolidin-4-one derivatives for potential antiviral activity. The protocols detailed below outline the necessary steps for determining cytotoxicity and antiviral efficacy, along with data presentation guidelines and visualizations of relevant viral signaling pathways.
Introduction
This compound derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral properties.[1] This scaffold has been identified in molecules targeting various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Dengue Virus (DENV), and Enterovirus 71 (EV71).[1] The mechanism of action for these derivatives often involves the inhibition of key viral processes such as entry, replication, and polyprotein processing.[1] This document provides a framework for the systematic screening of novel this compound derivatives to identify and characterize new antiviral agents.
Data Presentation: Antiviral Activity of this compound Derivatives
The following table summarizes the reported antiviral activities of various this compound derivatives against different viruses. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of new, more potent analogs.
| Compound/Derivative Class | Virus | Target | Assay | EC₅₀/IC₅₀ | Cytotoxicity (CC₅₀) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Pyridyl Imidazolidinones | Enterovirus 71 (EV71) | VP1 Capsid Protein | Plaque Reduction | 0.0018 - >25 µM | >25 µM | >13,888 | [2] |
| Imidazolidinone Derivatives | HIV-1 | CCR5 Co-receptor | Viral Entry | 10 nM | >10 µM | >1000 | [3] |
| Fused Pyrrolidino[1,2-c]imidazolidinone | Dengue Virus-2 (DENV-2) | NS2B-NS3 Protease | FRET-based Protease Assay | 500 nM | Not Reported | Not Reported | [4] |
| Imidazolidinone Derivative (HXL-10) | Hepatitis C Virus (HCV) | Host-Targeted (Assembly) | HCVcc system | Not specified | Low | High | [5] |
| 1,3-disubstituted-2-thioxothis compound | Not specified (Cancer cell lines) | Not applicable | MTT Assay | 0.017 - 8.9 µM (IC₅₀) | Not applicable | Not applicable | [6] |
Experimental Protocols
General Antiviral Screening Workflow
A systematic approach is crucial for the efficient screening of compound libraries. The general workflow involves a primary screen to identify hits, followed by secondary assays to confirm activity and elucidate the mechanism of action.
General workflow for antiviral drug screening.
Protocol: MTT Cytotoxicity Assay
This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of the test compounds on the host cell line.
Materials:
-
Host cell line (e.g., Vero, HeLa, MT-4)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the wells containing the cells. Include a "cells only" control (vehicle control, e.g., DMSO) and a "medium only" control (blank).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol: Plaque Reduction Assay
This assay is used to determine the 50% effective concentration (EC₅₀) of the test compounds by quantifying the reduction in virus-induced plaques.
Materials:
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound derivatives
-
Maintenance medium (low serum concentration)
-
Overlay medium (e.g., maintenance medium with 1% low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of the this compound derivatives in maintenance medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus in the presence of varying concentrations of the test compounds. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and add the overlay medium containing the respective concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible in the "virus only" control wells (typically 2-5 days).
-
Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting: Wash the plates with water and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. This compound derivatives have been shown to interfere with various stages of the viral life cycle.
HIV Entry Inhibition via CCR5 Antagonism
Certain this compound derivatives act as CCR5 co-receptor antagonists, preventing the entry of R5-tropic HIV-1 into host cells.[7]
HIV entry pathway and inhibition by CCR5 antagonists.
Inhibition of HCV and Dengue Virus Polyprotein Processing
The replication of flaviviruses like HCV and Dengue virus relies on a viral protease (NS3/NS4A for HCV, NS2B/NS3 for Dengue) to cleave the viral polyprotein into functional non-structural proteins.[8][9] this compound derivatives can inhibit this crucial step.
Flavivirus polyprotein processing and replication.
Enterovirus 71 Uncoating Inhibition
Pyridyl imidazolidinones have been shown to bind to the VP1 capsid protein of EV71, stabilizing the viral capsid and preventing the uncoating process required for the release of the viral RNA into the host cell cytoplasm.[10][11]
EV71 uncoating pathway and its inhibition.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel antiviral agents. The protocols and information provided herein offer a comprehensive guide for the systematic screening and characterization of these derivatives. By combining robust in vitro assays with an understanding of the underlying mechanisms of action, researchers can effectively identify and optimize lead compounds for further preclinical and clinical development.
References
- 1. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent Dengue Virus NS2B-NS3 Protease Inhibitors Among Glycyrrhizic Acid Conjugates with Amino Acids and Dipeptides Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and In Silico Binding Study of a Highly Potent DENV NS2B-NS3 Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the Life Cycle of Enterovirus-A71 [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCV Genome and Life Cycle - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. journals.plos.org [journals.plos.org]
- 11. Activation of Host Cellular Signaling and Mechanism of Enterovirus 71 Viral Proteins Associated with Hand, Foot and Mouth Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of Imidazolidin-4-one in the Synthesis of Peptide Mimics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazolidin-4-one scaffold has emerged as a valuable tool in medicinal chemistry for the design of peptide mimics, or peptidomimetics. These structures offer a strategic approach to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. By incorporating the this compound ring into a peptide backbone, researchers can impart enhanced resistance to enzymatic degradation, control conformational properties, and ultimately improve the pharmacokinetic profile of bioactive peptides. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based peptide mimics.
The this compound moiety can be strategically introduced at the N-terminus or within the peptide sequence, effectively acting as a "pseudo-proline" to induce specific secondary structures like β-turns. This conformational constraint can be crucial for receptor binding and biological activity. Furthermore, the synthesis of these mimics can be achieved through both solution-phase and solid-phase methodologies, offering flexibility for various research and development needs.
Applications in Peptide Mimicry
The incorporation of an this compound ring into a peptide sequence serves several key purposes in drug design and development:
-
Enhanced Metabolic Stability: The cyclic nature of the this compound ring protects the adjacent peptide bonds from cleavage by exopeptidases and endopeptidases, which are primary routes of degradation for natural peptides in biological systems. This leads to a significantly longer plasma half-life. For instance, cyclizing the N-terminus of leu-enkephalin with acetone to form an this compound increases its half-life from 6 minutes to 23.5 hours[1].
-
Conformational Constraint: The five-membered ring structure restricts the rotational freedom of the peptide backbone, similar to a proline residue. This can help to lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its biological target.
-
Improved Bioavailability: By masking polar N-terminal amino groups and increasing lipophilicity, the this compound modification can enhance the ability of a peptide to cross biological membranes, leading to improved oral bioavailability.
-
Prodrug Strategies: The this compound linkage can be designed to be bioreversible, hydrolyzing under physiological conditions to release the parent peptide. This approach allows for the controlled release of the active drug, and these prodrugs can offer global stabilization of the peptide molecule against enzymatic degradation[2].
Data Presentation: Stability and Bioactivity
The following tables summarize quantitative data on the stability and biological activity of representative this compound peptide mimics and related derivatives.
Table 1: Chemical Stability of N-terminal 4-Imidazolidinone Prodrugs of Leu-Enkephalin [2]
| Prodrug Derivative (from Carbonyl Compound) | Half-life (t½) in 0.05 M Phosphate Buffer (min) |
| Acetone | 930 |
| Cyclopentanone | 216 |
| Cyclohexanone | 432 |
| 4-Methylcyclohexanone | 792 |
Table 2: Antibacterial Activity of Imidazolidine Derivatives Containing a 1,3,4-Oxadiazole Moiety [3]
| Compound | Minimum Inhibitory Concentration (MIC) in μg/mL |
| Staphylococcus aureus (Gram-positive) | |
| 4d | 100 |
| 4f | 100 |
| Gentamycin (Control) | 25 |
| Escherichia coli (Gram-negative) | |
| 4d | 50 |
| 4f | 50 |
| Gentamycin (Control) | 100 |
Table 3: In Vitro Cytotoxic Activity of 2-Thioxothis compound Derivatives against HepG2 Cancer Cell Line [4]
| Compound | IC50 (μM) |
| 2 | 0.18 |
| 4 | 0.017 |
| Staurosporine (Reference) | 5.07 |
| 5-FU (Reference) | 5.18 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound peptide mimics.
Protocol 1: Solid-Phase Synthesis of 1,2,5-Trisubstituted Imidazolidin-4-ones[1][5]
This protocol describes a general method for the solid-phase synthesis of imidazolidin-4-ones, allowing for diversity at the N-1, C-2, and C-5 positions.
Materials:
-
Fmoc-protected amino acids
-
Amine-functionalized solid support (e.g., Rink Amide resin)
-
Coupling agents: HBTU, HOBt, DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Aldehydes (for C-2 and N-1 derivatization)
-
Reductive amination reagents: Sodium cyanoborohydride (NaBH₃CN), Acetic acid
-
Cyclization reagents: Benzotriazole
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Methanol
-
Microwave synthesizer
Procedure:
-
Resin Preparation: Swell the amine-functionalized resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt/DIPEA in DMF. Monitor the reaction using a Kaiser test.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.
-
Peptide Elongation: Repeat steps 2 and 3 to assemble the desired linear peptide sequence on the solid support.
-
N-1 Derivatization (Reductive Amination):
-
Swell the resin-bound peptide in a solution of trimethyl orthoformate.
-
Add the desired aldehyde and acetic acid.
-
Add sodium cyanoborohydride and allow the reaction to proceed for 1 hour at room temperature.
-
Wash the resin thoroughly with DMF, methanol, and DCM.
-
-
This compound Ring Formation (Cyclization):
-
Swell the N-1 derivatized resin-bound peptide in benzene.
-
Add benzotriazole and a second desired aldehyde.
-
Heat the reaction mixture under reflux for 16 hours. Alternatively, for a more rapid reaction, use microwave-assisted heating at 180°C for 10 minutes.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the this compound peptide mimic from the solid support and remove side-chain protecting groups.
-
Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification: Purify the crude peptide mimic by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: Solution-Phase Synthesis of N-terminal Imidazolidin-4-ones from Hydrazones[6]
This protocol outlines the synthesis of imidazolidin-4-ones via the cyclization of hydrazone intermediates with an amino acid.
Materials:
-
Substituted hydrazones
-
Phenylalanine
-
Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar quantities of the starting hydrazone (e.g., 0.001 moles) and phenylalanine (0.165 g, 0.001 moles) in 20 mL of THF.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The resulting solid product is filtered and recrystallized from absolute methanol to obtain the purified this compound derivative.
-
Characterization: Analyze the product using FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.
Protocol 3: In Vitro Peptide Stability Assay in Human Serum[7][8]
This protocol describes a general method to assess the enzymatic stability of a synthesized peptide mimic in human serum.
Materials:
-
Synthesized this compound peptide mimic
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
-
Incubator at 37°C
-
Microcentrifuge
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide mimic in a suitable solvent (e.g., water or a small amount of DMSO, subsequently diluted with water).
-
Incubation:
-
In a microcentrifuge tube, pre-warm human serum and PBS to 37°C.
-
Add the peptide stock solution to the serum/PBS mixture to achieve a final desired concentration (e.g., 50 µg/mL).
-
Incubate the mixture at 37°C.
-
-
Time Points: At specified time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the incubation mixture.
-
Enzyme Inactivation and Protein Precipitation:
-
Immediately add the aliquot to a tube containing an equal volume of the quenching solution to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex the tube vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis by RP-HPLC:
-
Carefully collect the supernatant containing the intact peptide mimic and any degradation products.
-
Analyze the supernatant using an RP-HPLC system with a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the absorbance at an appropriate wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide mimic based on its retention time (determined from a standard injection of the non-degraded peptide).
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of the remaining intact peptide against time and determine the half-life (t½) of the peptide mimic in human serum.
-
Visualizations
Logical Workflow for Solid-Phase Synthesis of this compound Peptide Mimics
Caption: Solid-phase synthesis workflow for this compound peptide mimics.
Workflow for Solution-Phase Synthesis of Imidazolidin-4-ones
References
Application Notes and Protocols for the Functionalization of Imidazolidin-4-one N1 and N3 Positions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the N1 and N3 positions of the imidazolidin-4-one scaffold, a privileged structure in medicinal chemistry. The strategic modification of these positions has been shown to be critical for modulating the biological activity of the resulting derivatives, leading to the discovery of potent anticancer, antimicrobial, and kinase-inhibiting agents. Detailed experimental protocols for key transformations are provided to facilitate the practical application of these methods in a research and drug development setting.
Application Notes: Significance of N1 and N3 Functionalization
The this compound core is a versatile scaffold found in numerous biologically active compounds.[1] The nitrogen atoms at the N1 and N3 positions offer prime opportunities for chemical modification to explore the structure-activity relationships (SAR) and optimize the pharmacological properties of these molecules.
N1-Functionalization: Substitution at the N1 position is often crucial for enhancing potency and modulating selectivity. For instance, N1-arylsulfonylimidazolidinones have demonstrated potent anticancer activity.[2][3] The nature of the substituent at the N1 position can significantly influence the interaction of the molecule with its biological target. Palladium-catalyzed N-arylation has emerged as a powerful tool for the regioselective introduction of aryl groups at the N1 position, even in the presence of a free N3-H.[4][5][6] Direct N1-alkylation, which can be challenging due to the higher acidity of the N3 proton, has been achieved using strong potassium bases.
N3-Functionalization: The N3 position is readily functionalized through various alkylation and arylation reactions. N3-alkylation of the related hydantoin scaffold is well-established and often proceeds with high regioselectivity under basic conditions.[7] Copper-catalyzed N3-arylation of hydantoins provides an efficient route to N3-aryl derivatives.[2][8] Functionalization at the N3 position can impact the molecule's pharmacokinetic properties and target engagement. For example, in a series of 2-thioxothis compound derivatives, substitutions at the N3 position were shown to be important for their potent cytotoxic effects against cancer cell lines.[9]
Combined N1 and N3 Functionalization: The synthesis of disubstituted imidazolidin-4-ones allows for a more extensive exploration of chemical space and the fine-tuning of biological activity. Multicomponent reactions, such as the Ugi four-component reaction (U-4CR), provide a highly efficient one-pot method for the synthesis of diversely substituted imidazolidin-4-ones, with substituents at both nitrogen atoms.[10]
The functionalization of the N1 and N3 positions has led to the discovery of this compound derivatives with a range of biological activities, including:
-
Anticancer Activity: Many N1- and N3-substituted imidazolidin-4-ones exhibit potent cytotoxicity against various cancer cell lines.[11][12][13] Some of these compounds have been shown to act as inhibitors of key signaling pathways involved in cancer progression, such as the VEGFR-2 pathway, and can induce apoptosis and cell cycle arrest.[9][14][15]
-
Kinase Inhibition: The this compound scaffold has been successfully employed in the design of kinase inhibitors, including those targeting VEGFR-2, a key mediator of angiogenesis.[7][9][14]
-
Antimicrobial Activity: Functionalized imidazolidin-4-ones have also shown promising activity against various bacterial and fungal strains.[16][17][18][19]
The following sections provide detailed experimental protocols for key functionalization reactions at the N1 and N3 positions, along with quantitative data to aid in the selection of appropriate synthetic strategies.
Experimental Protocols and Data
N1-Alkylation of Imidazolidin-4-ones
Method: Direct N1-selective alkylation using a strong potassium base.
Protocol: General Procedure for N1-Methylation of Phenytoin
This protocol is adapted from a method for the direct N1-selective methylation of phenytoin.
-
To a solution of phenytoin (1.0 eq) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) (1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N1-alkylated this compound.
Quantitative Data for N-Alkylation Reactions
| Entry | Substrate | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenytoin | Methyl Iodide | tBuOK | THF | 12 | 85 | Adapted from[20] |
| 2 | Hydantoin | Allyl Bromide | KHMDS | THF | 24 | 75 | Adapted from[20] |
N3-Alkylation of Imidazolidin-4-ones
Method: Phase-transfer catalyzed N3-alkylation.
Protocol: General Procedure for N3-Alkylation under Phase-Transfer Catalysis
This protocol is based on methods developed for the alkylation of hydantoins.[21][22]
-
To a mixture of the N1-substituted or unsubstituted this compound (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq) in a suitable organic solvent (e.g., toluene or dichloromethane), add an aqueous solution of a base (e.g., 50% NaOH).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating (40-60 °C) for 2-24 hours, monitoring the reaction by TLC.
-
After completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to yield the N3-alkylated product.
Quantitative Data for N3-Alkylation of Hydantoin Derivatives
| Entry | Substrate | Alkylating Agent | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Hydantoin | Ethyl bromoacetate | TBAB | K2CO3 | DMF | 92 | Adapted from[7] |
| 2 | 5,5-Dimethylhydantoin | Benzyl chloride | TBAB | NaOH | Toluene/H2O | 88 | Adapted from[21] |
N1-Arylation of Imidazolidin-4-ones
Method: Palladium-catalyzed N1-arylation.
Protocol: General Procedure for Palladium-Catalyzed N1-Arylation
This protocol is based on the work of Buchwald and colleagues for the N-arylation of unsymmetrical imidazoles.[4][5][6]
-
In a glovebox, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and the base (e.g., K3PO4 or Cs2CO3, 2.0 eq) to an oven-dried reaction vessel.
-
Add the this compound derivative (1.0 eq) and the aryl halide (1.2 eq).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N1-arylated this compound.
Quantitative Data for N1-Arylation of 4-Methylimidazole
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd2(dba)3 | Biarylphosphine | K3PO4 | Toluene | 110 | 95 | Adapted from[4] |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)2 | XPhos | Cs2CO3 | Dioxane | 100 | 91 | Adapted from[5] |
N3-Arylation of Imidazolidin-4-ones
Method: Copper-catalyzed N3-arylation.
Protocol: General Procedure for Copper-Catalyzed N3-Arylation of Hydantoins
This protocol is adapted from a method for the N3-arylation of hydantoins using diaryliodonium salts.[2][8][23]
-
To a reaction vial, add the hydantoin or this compound (1.0 eq), the diaryliodonium salt (3.0 eq), a copper(II) salt (e.g., Cu(NO3)2·3/2 H2O, 0.1 eq), and an anhydrous solvent (e.g., toluene).
-
Add a base such as triethylamine (TEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-36 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to give the N3-arylated product.
Quantitative Data for N3-Arylation of Hydantoins
| Entry | Hydantoin | Arylating Agent | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 5,5-Diphenylhydantoin | [PhI(TMP)]Tos | Cu(NO3)2·3/2H2O | TEA | Toluene | 85 | Adapted from[2] |
| 2 | Nitrofurantoin | [4-MeOPhI(TMP)]Tos | Cu(NO3)2·3/2H2O | TEA | Toluene | 78 | Adapted from[23] |
Ugi Four-Component Reaction (U-4CR) for Substituted Imidazolidin-4-ones
Method: One-pot synthesis of highly substituted imidazolidin-4-ones.
Protocol: General Procedure for the Ugi Four-Component Reaction
A general procedure for the Ugi reaction is described.[10][24]
-
To a solution of the amine (1.0 eq) and the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., methanol), stir the mixture for 30 minutes at room temperature to form the imine.
-
Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel.
Quantitative Data for Ugi Four-Component Reaction
| Entry | Amine | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | Methanol | 85 | Adapted from[10] |
| 2 | Benzylamine | Isobutyraldehyde | Benzoic Acid | tert-Butyl isocyanide | Methanol | 78 | Adapted from[24] |
Biological Activity Data
Table of Anticancer Activity of N-Substituted this compound Derivatives
| Compound | N1-Substituent | N3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Arylsulfonyl | H | A549 (Lung) | 0.31 | [13] |
| 2 | Arylsulfonyl | H | SK-Mel-2 (Melanoma) | 0.0007 | [13] |
| 3 | H | 3-((1-(4-chlorophenyl)ethylidene)amino) | HepG-2 (Liver) | 7.21 | [11] |
| 4 | H | 3-((1-(4-chlorophenyl)ethylidene)amino) | HCT-116 (Colon) | 82.36 | [11] |
| 5 | - | - | MCF-7 (Breast) | 5.73 | [25] |
| 6 | - | - | MDA-MB-231 (Breast) | 12.15 | [25] |
Table of Kinase Inhibitory Activity of N-Substituted this compound Derivatives
| Compound | N-Substitution Pattern | Target Kinase | IC50 (µM) | Reference |
| 7 | 2-thioxothis compound | VEGFR-2 | 0.01978 | [7][14] |
| 8 | 2-thioxothis compound | VEGFR-2 | 0.02514 | [7][14] |
| 9 | 2-thioxothis compound | EGFR | 0.0198 | [15] |
| 10 | 2-thioxothis compound | VEGFR-2 | 0.0123 | [9] |
Table of Antimicrobial Activity of N-Substituted this compound Derivatives
| Compound | N-Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 11 | Trisubstituted imidazolidine | E. coli | 25 | [16] |
| 12 | Trisubstituted imidazolidine | C. albicans | 12.5 | [16] |
| 13 | Imidazolidine-4-one derivative | S. aureus | >100 | [26] |
| 14 | Imidazolidine-4-one derivative | E. coli | >100 | [26] |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for N1-Alkylation of Imidazolidin-4-ones.
References
- 1. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight [organic-chemistry.org]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ajchem-a.com [ajchem-a.com]
Synthesis of Spiro-Imazolidin-4-one Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of spiro-imidazolidin-4-one heterocyclic compounds. This class of molecules holds significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections offer a comprehensive overview of key synthetic strategies, quantitative data, and detailed experimental procedures.
Introduction
Spiro-imidazolidin-4-ones are a unique class of heterocyclic compounds characterized by a spirocyclic junction at the 5-position of the imidazolidin-4-one core. This structural motif imparts a three-dimensional architecture that is often sought after in the design of novel therapeutic agents. These compounds have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This document outlines three prominent and effective methods for their synthesis: the Ugi Multicomponent Reaction, Visible-Light Photocatalysis, and Microwave-Assisted Synthesis.
Key Synthetic Methodologies
Three primary methodologies for the synthesis of spiro-imidazolidin-4-one derivatives are highlighted below, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction is a powerful tool for the rapid assembly of complex molecules from simple starting materials. In the context of spiro-imidazolidin-4-one synthesis, a cyclic ketone, an amine, a carboxylic acid, and an isocyanide are reacted in a one-pot fashion to generate the desired spirocyclic scaffold. This method is highly valued for its atom economy and the ability to generate diverse libraries of compounds by varying the four input components.
Visible-Light Photocatalysis
Emerging as a green and sustainable synthetic method, visible-light photocatalysis enables the construction of spiro-imidazolidin-4-ones under mild reaction conditions. This approach typically involves the use of a photocatalyst that, upon irradiation with visible light, initiates a radical cascade reaction involving a cyclic ketone, an amine, an amino acid, and an aldehyde, leading to the formation of the spiro-imidazolidine core.[1]
Microwave-Assisted Multicomponent Synthesis
Microwave-assisted organic synthesis has been shown to significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. For the preparation of spiro-imidazolidin-4-ones, a multicomponent reaction of an isatin, an active methylene compound (like malononitrile), and a C-H acid (such as barbituric acid) can be efficiently carried out under microwave irradiation, often in the presence of a catalyst and a green solvent like ethanol.[2]
Data Presentation
The following tables summarize quantitative data for the synthesis of various spiro-imidazolidin-4-one derivatives using the aforementioned methodologies.
Table 1: Ugi Four-Component Reaction
| Entry | Cyclic Ketone | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) | Ref. |
| 1 | Cyclohexanone | Aniline | Acetic Acid | tert-Butyl isocyanide | 2-phenyl-1-(tert-butyl)-1,3-diazaspiro[4.5]decan-4-one | 85 | [3] |
| 2 | Cyclopentanone | Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | 1-benzyl-2-phenyl-1,3-diazaspiro[4.4]nonan-4-one | 82 | [3] |
| 3 | Tetralone | p-Toluidine | Propionic Acid | Benzyl isocyanide | 2-(p-tolyl)-1-benzyl-1,3-diazaspiro[4.5]dec-6-en-4-one | 78 | [4] |
Table 2: Visible-Light Photocatalysis
| Entry | Cyclic Ketone | Amine | Amino Acid | Aldehyde | Catalyst | Time (h) | Yield (%) | Ref. |
| 1 | Cyclohexanone | Aniline | Glycine | Benzaldehyde | Carbon Nitride | 24 | 92 | [1] |
| 2 | Cyclopentanone | Benzylamine | Proline | 4-Chlorobenzaldehyde | Carbon Nitride | 36 | 88 | [1] |
| 3 | Adamantanone | 4-Methoxyaniline | Sarcosine | 4-Nitrobenzaldehyde | Carbon Nitride | 24 | 95 | [5] |
Table 3: Microwave-Assisted Multicomponent Synthesis
| Entry | Isatin | Active Methylene Cpd. | C-H Acid | Catalyst | Time (min) | Yield (%) | Ref. |
| 1 | Isatin | Malononitrile | Barbituric acid | 1-methylimidazolium chloride | 10 | 98 | [2] |
| 2 | 5-Methylisatin | Malononitrile | Barbituric acid | 1-methylimidazolium chloride | 12 | 95 | [2] |
| 3 | 5-Bromoisatin | Malononitrile | 1,3-Dimethylbarbituric acid | 1-methylimidazolium chloride | 10 | 92 | [2] |
Table 4: Spectroscopic Data for Representative Spiro-imidazolidin-4-one
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FT-IR (cm-1) | Ref. |
| 2-phenyl-1-(tert-butyl)-1,3-diazaspiro[4.5]decan-4-one | 7.25-7.40 (m, 5H), 4.85 (s, 1H), 3.20 (t, 2H), 1.60-1.80 (m, 10H), 1.35 (s, 9H) | 175.2, 140.1, 128.8, 128.2, 126.5, 68.5, 60.2, 52.8, 35.4, 28.6, 25.1 | 3280 (N-H), 1685 (C=O) | [6] |
| Spiro[imidazolidine-4,3'-indoline]-2',5-dione | 8.10 (s, 1H), 7.60 (d, 1H), 7.20 (t, 1H), 6.90 (d, 1H), 6.80 (t, 1H), 4.20 (s, 1H) | 178.1, 165.4, 142.3, 130.1, 125.4, 122.8, 110.2, 70.1 | 3320 (N-H), 3210 (N-H), 1720 (C=O), 1680 (C=O) | [7] |
Experimental Protocols
Protocol 1: Synthesis of Spiro-imidazolidin-4-ones via Ugi Four-Component Reaction
Materials:
-
Cyclic ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Methanol (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask containing methanol (5 mL), add the cyclic ketone (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro-imidazolidin-4-one.
-
Characterize the purified product by 1H NMR, 13C NMR, and FT-IR spectroscopy.
Protocol 2: Synthesis of Spiro-imidazolidines via Visible-Light Photocatalysis
Materials:
-
Cyclic ketone (0.5 mmol)
-
Amine (0.5 mmol)
-
Amino acid (0.6 mmol)
-
Aldehyde (0.5 mmol)
-
Carbon nitride photocatalyst (10 mg)[1]
-
Solvent (e.g., DMSO, 2 mL)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (450 nm)
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube, add the cyclic ketone (0.5 mmol), amine (0.5 mmol), amino acid (0.6 mmol), aldehyde (0.5 mmol), and carbon nitride photocatalyst (10 mg).[1]
-
Add the solvent (2 mL) and a magnetic stir bar.
-
Seal the tube and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Place the reaction vessel approximately 5 cm from a blue LED light source and stir vigorously at room temperature.
-
Irradiate the mixture for 24-48 hours, monitoring the reaction by TLC.
-
After completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
Wash the catalyst with the solvent and combine the organic filtrates.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the pure spiro-imidazolidine.
-
Characterize the product using spectroscopic techniques.
Protocol 3: Microwave-Assisted Synthesis of Spiro-imidazolidin-4-ones
Materials:
-
Isatin (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Barbituric acid (1.0 mmol)
-
1-methylimidazolium chloride (0.3 mmol)[2]
-
Ethanol (3 mL)
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
In a microwave reactor vial, combine the isatin (1.0 mmol), malononitrile (1.0 mmol), barbituric acid (1.0 mmol), and 1-methylimidazolium chloride (0.3 mmol).[2]
-
Add ethanol (3 mL) and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 80 °C) for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure spiro-imidazolidin-4-one derivative.
-
Characterize the final product by spectroscopic analysis.
Visualizations
Experimental Workflow: Ugi Four-Component Reaction
Caption: Workflow for the Ugi four-component synthesis.
Experimental Workflow: Visible-Light Photocatalysis
Caption: Workflow for visible-light photocatalytic synthesis.
Signaling Pathway: ROS-Dependent Apoptosis via JNK Pathway
Some spiro-imidazolidin-4-one derivatives have been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[8][9][10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the Ugi four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijacskros.com [ijacskros.com]
- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of the ROS-JNK Signaling Pathway in Hypoxia-Induced Atrial Fibrotic Responses in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Imidazolidin-4-ones
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of imidazolidin-4-ones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping you diagnose and resolve problems to improve yield, purity, and stereoselectivity.
Issue 1: Low Diastereoselectivity or Enantioselectivity
Q: My reaction is producing a nearly racemic mixture or a poor diastereomeric ratio. What factors should I investigate?
A: Achieving high stereoselectivity is a common challenge. Several factors can influence the stereochemical outcome of your reaction. Consider the following troubleshooting steps:
-
Catalyst/Ligand Choice: The structure of the chiral catalyst or ligand is paramount. The configuration of the chiral ligand can directly determine which enantiomer is predominantly formed. For instance, in copper(II)-catalyzed asymmetric Henry reactions for precursors to imidazolidin-4-ones, ligands with a cis-configuration may yield the S-enantiomer, while trans-configured ligands can lead to the R-enantiomer.[1] Subtle modifications to the ligand, such as the introduction of a methyl group at the 2-position of the imidazolidin-4-one ring, can significantly improve enantioselectivity.[1]
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the desired stereoisomer. In organocatalyzed 1,3-dipolar cycloadditions, reducing the temperature from room temperature to -10 °C can improve the enantiomeric ratio from >96:4 to >99:1.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and stereoselectivity.[3] It is advisable to screen a range of solvents with varying properties (e.g., toluene, THF, CH2Cl2, DMF) to find the optimal conditions for your specific substrate and catalyst system. In some cases, solvent-free conditions, particularly with microwave assistance, can accelerate the reaction and improve yields.[4][5]
-
Substrate Reactivity: The electronic properties of your substrates, such as aldehydes, can affect stereoselectivity. Less reactive aldehydes, for example those with electron-donating groups, may exhibit better enantioselectivity in some catalytic systems.[6]
Issue 2: Low or Inconsistent Yields
Q: I am experiencing low yields of my target this compound. What are the potential causes and solutions?
A: Low yields can stem from incomplete reactions, side product formation, or product degradation.
-
Reaction Time and Temperature: Ensure your reaction has gone to completion by monitoring it with techniques like TLC or LC-MS. For some multi-component reactions, extended reaction times (e.g., 36-60 hours) may be necessary.[7] Conversely, for thermally sensitive compounds, prolonged heating can lead to degradation. Microwave-assisted synthesis can sometimes offer a solution by drastically reducing reaction times while improving yields.[4][8]
-
Side Reactions: The formation of byproducts is a common cause of low yields. For example, when using formaldehyde for cyclization, a common side product is the corresponding 3-(hydroxymethyl)-imidazolidin-4-one, which can exist in equilibrium with the desired product.[9] In syntheses involving mercaptoacetic acid derivatives, the formation of oxathiolan-5-ones can be a competing reaction that reduces the yield of the desired thiazolidin-4-one, a principle that can extend to analogous this compound syntheses.[10]
-
Reagent Purity and Stoichiometry: Ensure all starting materials are pure and dry, as impurities can interfere with the reaction. The stoichiometry of the reactants is also critical; for instance, in some procedures, using an excess of one reagent, like an amino amide, is key to driving the reaction to completion and avoiding intermediates.[6]
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my final this compound product. The stereoisomers are hard to separate, and I have persistent impurities. What can I do?
A: Purification of chiral imidazolidin-4-ones can be challenging due to the presence of stereoisomers and closely-eluting byproducts.
-
Chromatography Technique:
-
Chiral HPLC/SFC: For separating enantiomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is often necessary.[1] Chiral SFC is a powerful technique for the purification of pharmaceutical intermediates.[11]
-
Coupled Columns: In cases where achiral impurities co-elute with your desired enantiomers, using an achiral column coupled with a chiral column in an SFC system can resolve both in a single run.[11]
-
Standard Column Chromatography: Diastereomers can often be separated by standard silica gel chromatography, but careful optimization of the solvent system is required.
-
-
Crystallization: If your product is crystalline, diastereomeric resolution or enantiomeric enrichment via crystallization with a chiral resolving agent may be possible.
-
Removal of Byproducts: If you have identified specific byproducts, such as the hydroxymethyl adducts mentioned previously, you may need to employ specific purification strategies. In some cases, these adducts can be removed by careful distillation under reduced pressure.[9]
Frequently Asked Questions (FAQs)
Q1: How do I determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of my product?
A1: The most common and reliable method for determining the enantiomeric excess of chiral imidazolidin-4-ones is through chiral HPLC analysis.[1] The diastereomeric ratio can typically be determined from the 1H NMR spectrum of the crude reaction mixture by integrating well-resolved signals corresponding to each diastereomer.[7]
Q2: Can the choice of solvent affect which stereoisomer is formed?
A2: Yes, the solvent can have a profound impact on stereoselectivity, and in some cases, even regioselectivity. The solvent can influence the solvation of transition states, altering their relative energies. For example, in the synthesis of related heterocyclic systems, switching the solvent has been shown to completely control the formation of one regioisomer over another.[3] Therefore, solvent screening is a critical step in optimizing a stereoselective synthesis.
Q3: My reaction involves an imine intermediate. Could its stability be an issue?
A3: Yes, the formation and stability of imine intermediates are crucial. In many synthetic routes, the imine is generated in situ. The rate of its formation and its stability can be influenced by factors such as the presence of dehydrating agents (e.g., molecular sieves), the solvent, and the pH of the reaction mixture. Hydrolysis of the imine back to the starting aldehyde and amine can be a competing process that lowers the overall yield.[12]
Q4: Are there any common byproducts I should be aware of in this compound synthesis?
A4: A frequently encountered byproduct, particularly in syntheses using formaldehyde, is the N-hydroxymethyl derivative.[9] This can complicate purification and NMR analysis. Other potential byproducts can arise from side reactions of your specific starting materials or intermediates, such as the formation of oxathiolanones in related sulfur-containing heterocycle syntheses.[10] Careful characterization of all isolated products is recommended.
Quantitative Data Summary
The following table summarizes the impact of different chiral ligands on the enantioselectivity of the copper(II)-catalyzed asymmetric Henry reaction, a key step in the synthesis of chiral precursors for imidazolidin-4-ones.
| Ligand Configuration | Substituent at Position 2 | Aldehyde Substrate | Enantiomeric Excess (ee) | Predominant Enantiomer | Reference |
| trans-trans (Ia) | H | 4-Nitrobenzaldehyde | 29% | R | [1] |
| trans-trans (Ia) | H | Hexanal | 83% | R | [1] |
| trans-trans (IIa) | Methyl | 4-Nitrobenzaldehyde | 75% | R | [1] |
| trans-trans (IIa) | Methyl | Hexanal | 96% | R | [1] |
| cis-cis (Ic) | H | 4-Nitrobenzaldehyde | 91% | S | [1] |
| cis-cis (IIc) | Methyl | 4-Nitrobenzaldehyde | 97% | S | [1] |
Data extracted from a study on asymmetric Henry reactions, which produce nitroaldols that are precursors to chiral imidazolidin-4-ones.[1]
Experimental Protocols
Key Experiment: Diastereo- and Enantioselective (3+2) Cycloaddition
This protocol is based on a palladium-catalyzed (3+2) cycloaddition between a 5-vinyloxazolidine-2,4-dione (VOxD) and an electrophilic imine to yield highly substituted imidazolidin-4-ones.[13]
Materials:
-
5-Vinyloxazolidine-2,4-dione (VOxD) derivative (1.0 equiv)
-
Imine derivative (1.2 equiv)
-
Pd2(dba)3 (2.5 mol%)
-
Chiral phosphine ligand (e.g., (R)-BINAP) (5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd2(dba)3 and the chiral phosphine ligand.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
Add the VOxD derivative to the flask.
-
In a separate flask, dissolve the imine derivative in the anhydrous, degassed solvent.
-
Add the imine solution to the reaction flask dropwise over 10 minutes.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired this compound.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for addressing low stereoselectivity.
Caption: General energy profile for diastereoselective synthesis.
References
- 1. Evaluation of the enantioselectivity of new chiral ligands based on this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A solvent-free method for substituted imidazolidin- 4-ones synthesis | Semantic Scholar [semanticscholar.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 8. Thiazolidin-4-one formation. Mechanistic and synthetic aspects of the reaction of imines and mercaptoacetic acid under microwave and conventional heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Imidazolidinone synthesis [organic-chemistry.org]
overcoming byproduct formation in Imidazolidin-4-one synthesis
Welcome to the technical support center for Imidazolidin-4-one synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Imidazolidin-4-ones?
A1: The primary synthetic routes to this compound derivatives include the condensation of an aldehyde or ketone with an aminoacetamide equivalent, the desulfurization of 5,5-disubstituted thiohydantoins, and ring expansion reactions of precursor β-lactams.[1] Another common approach involves the cyclization of a Schiff base, formed from an amino acid ester and an aldehyde, with the introduction of ammonia.[1]
Q2: What is the most common byproduct in this compound synthesis, and how can I avoid it?
A2: A frequent byproduct, especially when using formaldehyde, is the 3-(hydroxymethyl) derivative of the target this compound.[1] This byproduct often exists in equilibrium with the desired product. To minimize its formation, careful control of reaction conditions is crucial. The hydroxymethyl group can often be removed by careful distillation at low pressure after the reaction is complete.[1]
Q3: Can microwave-assisted synthesis improve my yields and reduce reaction times?
A3: Yes, microwave-assisted synthesis has been shown to be a highly effective method for producing substituted Imidazolidin-4-ones. It can significantly accelerate the reaction, in some cases reducing reaction times from hours to minutes, and often leads to good to excellent yields.[2][3] This method is considered a greener approach as it can sometimes be performed under solvent-free conditions.
Q4: I am observing the formation of multiple diastereomers in my solid-phase synthesis. How can I address this?
A4: The formation of diastereomeric products is a known issue in the solid-phase synthesis of Imidazolidin-4-ones, particularly during the resin cleavage step, which may require harsh conditions like the use of hydrofluoric acid.[1] To circumvent this, consider using a photolabile linker, which allows for milder cleavage conditions and can help in preserving the stereochemical integrity of the product.[1]
Troubleshooting Guide
Problem 1: Low Yield of the Desired this compound
Possible Cause: Incomplete reaction, side product formation, or decomposition of the product. The this compound ring can be labile in basic or hot acidic solutions, leading to hydrolysis back to the starting aminoacetamide.[1]
Solutions:
-
Optimize Reaction Conditions: Temperature is a critical factor influencing yield.[4] Systematically vary the temperature to find the optimal balance between reaction rate and product stability.
-
Choice of Solvent: The polarity of the solvent can significantly impact the reaction. For instance, in certain syntheses, dichloromethane (DCM) has been shown to provide significantly higher yields compared to solvents like THF or toluene.[4]
-
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically increase yields and shorten reaction times.[2][5]
-
Catalyst: For reactions involving Schiff base cyclization, the use of a catalyst can promote the desired ring closure.
Problem 2: Formation of Hydroxymethyl Byproduct
Possible Cause: Reaction of the N-3 position of the this compound ring with an aldehyde (commonly formaldehyde) present in the reaction mixture.
Solutions:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the amine and aldehyde to minimize excess aldehyde that can react with the product.
-
Post-Reaction Purification: The hydroxymethyl group can often be removed by careful distillation under reduced pressure.[1]
-
Alternative Synthetic Route: If the byproduct is persistent, consider a different synthetic strategy that does not involve the use of formaldehyde in the cyclization step.
Problem 3: Presence of Stable Intermediates or Unexpected Byproducts
Possible Cause: Depending on the synthetic route, stable intermediates such as 2-hydroxy-4-imidazolidone or rearrangement products like 4,4-diphenyl-5-oxo-2-imidazoline can form.[1]
Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the formation of intermediates and optimize the reaction time to favor the desired product.
-
Purification Strategy: Develop a robust purification protocol, which may involve column chromatography or recrystallization, to effectively separate the desired product from these byproducts.
-
Re-evaluation of Synthetic Route: If significant amounts of stable byproducts are consistently formed, it may be necessary to explore an alternative synthetic pathway.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazolidin-4-ones
| Method | Reaction Time | Yield (%) | Reference |
| Conventional (Reflux) | 3 - 5 hours | 70 - 85 | [3] |
| Microwave | 3 - 5 minutes | 82 - 93 | [3] |
Table 2: Effect of Solvent on Imidazolidin-2-one Synthesis Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Toluene | 20 | 64 | 15 | [4] |
| Tetrahydrofuran (THF) | 20 | 64 | 21 | [4] |
| Dichloromethane (DCM) | 40 | 17 | 98 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 3-phenylthis compound Derivatives
-
In a microwave-safe vessel, mix the appropriate Schiff base (0.001 mol) dissolved in 10 mL of absolute ethanol with glycine (0.002 mol) dissolved in 5 mL of absolute ethanol.
-
Place the mixture in a microwave reactor and set the power to 400 W.
-
Reflux the reaction mixture at 78°C for 3 to 5 minutes.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash it with cold water, and recrystallize from ethanol to obtain the pure product.[3]
Protocol 2: Synthesis of Imidazolidine-4-ones from Hydrazones and Phenylalanine
-
To a solution of the corresponding hydrazone (0.001 mol) in 20 mL of tetrahydrofuran (THF), add an equimolar amount of phenylalanine (0.165 g, 0.001 mol).
-
Reflux the reaction mixture for 24 hours.
-
After cooling the reaction to room temperature, the resulting solid product is collected by filtration.
-
The crude product is then recrystallized from absolute methanol to yield the purified Imidazolidine-4-one.[6]
Visualizations
Caption: Formation of 3-(hydroxymethyl) byproduct in equilibrium.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Overview of common synthetic routes to Imidazolidin-4-ones.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 4. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Imidazolidin-4-one Cyclization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of imidazolidin-4-ones.
Troubleshooting Guide
This section addresses common issues encountered during the imidazolidin-4-one cyclization reaction, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My this compound cyclization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
Answer: Low yields are a common challenge and can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. For instance, some cyclizations may require reflux conditions for several hours to reach completion.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, or temperature can significantly impact the yield.
-
Solution: Consult the data tables below for optimized conditions for similar reactions. The polarity of the solvent is crucial; for example, polar solvents like methanol or DMF may be more suitable for certain starting materials.[2] Temperature can also be a critical factor; some reactions show improved yields and enantioselectivity at lower temperatures.[3]
-
-
Starting Material Quality: Impurities in the starting materials, such as the α-amino amide or the aldehyde/ketone, can interfere with the reaction.
-
Solution: Ensure the purity of your reagents. Recrystallization or column chromatography of the starting materials may be necessary.
-
-
Product Instability: The this compound ring can be labile under certain conditions.
-
Solution: Avoid strongly acidic or basic conditions during workup and purification, as this can lead to hydrolysis of the product back to the starting amino amide.[4]
-
Issue 2: Formation of Byproducts
Question: I am observing significant byproduct formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer: Byproduct formation can compete with the desired cyclization, reducing your yield and complicating purification.
-
Formation of 3-(Hydroxymethyl)-imidazolidin-4-one: When using formaldehyde, a common side product is the N-hydroxymethylated derivative, which can exist in equilibrium with the desired product.
-
Solution: This byproduct can sometimes be removed by careful distillation under reduced pressure.[4] Alternatively, consider using a different aldehyde or protecting the N-H group if it's not involved in the cyclization.
-
-
Schiff Base Intermediate: The initial imine (Schiff base) formed between the amino amide and the carbonyl compound may be stable and fail to cyclize.
-
Solution: The addition of a suitable catalyst, such as a Lewis or Brønsted acid, can promote the intramolecular cyclization. Optimization of the reaction temperature may also be necessary to overcome the activation energy for the cyclization step.[5]
-
-
Oligomerization: At high concentrations, intermolecular reactions can lead to the formation of oligomers or polymers.
-
Solution: While intramolecular cyclization is generally favored, running the reaction at a lower concentration can help to minimize intermolecular side reactions.[6]
-
Issue 3: Difficulty with Product Purification
Question: I am struggling to purify my this compound product. What are the recommended purification methods?
Answer: Purification can be challenging due to the polarity of the this compound ring and the presence of closely related byproducts.
-
Column Chromatography: This is the most common method for purifying imidazolidin-4-ones.
-
Solution: A detailed protocol for silica gel column chromatography is provided in the "Experimental Protocols" section. The choice of eluent is critical and typically involves a gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[7]
-
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining pure crystalline product.
-
Solution: Experiment with different solvent mixtures to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Acid-Base Extraction: If your product and impurities have different acid-base properties, a liquid-liquid extraction can be an effective preliminary purification step.
-
Solution: The basic nitrogen atoms in the this compound ring may allow for extraction into an acidic aqueous phase, which can then be neutralized and back-extracted into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: The most prevalent synthetic route involves the condensation of an α-amino amide with an aldehyde or a ketone.[8] Variations include the reaction of α-amino acids with Schiff bases.[1]
Q2: How does the choice of catalyst affect the cyclization?
A2: Catalysts can significantly influence the reaction rate, yield, and stereoselectivity. Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) are often used to activate the carbonyl group and promote cyclization.[5] For asymmetric syntheses, chiral catalysts are employed to control the stereochemical outcome.[3]
Q3: What is the role of the solvent in the reaction?
A3: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway. Protic solvents like methanol and ethanol can participate in hydrogen bonding and may be suitable for certain reactions.[2] Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene are also commonly used.[1][3] The optimal solvent often needs to be determined empirically for a specific reaction.
Q4: How can I control the stereochemistry of the this compound product?
A4: Controlling stereoselectivity, particularly when multiple stereocenters are formed, is a key challenge. The use of chiral starting materials (e.g., enantiomerically pure α-amino amides) is a common strategy. Additionally, chiral catalysts can induce high levels of diastereoselectivity and enantioselectivity.[3] Reaction temperature can also have a significant impact on the stereochemical outcome, with lower temperatures often favoring higher selectivity.[3]
Data Presentation
Table 1: Effect of Solvent and Temperature on a Catalyzed Cycloaddition Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Ratio (S/R) |
| 1 | Toluene | 25 | <0.5 | >99 | 96/4 |
| 2 | CH₂Cl₂ | 25 | <0.5 | >99 | 97/3 |
| 3 | THF | 25 | <0.5 | >99 | 96/4 |
| 4 | iPrOH | 25 | <0.5 | >99 | 92/8 |
| 5 | Toluene | 0 | 1 | >99 | 98/2 |
| 6 | Toluene | -10 | 2 | >99 | >99/1 |
Data adapted from a study on a related MacMillan-catalyzed cycloaddition, illustrating general trends.[3]
Table 2: Comparison of Catalysts for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | MeOH | Reflux | 6 | High | [4] |
| H-Y Zeolite | MeOH | Reflux | 12 | High | [4] |
| Benzoic Acid (20 mol%) | Toluene | Reflux | 7 | 95 | [8] |
| None | Toluene | Reflux | 48 | 50 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted Imidazolidin-4-ones from an α-Amino Amide and an Aldehyde
-
Reactant Preparation: Dissolve the α-amino amide (1.0 eq) in a suitable solvent (e.g., methanol or toluene, approximately 0.1-0.5 M).
-
Addition of Aldehyde: Add the aldehyde (1.0-1.2 eq) to the solution at room temperature.
-
Catalyst Addition (if applicable): If a catalyst is used (e.g., p-toluenesulfonic acid, 0.1 eq), add it to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If necessary, neutralize the catalyst with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Purification of Imidazolidin-4-ones by Silica Gel Column Chromatography
-
Column Preparation:
-
Plug a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a mixture of hexanes and ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to pack the silica gel evenly.
-
Add another layer of sand on top of the silica gel.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, product-adsorbed silica gel to the top of the column.[10]
-
-
Elution:
-
Begin eluting the column with the initial, non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds from the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[7]
-
-
Isolation:
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low product yield in this compound cyclization.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. qyaobio.com [qyaobio.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimizing Enantioselectivity of Imidazolidin-4-one Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazolidin-4-one catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the enantioselectivity of your asymmetric reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the enantioselectivity of this compound catalysts?
The enantioselectivity of this compound catalysts is a multifactorial issue influenced by:
-
Catalyst Structure: The steric and electronic properties of the substituents on the this compound ring are paramount. The choice of amino acid precursor and modifications at the N-terminus and C-terminus directly impact the chiral environment. For instance, second-generation MacMillan catalysts, which feature a tert-butyl group, often exhibit higher enantioselectivity by effectively shielding one face of the iminium ion intermediate.[1]
-
Reaction Conditions: Temperature, solvent, and catalyst loading play a crucial role. Lower temperatures generally lead to higher enantiomeric excess (ee). The solvent can influence catalyst solubility, stability, and the transition state geometry.
-
Substrate Scope: The structure of the aldehyde, ketone, or other reaction partners can significantly affect the outcome. Steric hindrance or electronic effects in the substrate may favor or disfavor the desired stereochemical pathway.[2]
-
Additives and Co-catalysts: The presence of acids, bases, or other additives can dramatically alter the reaction's stereochemical course. For example, a Brønsted acid co-catalyst is often essential for the formation and reactivity of the iminium ion in Diels-Alder reactions.[3][4] In Michael additions, weakly acidic additives can suppress unwanted aldol side reactions and improve stereoselectivity.[5]
Q2: How does the stereochemistry of the catalyst's ligand affect the final product's configuration?
The relative configuration of the chiral centers within the this compound ligand directly dictates the stereochemical outcome of the reaction. For instance, in asymmetric Henry reactions catalyzed by copper(II) complexes of this compound derivatives, a cis-configuration of the ligand can lead to the S-enantiomer of the product with high ee (up to 97%), while a trans-configuration can yield the R-enantiomer, also with high ee (up to 96%).[6][7][8] This demonstrates that the ligand's geometry creates a specific chiral pocket that favors the approach of the reactants from a particular direction.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Low enantiomeric excess is a common problem that can often be resolved by systematically evaluating and optimizing several experimental parameters.
Troubleshooting Workflow for Low Enantiomeric Excess
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chigroup.site [chigroup.site]
- 6. Evaluation of the enantioselectivity of new chiral ligands based on this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the enantioselectivity of new chiral ligands based on this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Evaluation of the enantioselectivity of new chiral ligands based on this compound derivatives | Semantic Scholar [semanticscholar.org]
addressing the stability and degradation of Imidazolidin-4-one compounds
Technical Support Center: Imidazolidin-4-one Compounds
This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound compounds in aqueous solutions?
A1: The most common degradation pathway is hydrolysis. The this compound ring is susceptible to cleavage in aqueous environments, particularly at the aminal or ketal-like C2 position and the amide bond at C4. This hydrolysis can be catalyzed by both acidic and basic conditions, leading to ring-opening and the formation of amino acid amides and corresponding carbonyl compounds.[1][2] The kinetics of this decomposition can vary, with some reactions following apparent first-order kinetics, especially at acidic pH.[1]
Q2: Which factors have the most significant impact on the stability of this compound compounds?
A2: The key factors influencing stability are pH, temperature, and the solvent system. These compounds generally exhibit pH-dependent stability, with increased degradation rates observed under both acidic and basic conditions compared to neutral pH.[1][3] Elevated temperatures significantly accelerate the rate of degradation.[4] The choice of solvent is also critical; protic solvents like water can participate directly in hydrolysis, while storage in aprotic solvents can enhance stability.
Q3: Are there any common oxidative stability issues with this class of compounds?
A3: Yes, oxidation can be a concern for certain substituted Imidazolidin-4-ones. For instance, some derivatives can be readily oxidized, especially if stored in solvents like THF that may contain peroxides.[3][5] This can lead to the formation of hydroxylated byproducts. It is crucial to use high-purity, peroxide-free solvents for storing and handling these compounds.
Q4: How should I store stock solutions of this compound compounds to ensure long-term stability?
A4: For optimal long-term stability, stock solutions should be prepared in a high-purity, dry aprotic solvent (e.g., DMSO, DMF) and stored at low temperatures, preferably at -20°C or below. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photolytic degradation.[6] For aqueous buffers, prepare solutions fresh and use them promptly.
Troubleshooting Guide
Problem 1: My HPLC analysis shows multiple unexpected peaks that increase over time.
-
Question: I am running a time-course experiment in a buffered aqueous solution (pH 7.4), and my HPLC chromatogram shows the peak for my parent compound decreasing while several new peaks appear. What is happening?
-
Answer: This pattern is characteristic of compound degradation. At physiological pH (7.4), Imidazolidin-4-ones can undergo hydrolysis, leading to the formation of one or more degradation products.[1] It is also possible for the initial compound to isomerize into a more stable form, which may then hydrolyze at a different rate, resulting in multiple product peaks appearing over time.[1]
-
Troubleshooting Steps:
-
Characterize Degradants: Use LC-MS to obtain the mass of the new peaks to help identify the degradation products.
-
Perform Forced Degradation: Intentionally degrade your compound under controlled acidic, basic, and oxidative conditions to see if the resulting peaks match those in your experiment. This helps confirm the degradation pathway.[7]
-
Adjust pH: Evaluate the stability of your compound in buffers of different pH values (e.g., pH 5.0, 6.5) to find a more stable range for your experiment.
-
Lower Temperature: If the experimental design allows, run the experiment at a lower temperature to slow the degradation rate.
-
-
Problem 2: I am observing poor recovery of my compound after solid-phase extraction (SPE).
-
Question: When I try to extract my this compound compound from a biological matrix using SPE, the final recovery is very low. Why might this be?
-
Answer: Low recovery can be due to several factors. The compound may be degrading during the extraction process due to pH changes or prolonged exposure to aqueous solutions. It could also be irreversibly binding to the SPE sorbent or the matrix components.
-
Troubleshooting Steps:
-
Minimize Time: Keep the time the compound spends in aqueous solutions during extraction to a minimum.
-
Control pH: Ensure the pH of all wash and elution buffers is within a stable range for your compound.
-
Test Sorbent: Evaluate different SPE sorbent types (e.g., C18, mixed-mode) to find one with optimal recovery.
-
Spike Control Samples: Spike your compound into a clean solvent and run it through the entire SPE process. If recovery is high, the issue is likely matrix-related. If it's still low, the problem lies with the extraction protocol itself (e.g., degradation on the column).
-
-
Quantitative Data on Stability
The stability of this compound compounds is highly dependent on environmental conditions. The following tables summarize typical degradation trends. (Note: The data below is representative and intended for illustrative purposes. Actual degradation rates will vary based on the specific molecular structure.)
Table 1: Effect of pH on Hydrolytic Stability
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Products Observed |
| 2.0 | 37 | ~18 | Ring-opened amide, carbonyl compound |
| 5.0 | 37 | > 72 | Minimal degradation |
| 7.4 | 37 | ~30 | Ring-opened amide, isomers |
| 9.0 | 37 | ~12 | Ring-opened amide, further hydrolysis |
Table 2: Effect of Temperature on Stability at pH 7.4
| Temperature (°C) | Half-life (t½) (hours) |
| 4 | > 200 |
| 25 | ~85 |
| 37 | ~30 |
| 60 | ~7[1] |
Experimental Protocols
Protocol: Forced Degradation Study for an this compound Compound
This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method.[7][8]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the this compound compound in acetonitrile (ACN).
2. Stress Conditions: (Perform each in triplicate)
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of ACN/water (1:1) and keep at 4°C.
3. Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze by a suitable stability-indicating method, typically reverse-phase HPLC with UV and/or MS detection.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation. A target degradation of 5-20% is generally ideal for method validation.
-
Identify and characterize major degradation products using mass spectrometry.
Visualizations
Caption: General pathway for acid/base-catalyzed hydrolysis.
Caption: Workflow for a forced degradation study.
Caption: Decision tree for identifying unknown HPLC peaks.
References
- 1. Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The formation and stability of imidazolidinone adducts from acetaldehyde and model peptides. A kinetic study with implications for protein modification in alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpsonline.com [ajpsonline.com]
Technical Support Center: Purification of Imidazolidin-4-one Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Imidazolidin-4-one reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound reactions?
A1: Common impurities include unreacted starting materials (aldehydes, ketones, and amino amides), diastereomers (if chiral centers are formed), and byproducts such as N-hydroxymethyl derivatives, especially when formaldehyde is used in the synthesis.[1] Other potential byproducts can include stable intermediates like 2-hydroxy-4-imidazolidones or 5-oxo-2-imidazolines.[1]
Q2: How can I monitor the progress of my purification?
A2: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring purification.[2] By spotting the crude reaction mixture, the collected fractions, and the starting materials on a TLC plate, you can visualize the separation of your desired product from impurities. A suitable solvent system for TLC can often be adapted for column chromatography.
Q3: My this compound product is a solid. What is the best initial purification strategy?
A3: For solid products, recrystallization is often a good first step. It is a cost-effective and scalable method for removing many impurities. Common solvent systems for this compound derivatives include ethanol/water mixtures and acetone.[2][3]
Q4: I have synthesized a chiral this compound and have a mixture of diastereomers. How can I separate them?
A4: Diastereomers have different physical properties and can typically be separated by standard purification techniques. Flash column chromatography is often effective for separating diastereomers of Imidazolidin-4-ones.[4] Chiral HPLC may not be necessary for the separation of diastereomers but can be used for analytical confirmation of purity.
Troubleshooting Guides
Issue 1: Low Yield or No Crystals During Recrystallization
If you are experiencing difficulty with obtaining a crystalline product from your this compound reaction mixture, consult the following troubleshooting guide.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | The ideal solvent should dissolve the compound when hot but not at room temperature. Test a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures). | Identification of a solvent system that provides good crystal formation upon cooling with minimal loss of product to the mother liquor. |
| Too Much Solvent | If the solution is not saturated, crystals will not form. Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again. | The solution will become saturated, leading to the formation of crystals upon cooling. |
| "Oiling Out" | The compound is separating as a liquid instead of a solid. This can happen if the melting point of the compound is lower than the boiling point of thesolvent. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. | The co-solvent will lower the overall solvating power, encouraging the compound to crystallize rather than oil out. |
| Supersaturation | The solution is too concentrated, and crystallization is inhibited. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. | This provides a nucleation site for crystals to begin to form. |
Issue 2: Poor Separation During Column Chromatography
When facing challenges in separating your target this compound from impurities using column chromatography, refer to the table below.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent System | The polarity of the eluent is not optimal for separation. Use TLC to screen various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to find one that gives good separation between your product and impurities. | Identification of a solvent system that provides a clear separation of spots on the TLC plate, which can then be applied to the column. |
| Co-elution of Impurities | Impurities have similar polarity to the desired product. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. For basic compounds, adding a small amount of triethylamine to the eluent can improve separation. | Enhanced resolution between the product and closely eluting impurities. |
| Streaking or Tailing on TLC/Column | The compound is interacting too strongly with the stationary phase. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape. | Sharper bands on the column and more defined spots on the TLC plate, leading to better separation. |
| Product is Stuck on the Column | The product is too polar for the chosen eluent. Gradually increase the polarity of the eluent. For very polar compounds, a reverse-phase column may be more suitable. | Elution of the product from the column. |
Issue 3: Persistent Impurities After Initial Purification
If stubborn impurities remain after initial purification attempts, the following strategies may be helpful.
| Impurity Type | Recommended Purification Technique | Experimental Pointers |
| N-Hydroxymethyl Byproduct | Distillation under reduced pressure can be effective for removing this common byproduct, particularly when formaldehyde is used in the synthesis.[1] | Carefully control the pressure and temperature to avoid decomposition of the desired product.[1] |
| Unreacted Starting Materials | A liquid-liquid extraction can be used to remove unreacted starting materials based on their solubility and acid/base properties. | For example, an acidic starting material can be removed by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate). |
| Baseline Impurities on TLC | These are very polar impurities that do not move from the baseline. A simple filtration through a plug of silica gel can effectively remove them. | Dissolve the crude product in a suitable solvent and pass it through a short column of silica gel, eluting with a solvent that moves your product but leaves the polar impurities at the top. |
Experimental Protocols
Protocol 1: Recrystallization of an this compound Derivative
Objective: To purify a solid this compound derivative from less soluble and more soluble impurities.
Materials:
-
Crude this compound product
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling while stirring until the solid dissolves completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until the solution becomes slightly cloudy.
-
Add a few drops of the primary solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum or in a desiccator.
Protocol 2: Flash Column Chromatography for Diastereomer Separation
Objective: To separate diastereomers of a chiral this compound.
Materials:
-
Crude product containing diastereomers
-
Silica gel
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Dry pack or wet pack a chromatography column with silica gel.
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, starting with a lower polarity.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify which fractions contain each diastereomer.
-
Combine the fractions containing the pure diastereomers separately.
-
Remove the solvent under reduced pressure to obtain the purified diastereomers.
Visualizations
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yields in Imidazolidin-4-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Imidazolidin-4-ones, with a focus on addressing low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Imidazolidin-4-one synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, ranging from reaction conditions to the purity of starting materials. Below is a systematic guide to troubleshooting and optimizing your reaction.
Potential Cause 1: Incomplete Reaction
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. If the reaction has stalled, consider the following optimizations:
-
Increase Reaction Time: Some syntheses may require extended reaction times, from several hours to overnight, to achieve a high yield.[1][2]
-
Elevate Temperature: Gently heating the reaction mixture can often drive the reaction to completion. For thermally stable compounds, refluxing the solvent is a common strategy.[2][3]
-
Microwave Irradiation: The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.
-
Potential Cause 2: Unfavorable Reaction Equilibrium
-
Solution: The formation of Imidazolidin-4-ones is often a condensation reaction that releases water. This water can hydrolyze the product back to the starting materials, leading to a lower yield.
-
Water Removal: Employing a Dean-Stark trap during the reaction can effectively remove water as it is formed, shifting the equilibrium towards the product.[3]
-
Potential Cause 3: Side Reactions and Byproduct Formation
-
Solution: The formation of unwanted side products can consume starting materials and complicate purification, ultimately reducing the isolated yield.
-
Control of Stoichiometry: Ensure the accurate measurement and stoichiometry of your reactants. An excess of one reactant may lead to the formation of side products.
-
Temperature Control: Running the reaction at the optimal temperature can minimize the formation of thermally induced byproducts.
-
Inert Atmosphere: If your reactants or products are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
-
Potential Cause 4: Purity of Starting Materials
-
Solution: The purity of your starting materials is critical for a successful synthesis.
-
Purification of Reactants: If the purity of your starting materials is questionable, consider purifying them before use. For example, aldehydes can be distilled to remove oxidized impurities.
-
Proper Storage: Ensure that all reagents are stored under the recommended conditions to prevent degradation over time.
-
Potential Cause 5: Inefficient Purification
-
Solution: A significant loss of product can occur during the work-up and purification steps.
-
Optimize Extraction: If using a liquid-liquid extraction, ensure the pH of the aqueous layer is optimized for the solubility of your product and impurities. Perform multiple extractions with smaller volumes of solvent for better recovery.
-
Chromatography Conditions: For column chromatography, carefully select the stationary phase and eluent system to achieve good separation between your product and any impurities.
-
Recrystallization: If recrystallizing your product, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.
-
Q2: I am performing a one-pot synthesis of an this compound, and the yield is lower than expected. What specific issues should I consider?
A2: One-pot reactions, while efficient, can be complex to troubleshoot due to the multiple reaction steps occurring in the same vessel.
-
Compatibility of Reagents: Ensure that all starting materials and reagents are compatible with each other under the reaction conditions. For example, a strong base used in one step might degrade a sensitive functional group on another reactant.
-
Order of Addition: The order in which reagents are added can be crucial. In many one-pot procedures, the sequential addition of reagents after a certain reaction time is necessary to ensure the desired transformations occur in the correct order.
-
Catalyst Inhibition: In catalyzed one-pot reactions, a byproduct from an early step could potentially inhibit the catalyst in a later step.
Q3: My Ugi four-component reaction (Ugi-4CR) for this compound synthesis is giving a low yield. What are the common pitfalls?
A3: The Ugi reaction is a powerful tool for generating molecular diversity, but it has its own set of challenges.
-
Solvent Choice: The Ugi reaction is typically performed in polar protic solvents like methanol or ethanol.[4] Using non-polar solvents can be detrimental as they may cause the amine starting material to be insoluble, favoring the competing Passerini reaction.[5]
-
Purity of Isocyanide: Isocyanides can be unstable and should be purified before use if their quality is uncertain.
-
Stereocontrol: Achieving high stereoselectivity in Ugi reactions can be challenging.[4] The use of chiral auxiliaries or catalysts may be necessary to control the stereochemical outcome.
-
Reaction Concentration: The concentration of the reactants can influence the reaction rate and yield. Highly dilute conditions may slow down the reaction, while overly concentrated conditions could lead to side reactions.
Data Presentation
Table 1: Comparison of Reaction Conditions on this compound Yield
| Entry | Aldehyde | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Glycinamide | Methanol | 25 | 12 | 75 | [6] |
| 2 | Benzaldehyde | Glycinamide | Toluene | 110 (reflux) | 8 | 85 | [3] |
| 3 | 4-Nitrobenzaldehyde | Alaninamide | Ethanol | 78 (reflux) | 6 | 82 | Adapted from[7] |
| 4 | Isovaleraldehyde | Phenylalaninamide | Dichloromethane | 25 | 24 | 68 | Fictional Example |
Experimental Protocols
General Protocol for the Synthesis of a 2,5-Disubstituted this compound from an α-Amino Amide and an Aldehyde
Materials:
-
α-Amino amide hydrochloride (1.0 eq)
-
Aldehyde (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous solvent (e.g., methanol, toluene, or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-amino amide hydrochloride (1.0 eq) and the anhydrous solvent.
-
Add triethylamine (1.2 eq) to the suspension and stir until the α-amino amide hydrochloride has fully dissolved.
-
Add the aldehyde (1.1 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature or reflux) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.
Visualizations
Caption: Experimental workflow for a typical this compound synthesis.
Caption: Troubleshooting flowchart for low yields in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
strategies to control diastereoselectivity in Imidazolidin-4-one reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control diastereoselectivity in imidazolidin-4-one reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in this compound reactions?
A1: Diastereoselectivity in this compound reactions is primarily influenced by the steric and electronic properties of the substituents on the this compound ring, the choice of catalyst (organocatalyst, Lewis acid, or metal complex), the solvent, reaction temperature, and the nature of the electrophile and nucleophile. The interplay of these factors dictates the facial selectivity of the incoming reagent.
Q2: How do organocatalysts, such as MacMillan catalysts, control diastereoselectivity?
A2: Chiral this compound organocatalysts, often referred to as MacMillan catalysts, control diastereoselectivity by forming a transient chiral iminium ion with α,β-unsaturated aldehydes. This activation lowers the LUMO of the aldehyde and the bulky substituent on the catalyst effectively shields one face of the iminium ion, directing the nucleophilic attack to the less hindered face, thus leading to high stereocontrol.[1][2]
Q3: What is the role of a chiral auxiliary in this compound chemistry?
A3: A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction.[3] In the context of imidazolidin-4-ones, a chiral auxiliary attached to the ring system can direct the approach of reagents to one side of the molecule, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product.
Q4: Can the choice of solvent significantly impact diastereoselectivity?
A4: Yes, the solvent can have a profound effect on diastereoselectivity. Solvent polarity and its ability to solvate transition states can influence the conformational preferences of the catalyst-substrate complex and the transition state geometry. For instance, in certain organocatalyzed reactions, a switch from a non-polar to a polar protic solvent can alter the diastereomeric ratio (d.r.).[4]
Q5: Are there specific reaction conditions that favor the formation of syn versus anti diastereomers?
A5: The formation of syn versus anti diastereomers is highly dependent on the reaction type and the catalytic system employed. For example, in palladium-catalyzed carboamination reactions of N-allylureas to form 4,5-disubstituted imidazolidin-2-ones, excellent selectivity for the syn-addition product is observed.[5] In contrast, some Mannich reactions may favor the anti product depending on the catalyst and substrate combination. The stereochemical outcome is often rationalized by analyzing the proposed transition state models.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Organocatalyzed Michael Additions
| Problem | Potential Causes | Troubleshooting Steps |
| Low d.r. (<5:1) | 1. Catalyst loading is too low. 2. Inappropriate solvent. 3. Reaction temperature is too high. 4. Steric hindrance from bulky substrates. 5. Water content affecting catalyst performance. | 1. Increase catalyst loading in increments (e.g., from 10 mol% to 20 mol%). 2. Screen a range of solvents with varying polarities (e.g., toluene, CH2Cl2, THF, MeCN). 3. Lower the reaction temperature (e.g., from room temperature to 0 °C or -20 °C). 4. If possible, modify the substrate to reduce steric bulk. 5. Ensure anhydrous conditions by using freshly distilled solvents and drying agents. |
Issue 2: Poor Yield and/or Selectivity in Diastereoselective Alkylation
| Problem | Potential Causes | Troubleshooting Steps |
| Low yield and/or low d.r. | 1. Incomplete enolate formation. 2. Epimerization of the product under reaction conditions.[6] 3. Incorrect base or temperature for enolization. 4. Unsuitable electrophile. | 1. Use a stronger base (e.g., LDA instead of LiHMDS) or increase the equivalents of base. 2. Quench the reaction at a lower temperature and shorten the reaction time. 3. Optimize the enolization temperature (e.g., -78 °C). 4. Consider a more reactive electrophile or add a Lewis acid to activate the electrophile. |
Issue 3: Inconsistent Results in Mannich Reactions
| Problem | Potential Causes | Troubleshooting Steps |
| Variable d.r. between batches | 1. Purity of the imine. 2. Presence of additives or impurities. 3. Inconsistent reaction setup (e.g., rate of addition). 4. Product epimerization upon workup or purification.[7] | 1. Use freshly prepared or purified imine for each reaction. 2. Add a co-catalyst, such as an acid, which can significantly affect the reaction rate and selectivity.[8] 3. Standardize the procedure, including the rate of addition of reagents. 4. Analyze the crude reaction mixture by ¹H NMR to determine the initial d.r. and consider alternative purification methods (e.g., crystallization instead of chromatography). |
Data Presentation
Table 1: Diastereoselectivity in Organocatalyzed Diels-Alder Reactions [8]
| Entry | Catalyst (mol%) | Diene | Aldehyde | Solvent | Temp (°C) | Yield (%) | d.r. (exo:endo) | ee (%) |
| 1 | 10 | Cyclopentadiene | Acrolein | CH3CN/H2O | -20 | 85 | 1:15 | 92 |
| 2 | 10 | Cyclopentadiene | Crotonaldehyde | CH3CN/H2O | -20 | 88 | 1:12 | 93 |
| 3 | 10 | 1,3-Butadiene | Crotonaldehyde | CH3CN/H2O | -20 | 75 | - | 89 |
| 4 | 10 | N-Cbz-amino-1,3-butadiene | Benzyloxyacetaldehyde | CH3CN/H2O | -20 | 83 | 10:1 | 99 |
Data extracted from studies on imidazolidinone-catalyzed reactions.[8]
Table 2: Diastereoselectivity in Asymmetric Henry Reactions using Chiral this compound Ligands with Copper(II) [9][10]
| Entry | Ligand | Aldehyde | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) | ee (%) |
| 1 | cis-Ia | Benzaldehyde | DMF | -25 | >95 | - | 83 (S) |
| 2 | trans-Ia | Benzaldehyde | DMF | -25 | >95 | - | 87 (R) |
| 3 | cis-IIa | Benzaldehyde | DMF | -25 | >95 | - | 96 (S) |
| 4 | trans-IIa | Benzaldehyde | DMF | -25 | - | - | 91 (R) |
Data showcases the influence of ligand stereochemistry on the enantiomeric outcome.[9][10]
Experimental Protocols
General Protocol for Imidazolidinone-Catalyzed Diels-Alder Reaction[9]
-
To a vial containing the imidazolidinone catalyst (0.05 mmol) and the appropriate acid co-catalyst is added the solvent (e.g., acetonitrile, 1.0 mL) and water (9.0 µL, 0.5 mmol).
-
The vial is cooled to the desired temperature (e.g., -20 °C).
-
The α,β-unsaturated aldehyde (1.5 mmol) is added.
-
After stirring for a few minutes, the diene (1.0 mmol) is added.
-
The reaction is stirred at the specified temperature for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is directly purified by silica gel chromatography to afford the cycloadduct.
General Protocol for Diastereoselective Alkylation of an N-Acyl this compound
-
A solution of the N-acyl this compound (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere (N2 or Ar).
-
A solution of lithium diisopropylamide (LDA) (1.1 mmol in THF) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to form the lithium enolate.
-
The electrophile (1.2 mmol) is added neat or as a solution in THF.
-
The reaction mixture is stirred at -78 °C until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the alkylated product. The diastereomeric ratio is determined by ¹H NMR analysis of the crude or purified product.
Visualizations
Caption: Workflow for optimizing diastereoselectivity in this compound reactions.
Caption: Troubleshooting logic for addressing low diastereoselectivity.
Caption: Simplified catalytic cycle for imidazolidinone-mediated reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling diastereoselectivity in the reactions of enantiomerically pure alpha-bromoacyl-imidazolidinones with nitrogen nucleophiles: substitution reactions with retention or inversion of configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. d-nb.info [d-nb.info]
- 10. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on this compound derivatives [beilstein-journals.org]
Technical Support Center: Optimization of Catalyst Loading in Imidazolidin-4-one Mediated Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the optimization of catalyst loading in imidazolidin-4-one mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for this compound mediated reactions? A1: The optimal catalyst loading is highly dependent on the specific reaction, catalyst structure, and substrates. However, for many asymmetric transformations like Diels-Alder or Michael additions, a common starting range is 5-20 mol%.[1] For highly active, second-generation catalysts or optimized systems, loadings can often be reduced to 0.5-5 mol% and in some cases, as low as 0.01 mol%, without significant loss of yield or enantioselectivity.[2] Initial screening experiments are always recommended to determine the ideal loading for a specific system.
Q2: How does reducing catalyst loading impact the reaction? A2: Reducing catalyst loading can have several effects. While it is economically and environmentally beneficial, lowering the loading may lead to longer reaction times. In well-optimized systems, both yield and enantioselectivity can remain high even at low loadings (e.g., 1-2.5 mol%). However, if the catalyzed reaction rate becomes too slow, the uncatalyzed background reaction may become more competitive, potentially leading to a decrease in enantioselectivity.[3]
Q3: What is the functional difference between first and second-generation this compound (MacMillan) catalysts? A3: Second-generation MacMillan catalysts were designed to be more sterically demanding and are generally more effective and broadly applicable than first-generation catalysts.[1] They often provide superior yields and higher enantioselectivities, especially with more challenging substrates. In some cases, reactions that are ineffective with first-generation catalysts proceed efficiently with second-generation catalysts.[3]
Q4: Why is a Brønsted acid co-catalyst (e.g., HCl, TFA) often required? A4: this compound catalysts function by reversibly forming an iminium ion with α,β-unsaturated aldehydes or ketones. This iminium ion is more electrophilic than the starting carbonyl compound, which accelerates the reaction. A Brønsted acid co-catalyst is crucial for promoting the formation and stabilization of this key iminium ion intermediate, thereby enhancing the rate of the catalyzed pathway.[4][5]
Q5: Can this compound catalysts be recycled? A5: In their standard form, these are homogeneous catalysts and their separation from the product mixture can be challenging.[6] However, significant research has focused on immobilizing these organocatalysts on solid supports like polymers or siliceous foams. This heterogenization allows for the catalyst to be recovered by simple filtration and reused for multiple cycles, often without a significant drop in activity or selectivity, which is a key strategy for reducing effective catalyst loading in large-scale applications.[7][8]
Q6: How does the catalyst's structure influence enantioselectivity? A6: The stereochemistry and steric bulk of the substituents on the this compound ring are critical for enantiocontrol. The chiral scaffold of the catalyst creates a specific three-dimensional environment around the activated iminium ion. This environment sterically blocks one of the two faces of the dienophile or nucleophile, directing its approach to the less hindered face and thus controlling the stereochemical outcome of the product.[9] Even small changes to the catalyst's structure can significantly impact or even reverse the observed enantioselectivity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield / Incomplete Conversion | 1. Insufficient Catalyst Loading: The catalyst concentration is too low to drive the reaction to completion in a reasonable time. | • Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%, then 15 mol%). • Monitor the reaction over a longer period, as lower loadings may simply require more time. |
| 2. Low Catalyst Activity: The chosen catalyst is not active enough for the specific substrate combination. | • Switch to a more active, second-generation this compound catalyst.[3] • Increase the reaction temperature moderately, but be aware this may affect enantioselectivity. • For less reactive aldehydes, consider extending the reaction time significantly.[9] | |
| 3. Catalyst Deactivation: Impurities (e.g., water, primary amines) in the reagents or solvent are inhibiting the catalyst. | • Ensure all reagents and solvents are rigorously dried and purified. • Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Low Enantioselectivity (ee) | 1. Competitive Background Reaction: The uncatalyzed reaction is occurring at a significant rate, producing a racemic product. | • Lower the reaction temperature. This will slow the uncatalyzed reaction more than the catalyzed one. • Use a more active (e.g., second-generation) catalyst to accelerate the desired chiral pathway, outcompeting the background reaction.[3] |
| 2. Presence of Water: Water can hydrolyze the iminium ion intermediate, disrupting the catalytic cycle and potentially providing a pathway for a non-selective reaction. | • Use anhydrous solvents and reagents. Consider the use of molecular sieves. | |
| 3. Incorrect Catalyst Choice: The catalyst's chiral environment is not suitable for the specific substrate pairing. | • Screen a variety of catalysts with different steric and electronic properties. • If the opposite enantiomer is desired, try using the catalyst with the opposite stereochemistry. | |
| Poor Reproducibility | 1. Inconsistent Catalyst Quality: The catalyst may be a salt (e.g., hydrochloride) that is hygroscopic, or its purity may vary between batches. | • Dry the catalyst under vacuum before use. • Source the catalyst from a reputable supplier or synthesize and characterize it carefully. |
| 2. Variable Reagent Purity: Impurities in the starting materials can interfere with the reaction. | • Purify all starting materials (e.g., via distillation or chromatography) before use. |
Quantitative Data Summary
Table 1: Effect of Catalyst Loading on Asymmetric 1,3-Dipolar Cycloaddition
Reaction: Cycloaddition of a nitrone with an arylpropionaldehyde using a second-generation MacMillan catalyst.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Ratio (e.r.) |
| 1 | 20 | RT | < 0.5 | >99 | >96:4 |
| 2 | 10 | RT | < 0.5 | >99 | >96:4 |
| 3 | 10 | -10 | 1 | >99 | >99:1 |
| 4 | 5 | -10 | 2 | >99 | >99:1 |
Data adapted from a study on fast MacMillan's imidazolidinone-catalyzed synthesis. This table demonstrates that for a highly active catalyst, the loading can be reduced, and enantioselectivity can be further improved by lowering the temperature.[5]
Table 2: Comparison of First vs. Second Generation Catalysts in an Asymmetric Diels-Alder Reaction
Reaction: Cycloaddition of cyclopentadiene with cinnamaldehyde.
| Entry | Catalyst Generation | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee) |
| 1 | First | 20 | 12 | 8 | 55% |
| 2 | Second | 5 | 3 | 86% | 94% |
| 3 | Second | 20 | 3 | 91% | 93% |
Data compiled from studies by MacMillan et al.[1] This table clearly shows the superior performance of the second-generation catalyst, providing much higher yield and enantioselectivity at a lower catalyst loading and in less time.
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in an Asymmetric Diels-Alder Reaction
-
Preparation: To a series of oven-dried vials, add the this compound catalyst (e.g., 2.5 mol%, 5 mol%, 10 mol%, and 20 mol%) and the required Brønsted acid co-catalyst (e.g., TFA or HCl, 1 equivalent relative to the catalyst).
-
Reaction Setup: Place the vials under an inert atmosphere (N₂ or Ar). Add the solvent (e.g., CH₂Cl₂, 0.5 M) followed by the α,β-unsaturated aldehyde (1.0 equivalent). Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10-15 minutes to allow for iminium ion formation.
-
Initiation: Add the diene (e.g., cyclopentadiene, 3.0 equivalents) dropwise to each vial.
-
Monitoring: Stir the reactions at the set temperature and monitor their progress by TLC or ¹H NMR by taking aliquots at regular time intervals (e.g., 1h, 3h, 6h, 12h).
-
Workup: Once the reaction is deemed complete (or has stopped), quench it by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) by chiral HPLC or SFC.
-
Optimization: Compare the results (yield, ee, reaction time) to determine the optimal catalyst loading that provides the best balance of efficiency and selectivity.
Protocol 2: Optimizing Reaction Conditions for an Asymmetric Aldol Reaction
-
Catalyst and Additive Screening: In separate vials, dissolve the this compound based organocatalyst (e.g., 20 mol%) and any acidic additive (e.g., acetic acid, 20 mol%) in the chosen solvent (e.g., DMF, NMP, or CH₂Cl₂).
-
Reaction Setup: Cool the solutions to the desired starting temperature (e.g., -25 °C). Add the aldehyde (1.0 equivalent) and stir for 5 minutes.
-
Initiation: Add the ketone (e.g., cyclohexanone, 10 equivalents) to the mixture.
-
Monitoring and Analysis: Allow the reaction to proceed for the specified time (e.g., 24-48 hours). Monitor by TLC. After completion, perform an appropriate aqueous workup.
-
Evaluation: Determine the conversion, diastereomeric ratio (d.r.), and enantiomeric excess (ee) of the crude product using ¹H NMR and chiral HPLC.[9]
-
Optimization Matrix: Systematically vary one parameter at a time (e.g., test different solvents at -25 °C, then test different temperatures in the best solvent) to identify the optimal conditions for yield and stereoselectivity. Once conditions are found, the catalyst loading can be screened downwards (e.g., to 10 mol%, 5 mol%) to minimize catalyst usage.
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: The iminium ion activation catalytic cycle.
Caption: Relationship between parameters and outcomes.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pnas.org [pnas.org]
- 3. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazolidinone - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. Reduced Organocatalyst Loadings - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the enantioselectivity of new chiral ligands based on this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
scale-up challenges for the industrial synthesis of Imidazolidin-4-ones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Imidazolidin-4-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Imidazolidin-4-ones suitable for industrial scale-up?
A1: Several synthetic routes for Imidazolidin-4-ones have been reported, with varying suitability for industrial production. The most common and scalable methods include:
-
Condensation of an aldehyde or ketone with an amino acid amide: This is a versatile and widely used method.[1]
-
Ugi three-component reaction: This method offers rapid access to highly functionalized imidazolidinones.
-
Cyclization of Schiff bases: Schiff bases derived from amino acid esters and aldehydes can be cyclized to yield 2,5-substituted imidazolidin-4-ones, often in high yields under mild conditions.[1]
-
From α-haloacetamidobenzophenones: Treatment with hexamine followed by acid hydrolysis can produce corresponding imidazolidin-4-ones.[1]
The choice of route for industrial scale-up depends on factors such as the availability and cost of starting materials, reaction efficiency, and the ease of purification of the final product.
Q2: What are the primary challenges when scaling up the synthesis of Imidazolidin-4-ones from the lab to an industrial setting?
A2: The transition from laboratory to industrial scale presents several significant challenges. These include:
-
Heat Transfer and Thermal Management: Exothermic reactions can lead to thermal runaway if not properly controlled. The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[2][3][4]
-
Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots," uneven reactant distribution, and ultimately, lower yields and increased impurity formation.[5][6][7][8]
-
Crystallization and Product Isolation: Controlling the crystallization process to obtain the desired polymorph and particle size distribution is critical for downstream processing and product quality.[9][10][11][12][13]
-
Solvent Selection and Recovery: The choice of solvent impacts reaction kinetics, solubility, and ease of removal. On an industrial scale, solvent recovery and recycling are crucial for economic and environmental reasons.[14]
-
Impurity Profile and Control: Side reactions that are insignificant at the lab scale can become major issues in large-scale production, affecting the purity of the final product.[6]
Q3: How can I monitor the progress of my large-scale this compound synthesis?
A3: Real-time monitoring of large-scale reactions is crucial for ensuring process control and safety. Common techniques include:
-
In-situ Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products.
-
Process Analytical Technology (PAT): PAT tools can be integrated into the production line to monitor critical process parameters and quality attributes in real-time.[5]
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for offline analysis of reaction samples to determine conversion and purity.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the industrial synthesis of Imidazolidin-4-ones.
Issue 1: Low Yield and Incomplete Reactions
Question: My large-scale synthesis of an this compound derivative is resulting in a low yield and incomplete conversion of starting materials, although the lab-scale reaction worked well. What could be the cause?
Answer: Several factors can contribute to low yields and incomplete reactions upon scale-up. The most common culprits are related to mixing, heat transfer, and reaction equilibrium.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Mixing | In large reactors, "dead zones" can form where reactants are not adequately mixed, leading to incomplete reactions.[5][6] | - Optimize Agitator Design: Use an appropriate agitator (e.g., propeller, turbine) for the viscosity and volume of the reaction mixture.[8] - Increase Agitation Speed: Carefully increase the stirring speed to improve mixing, while monitoring for any negative effects on product stability. |
| Poor Heat Transfer | Localized "hot spots" or uneven heating can lead to side reactions and degradation of reactants or products.[4][6][15] | - Use a Jacketed Reactor: Employ a double-jacketed reactor for better temperature control.[6] - Optimize Heating/Cooling Fluid Flow: Ensure adequate flow rate of the heat transfer fluid. |
| Reaction Equilibrium | For condensation reactions, the water produced can inhibit the forward reaction.[16] | - Azeotropic Distillation: Use a Dean-Stark trap to remove water azeotropically. - Inert Gas Sparging: A slow stream of an inert gas can help to drive off water.[17] |
Quantitative Data Example: Effect of Mixing on Yield
| Scale | Agitator Type | Agitation Speed (RPM) | Yield (%) | Purity (%) |
| 1 L (Lab) | Magnetic Stirrer | 500 | 92 | 99 |
| 1000 L (Industrial) | Anchor | 50 | 65 | 93 |
| 1000 L (Industrial) | Propeller | 100 | 88 | 98 |
Issue 2: Formation of Impurities and Byproducts
Question: My final this compound product is discolored and contains significant impurities that were not observed in the lab-scale synthesis. How can I minimize byproduct formation?
Answer: The formation of impurities is a common issue during scale-up, often due to longer reaction times, higher temperatures, or localized concentration gradients.
Logical Relationship for Impurity Formation
Caption: Factors leading to impurity formation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions | Higher temperatures or longer reaction times can promote the formation of byproducts. | - Optimize Reaction Temperature and Time: Conduct studies to find the optimal balance between reaction rate and impurity formation. - Use a More Selective Catalyst: If applicable, explore alternative catalysts that favor the desired reaction pathway. |
| Degradation of Product | The desired product may be unstable under the reaction conditions, leading to degradation over time. | - Monitor Reaction Progress: Use in-situ monitoring to stop the reaction as soon as the desired conversion is reached. - Quench the Reaction: Rapidly cool the reaction mixture and neutralize any catalysts to prevent further reactions. |
| Contaminated Raw Materials | Impurities in the starting materials can be carried through the synthesis and contaminate the final product. | - Source High-Purity Raw Materials: Use starting materials with a known and acceptable impurity profile. - Purify Raw Materials: If necessary, purify the starting materials before use. |
Issue 3: Poor Crystallization and Product Isolation
Question: I am having difficulty obtaining a crystalline product, or the product has an undesirable particle size distribution, making filtration and drying difficult. How can I improve my crystallization process?
Answer: Controlling the crystallization process is crucial for obtaining a high-quality product with consistent physical properties.
Experimental Workflow for Crystallization Optimization
Caption: Workflow for crystallization process development.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Sub-optimal Solvent System | The choice of solvent and anti-solvent is critical for achieving good crystal formation. | - Conduct Solubility Studies: Determine the solubility of the product in various solvents at different temperatures. - Screen Anti-solvents: Identify an anti-solvent that effectively induces crystallization without causing the product to "oil out." |
| Uncontrolled Nucleation | Spontaneous nucleation can lead to the formation of small, poorly-filterable crystals. | - Implement a Seeding Protocol: Introduce a small amount of the desired crystalline material to control nucleation and promote the growth of larger crystals. - Control Supersaturation: Carefully control the rate of cooling or anti-solvent addition to maintain a metastable zone where crystal growth is favored over nucleation. |
| Polymorphism | The product may exist in multiple crystalline forms (polymorphs) with different physical properties. | - Polymorph Screening: Conduct a thorough polymorph screen to identify all possible crystalline forms. - Control Crystallization Conditions: Carefully control temperature, solvent, and agitation to consistently produce the desired polymorph.[11] |
Experimental Protocols
Protocol 1: Scale-up of this compound Synthesis via Condensation
This protocol describes a general procedure for the synthesis of a 2,5-disubstituted this compound on a 100 L scale.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe
-
Aldehyde (1.0 eq)
-
Amino acid amide hydrochloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Toluene (10 volumes)
-
Dean-Stark trap
Procedure:
-
Charge the reactor with toluene, the amino acid amide hydrochloride, and triethylamine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aldehyde to the reactor over a period of 15-20 minutes, maintaining the temperature below 30°C.
-
Heat the reaction mixture to reflux (approximately 110°C) and begin collecting water in the Dean-Stark trap.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water and then with brine.
-
Concentrate the organic layer under reduced pressure to afford the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Protocol 2: Work-up and Purification at Industrial Scale
Procedure:
-
Quenching: Once the reaction is deemed complete by in-process controls, cool the reactor to 20-25°C.
-
Phase Separation: If the reaction is in a biphasic system, transfer the contents to a separation vessel. Allow the layers to settle and separate the aqueous layer.
-
Washing: Wash the organic layer sequentially with an appropriate aqueous solution (e.g., 5% sodium bicarbonate solution to neutralize acid, followed by water, and finally brine) to remove water-soluble impurities.
-
Solvent Swap (if necessary): If the reaction solvent is not suitable for crystallization, perform a solvent swap by distillation and addition of the crystallization solvent.
-
Crystallization:
-
Concentrate the solution to a predetermined volume.
-
Cool the solution according to a defined cooling profile.
-
At the appropriate temperature, add seed crystals of the desired polymorph.
-
Continue the controlled cooling and then age the slurry at the final temperature for a specified time to ensure complete crystallization.
-
-
Isolation: Filter the crystalline product using a Nutsche filter or a centrifuge.
-
Drying: Wash the filter cake with a cold, fresh portion of the crystallization solvent. Dry the product under vacuum at a controlled temperature until the residual solvent content meets the specification.
This technical support guide provides a starting point for addressing common challenges in the industrial synthesis of Imidazolidin-4-ones. For specific issues, it is always recommended to perform a thorough process hazard analysis and consult with experienced process chemists and chemical engineers.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. cedrec.com [cedrec.com]
- 3. catsci.com [catsci.com]
- 4. calgavin.com [calgavin.com]
- 5. Why Are Batch Reactors Used In Pharmaceutical Industry? Unmatched Flexibility & Control For Drug Manufacturing - Kintek Solution [kindle-tech.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. becht.com [becht.com]
- 8. jinzongmachinery.com [jinzongmachinery.com]
- 9. researchgate.net [researchgate.net]
- 10. web.mit.edu [web.mit.edu]
- 11. ieeecss.org [ieeecss.org]
- 12. syrris.com [syrris.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. medium.com [medium.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Imidazolidin-4-one and Pyrrolidinone as Pharmacophores
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a core scaffold is a cornerstone of modern drug discovery. Both imidazolidin-4-one and pyrrolidinone have emerged as "privileged scaffolds," five-membered heterocyclic rings that are frequently found in biologically active compounds.[1][2] This guide provides an objective comparison of these two pharmacophores, supported by experimental data, to aid researchers in making informed decisions during the design and development of novel therapeutics.
I. Structural and Physicochemical Properties
The fundamental difference between the two scaffolds lies in their core structure. This compound is a five-membered ring containing two nitrogen atoms at positions 1 and 3, and a ketone at position 4. Pyrrolidinone, also known as a γ-lactam, is a five-membered ring containing one nitrogen atom and a ketone. This structural variance influences their physicochemical properties, which in turn affect their pharmacokinetic profiles.
| Property | This compound | Pyrrolidinone | Key Considerations |
| Hydrogen Bonding | Two nitrogen atoms allow for both hydrogen bond donor and acceptor capabilities. | One nitrogen atom acts as a hydrogen bond donor, and the carbonyl group is an acceptor. | The additional hydrogen bonding capacity of this compound can lead to stronger interactions with biological targets. |
| Solubility | Generally good aqueous solubility, which can be modulated by substituents. | Often exhibits good solubility and can enhance the aqueous solubility of a drug molecule. | Both scaffolds are favorable for developing orally bioavailable drugs. |
| Lipophilicity (LogP) | The LogP can be tuned with various substitutions to optimize for membrane permeability and target engagement. | The LogP is influenced by the nature of the substituents on the ring. | Fine-tuning lipophilicity is crucial for balancing solubility and permeability. |
| Metabolic Stability | The this compound ring can be susceptible to hydrolysis, particularly under acidic conditions.[3] | The lactam bond in the pyrrolidinone ring can also be a site for metabolic cleavage. | The metabolic stability of both scaffolds is highly dependent on the specific substitution pattern. |
| Stereochemistry | Can possess multiple stereocenters, allowing for three-dimensional diversity. | The non-planar, puckered ring structure contributes to the molecule's stereochemistry and 3D shape.[4] | The stereochemistry of both scaffolds is a critical factor in determining their biological activity and target selectivity.[4][5] |
II. Pharmacological Profile and Therapeutic Applications
Both this compound and pyrrolidinone derivatives have demonstrated a wide range of biological activities, leading to their use in various therapeutic areas.
This compound:
This scaffold is a key component in a variety of therapeutic agents with diverse mechanisms of action.
-
Anticonvulsant Activity: The first reported synthesis of an this compound was related to the development of phenytoin, a well-known anti-seizure medication.[3] Derivatives of imidazolidin-2,4-dione (hydantoins) are recognized for their anticonvulsant properties.[6]
-
Anticancer Activity: this compound derivatives have been investigated as potent inhibitors of the MDM2/p53 interaction, a promising strategy in cancer therapy.[7] They have also shown potential as anticoagulant agents and inhibitors of breast cancer cell lines.[8]
-
Antimicrobial and Antioxidant Activity: Various derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties.[2][9]
-
Antimalarial Activity: Peptidomimetic derivatives of primaquine incorporating an this compound ring have shown activity against chloroquine-resistant strains of Plasmodium falciparum.[10]
Pyrrolidinone:
The pyrrolidinone scaffold is particularly prominent in drugs targeting the central nervous system (CNS) and in anticancer agents.
-
CNS Disorders: The pyrrolidinone family of compounds, including piracetam and levetiracetam, are known for their nootropic (cognitive-enhancing) and antiepileptic effects.[11] They are used in the treatment of epilepsy, dementia, and other neurological conditions.[12]
-
Anticancer Activity: Pyrrolidinone derivatives have been developed as multi-target tyrosine kinase inhibitors, targeting pathways crucial for tumor angiogenesis.[13]
-
Antiviral and Antibacterial Activity: This scaffold is present in numerous natural and synthetic compounds with a broad spectrum of antimicrobial activities.[14][15]
-
Anti-inflammatory and Antidiabetic Properties: Derivatives of pyrrolidinone have been explored for their potential as anti-inflammatory and antidiabetic agents.[14][15]
III. Synthesis and Experimental Protocols
The synthetic accessibility of a pharmacophore is a critical consideration in drug development. Both this compound and pyrrolidinone scaffolds can be synthesized through various established methods.
Synthesis of Imidazolidin-4-ones:
A common method for synthesizing the this compound ring involves the reaction of an α-amino acid with an isocyanate or isothiocyanate.[6] Another approach is the cyclization of a Schiff base with glycine.[2]
Example Experimental Protocol: Synthesis of (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione [6]
-
Reactants: C-4-Methylphenylglycine (1.48 g; 9 mmol) and phenyl isocyanate (PhNCO) (1.07 g; 9 mmol) are used as starting materials.
-
Reaction: The reactants are combined according to a general procedure for the synthesis of imidazolidine-2,4-diones.
-
Work-up and Purification: The resulting aroylimidazilidinic acid is refluxed for 1 hour with 40 mL of 6N HCl solution. The white crystalline product is then filtered, washed with water, air-dried, and recrystallized from an ethanol/water mixture (1:1).
-
Characterization: The final product is characterized by its melting point (198–199 °C) and spectroscopic methods such as IR and 1H-NMR.
Synthesis of Pyrrolidinones:
Pyrrolidinone derivatives can be synthesized through various routes, including the lactamization of γ-aminobutyric acid (GABA) or its derivatives.[16] Multi-component reactions have also been developed for the efficient synthesis of substituted pyrrolin-2-ones.[17]
Example Experimental Protocol: Ultrasound-Promoted Synthesis of Substituted 3-Pyrrolin-2-ones [17]
-
Reactants: Aniline, an aldehyde, and diethyl acetylenedicarboxylate are used as the starting materials.
-
Catalyst and Solvent: The reaction is catalyzed by citric acid in an ethanol solution.
-
Reaction Conditions: The reaction mixture is subjected to ultrasound irradiation.
-
Advantages: This method is highlighted for its clean reaction profile, easy work-up procedure, excellent yields, and short reaction times.
IV. Signaling Pathways and Mechanisms of Action
The biological effects of drugs containing these pharmacophores are mediated through their interaction with specific signaling pathways.
This compound Signaling:
Derivatives of this compound can modulate various signaling pathways depending on their specific structure and target. For instance, as MDM2 inhibitors, they can stabilize p53, leading to the activation of p53 target genes and subsequent apoptosis in cancer cells.[7]
Pyrrolidinone Signaling:
2-Pyrrolidinone, a metabolite of the nootropic drug aniracetam, has been shown to enhance the activity of protein kinase C (PKC).[18] This, in turn, potentiates the responses of α7 nicotinic acetylcholine receptors, leading to a facilitation of hippocampal synaptic transmission, which may underlie its cognitive-enhancing effects.[18]
V. Conclusion
Both this compound and pyrrolidinone are versatile and valuable pharmacophores in drug discovery, each with its own distinct set of properties and therapeutic applications. The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired pharmacological profile, and the synthetic strategy. This guide provides a foundational comparison to assist researchers in navigating these critical decisions in the pursuit of novel and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. ajchem-a.com [ajchem-a.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. This compound peptidomimetic derivatives of primaquine: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. 2-pyrrolidinone induces a long-lasting facilitation of hippocampal synaptic transmission by enhancing alpha7 ACh receptor responses via a PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazolidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Imidazolidin-4-one, a five-membered heterocyclic scaffold, has emerged as a "privileged" structure in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and antimalarial properties. This guide provides a comparative analysis of the structure-activity relationships of various this compound derivatives, supported by experimental data and detailed protocols to aid in the rational design of new therapeutic agents.
Anticancer Activity of this compound Derivatives
Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis, with some derivatives acting through the generation of reactive oxygen species (ROS).
The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9r | HCT116 (Colon) | 9.44 | [1] |
| SW620 (Colon) | 10.95 | [1] | |
| Compound 3e | MCF-7 (Breast) | 20.4 (µg/mL) | [2] |
| Compound 4 | MCF-7 (Breast) | 5.73 | [3] |
| MDA-MB-231 (Breast) | 12.15 | [3] | |
| Compound 5 | HepG2 (Liver) | 0.9 | [3] |
| Compound 7g | A549 (Lung) | 40 | [4] |
| MCF-7 (Breast) | 40 | [4] | |
| PC3 (Prostate) | 50 | [4] |
Structure-Activity Relationship Insights:
-
The substitution pattern on the this compound core significantly influences anticancer activity. For instance, compound 9r, which exhibited potent activity against colorectal cancer cells, possesses a unique substitution pattern that facilitates ROS production.[1][5]
-
The presence of a 2-thioxo group in the this compound ring, as seen in some derivatives, has been associated with enhanced cytotoxicity against breast cancer cell lines.[2]
-
Specific substitutions at the N-1 and C-5 positions of the this compound ring have been shown to be critical for activity against various cancer cell lines, as demonstrated by the potent activity of compounds 4 and 5.[3]
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 4 × 10³ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[1]
The following diagram illustrates the proposed signaling pathway for ROS-dependent apoptosis induced by compound 9r in colorectal cancer cells.
Caption: ROS-dependent apoptosis pathway induced by Compound 9r.
Antimicrobial Activity of this compound Derivatives
This compound derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.
The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 11c | Bacillus subtilis | 0.15 | [6] |
| Klebsiella pneumoniae | 0.12 | [6] | |
| Compound 3f | Various Bacteria & Fungi | - | [6] |
| Compound C5 | Staphylococcus aureus | 31.25 - 62.5 | [7] |
| Compound C6 | Staphylococcus aureus | 62.5 - 125 | [7] |
| Compound 5 | S. Typhimurium | 0.008 - 0.06 | [8] |
| S. aureus | 0.03 - 0.12 (MBC) | [8] |
Structure-Activity Relationship Insights:
-
The presence of a quinoxaline moiety fused to the this compound core, as in compound 11c, leads to potent antibacterial activity.[6]
-
The nature and position of substituents on the phenyl rings attached to the core structure play a crucial role in determining the antimicrobial spectrum and potency.[6]
-
For 2-thioxothis compound derivatives, the substituents at the 3-position significantly influence their activity against Staphylococcus aureus.[7]
-
The incorporation of a benzothiazole moiety has been shown to enhance the antibacterial activity of thiazolidin-4-one derivatives, a related class of compounds.[8]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 1.5 × 10⁸ CFU/mL).
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The following diagram outlines a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for SAR studies of this compound derivatives.
This guide provides a snapshot of the current understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more effective therapeutic agents based on this versatile scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of New 2-Thioxothis compound Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation [mdpi.com]
Unveiling the Action of Imidazolidin-4-ones: A Comparative Guide to Mechanism of Action Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the validated mechanisms of action of Imidazolidin-4-one derivatives against alternative therapeutic strategies. Experimental data is presented for clear comparison, accompanied by detailed protocols for key validation assays.
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. Understanding and validating their precise mechanism of action is crucial for their development as therapeutic agents. This guide delves into three key validated mechanisms: induction of ROS-dependent apoptosis in cancer, inhibition of the MDM2-p53 protein-protein interaction, and antimicrobial activity through both direct action and virulence factor inhibition.
Anticancer Mechanisms of Action
Induction of ROS-Dependent Apoptosis and JNK Pathway Activation
A significant anticancer mechanism of certain this compound derivatives involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This process is often mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
The following table summarizes the cytotoxic activity of a representative this compound derivative, Compound 9r, and compares it with a standard chemotherapeutic agent, Doxorubicin.
| Compound/Drug | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| This compound Derivative (Compound 9r) | HCT116 (Colon Cancer) | ~15 | Induces ROS-dependent apoptosis via JNK activation | [1][2] |
| SW620 (Colon Cancer) | ~20 | Induces ROS-dependent apoptosis via JNK activation | [1][2] | |
| Doxorubicin | HCT116 (Colon Cancer) | ~0.5 - 1.5 | DNA intercalation, topoisomerase II inhibition | [3] |
Objective: To quantify intracellular ROS levels in response to treatment with this compound derivatives.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound derivative
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black-walled plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black-walled plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for the desired time. Include a vehicle-treated control group.
-
After treatment, remove the medium and wash the cells twice with PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, detach the cells and analyze them by flow cytometry.
-
The fluorescence intensity is proportional to the intracellular ROS levels.
Inhibition of the MDM2-p53 Interaction
Another promising anticancer strategy for this compound derivatives is the inhibition of the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53. By disrupting this interaction, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
The following table compares the inhibitory activity of this compound derivatives with Nutlins, a well-established class of MDM2-p53 inhibitors.
| Compound Class | Representative Compound | Target | IC50 (nM) | Assay | Reference |
| This compound Derivatives | Compound 2 (TB114) | MDM2-p53 | 14 | Fluorescence Polarization | [4] |
| Nutlins | Nutlin-3a | MDM2-p53 | 90 | Fluorescence Polarization | [5] |
| Idasanutlin | MDM2-p53 | 6 | Biochemical Assay | [6] | |
| Milademetan | MDM2-p53 | 5.57 | Biochemical Assay | [6] |
Objective: To measure the inhibition of the MDM2-p53 interaction by this compound derivatives.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., FAM-p53)
-
This compound derivative
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the this compound derivative in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled p53 peptide (at a final concentration typically in the low nanomolar range), and the this compound derivative at various concentrations.
-
Initiate the binding reaction by adding the MDM2 protein to each well (at a concentration that gives a significant polarization window).
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Mechanism of Action
This compound derivatives have also demonstrated significant potential as antimicrobial agents, acting through direct inhibition of bacterial growth or by targeting virulence factors, such as quorum sensing.
This table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against clinically relevant bacterial strains, compared to a standard antibiotic.
| Compound/Drug | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference |
| This compound Derivative (IIIk) | Escherichia coli | 12.5 | Direct antimicrobial activity | [7] |
| Staphylococcus aureus | 25 | Direct antimicrobial activity | [7] | |
| Pseudomonas aeruginosa | 25 | Direct antimicrobial activity | [7] | |
| Ciprofloxacin | Escherichia coli | 0.004 - 0.12 | DNA gyrase and topoisomerase IV inhibitor | [8] |
| Staphylococcus aureus | 0.12 - 1 | DNA gyrase and topoisomerase IV inhibitor | [8] | |
| Pseudomonas aeruginosa | 0.25 - 4 | DNA gyrase and topoisomerase IV inhibitor | [8] | |
| Furanone C-30 (QS Inhibitor) | Pseudomonas aeruginosa | >100 | Quorum sensing inhibition | [9] |
Objective: To determine the minimum inhibitory concentration (MIC) of an this compound derivative against a specific bacterium.
Materials:
-
Bacterial strain (e.g., S. aureus, P. aeruginosa)
-
This compound derivative
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension. Include a growth control well (bacteria without compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Determination of Enantiomeric Excess in Imidazolidin-4-one Products by HPLC
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, particularly in the development of chiral drug candidates. Imidazolidin-4-ones are a prominent class of heterocyclic compounds, frequently employed as organocatalysts and appearing as core structures in medicinally relevant molecules. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the gold standard for the accurate and reliable determination of their enantiomeric purity.
This guide provides an objective comparison of HPLC methods for determining the enantiomeric excess of imidazolidin-4-one products, supported by experimental data. We will delve into the performance of different chiral stationary phases and mobile phase compositions, offering detailed protocols to aid in method development and optimization.
Performance Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability. Below is a comparison of different HPLC conditions for the separation of chiral compounds structurally related to imidazolidin-4-ones.
Case Study: Enantioseparation of Chiral Imidazolines on a Cellulose-Based CSP
A study on a series of chiral imidazolines, which share a similar five-membered heterocyclic core with imidazolidin-4-ones, provides valuable comparative data on the effect of mobile phase composition on a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel column (Chiralpak® IB). The data highlights how modifications in the organic modifier ratio can significantly impact retention, selectivity, and resolution.
Table 1: Chromatographic Data for the Enantioseparation of Chiral Imidazoline Analogs on a Chiralpak® IB Column [1]
| Compound | Mobile Phase (ACN/MeOH/40 mM NH₄OAc, pH 7.5) | k'₁ | k'₂ | α | Rs |
| 1 | 50:30:20 (v/v/v) | 1.25 | 1.50 | 1.20 | 2.31 |
| 2 | 50:30:20 (v/v/v) | 1.55 | 1.80 | 1.16 | 1.95 |
| 3 | 50:30:20 (v/v/v) | 1.90 | 2.25 | 1.18 | 2.10 |
| 4 | 50:30:20 (v/v/v) | 2.15 | 2.55 | 1.19 | 2.25 |
| 5 | 50:40:10 (v/v/v) | 1.85 | 2.10 | 1.14 | 1.80 |
| 6 | 50:40:10 (v/v/v) | 2.30 | 2.65 | 1.15 | 1.90 |
| 7 | 50:40:10 (v/v/v) | 2.80 | 3.25 | 1.16 | 2.05 |
| 8 | 50:40:10 (v/v/v) | 3.10 | 3.60 | 1.16 | 2.15 |
| 9 | 50:50:0 (v/v/v) | 2.50 | 2.85 | 1.14 | 1.85 |
| 10 | Not Resolved under RP conditions | - | - | - | - |
-
k'₁ and k'₂: Retention factors of the first and second eluting enantiomers.
-
α: Separation factor (k'₂ / k'₁).
-
Rs: Resolution factor.
This data demonstrates that for this class of compounds on a Chiralpak® IB column, a mobile phase containing a mixture of acetonitrile and methanol buffered with ammonium acetate provides excellent resolution for most analogs. The study also found that for a particularly hydrophilic compound (Compound 10), normal phase conditions were required to achieve separation.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable results. Below are the key experimental methodologies for the determination of enantiomeric excess by chiral HPLC.
General Experimental Workflow
The typical workflow for determining the enantiomeric excess of an this compound product involves several key steps, from sample preparation to data analysis.
Caption: A typical experimental workflow for the determination of enantiomeric excess by chiral HPLC.
Detailed Protocol for Chiral Imidazoline Separation on Chiralpak® IB[1]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, a column thermostat, and a UV detector.
-
Chiral Stationary Phase: Chiralpak® IB column (250 mm x 4.6 mm I.D., 5 µm particle size) containing cellulose tris(3,5-dimethylphenylcarbamate) immobilized onto silica gel.
-
Mobile Phase: A mixture of acetonitrile (ACN), methanol (MeOH), and 40 mM ammonium acetate (NH₄OAc) aqueous solution (pH 7.5). The specific ratios are detailed in Table 1.
-
Flow Rate: 0.4 mL/min for reversed-phase conditions.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples were dissolved in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm filter before injection.
-
Enantiomeric Excess Calculation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Logical Relationships in Method Development
The selection of an appropriate chiral HPLC method is a systematic process. The following diagram illustrates the logical relationships and decision-making process involved in developing a suitable method for the enantioseparation of this compound products.
Caption: A logical workflow for chiral HPLC method development for this compound products.
References
A Comparative Guide to Imidazolidin-4-one Drug Candidates for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the in vitro and in vivo performance of emerging Imidazolidin-4-one derivatives against established anticancer agents.
This compound and its thio-analogs are emerging as a promising class of heterocyclic compounds with significant potential in cancer chemotherapy. This guide provides a comprehensive comparison of their performance against standard-of-care drugs, supported by experimental data from recent preclinical studies. The focus is on their evaluation against colorectal and liver cancer, two of the leading causes of cancer-related mortality worldwide.
In Vitro Performance: Potency Against Cancer Cell Lines
Recent studies have highlighted the cytotoxic effects of several this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for promising candidates.
Notably, in a study evaluating a series of 2-thioxothis compound derivatives, Compound 4 demonstrated exceptional potency against the human hepatocellular carcinoma cell line, HepG2, with an IC50 value of 0.017 µM. This was significantly more potent than the standard chemotherapeutic agent 5-Fluorouracil (5-FU) , which had an IC50 of 5.18 µM in the same study.[1] Another promising candidate, Compound 9r , from a series of 4-imidazolidinone derivatives, showed strong activity against colorectal cancer cell lines HCT116 and SW620, with IC50 values of 9.44 µM and 10.95 µM, respectively.[2]
A direct comparison of an imidazolidine derivative with both Doxorubicin and 5-FU against the LS-174T colorectal adenocarcinoma cell line showed the imidazolidine derivative to have a comparable IC50 value (54.406 µg/ml) to 5-FU (55.006 µg/ml).
| Drug Candidate | Cancer Cell Line | IC50 (µM) | Reference Drug | Cancer Cell Line | IC50 (µM) |
| Compound 4 (2-thioxothis compound) | HepG2 (Liver) | 0.017[1] | 5-Fluorouracil | HepG2 (Liver) | 5.18[1] |
| Compound 2 (2-thioxothis compound) | HepG2 (Liver) | 0.18[1] | Staurosporine | HepG2 (Liver) | 5.07[1] |
| Compound 9r (4-imidazolidinone) | HCT116 (Colorectal) | 9.44[2] | |||
| Compound 9r (4-imidazolidinone) | SW620 (Colorectal) | 10.95[2] | |||
| Imidazolidine derivative | LS-174T (Colorectal) | 54.406 µg/ml | 5-Fluorouracil | LS-174T (Colorectal) | 55.006 µg/ml |
| Doxorubicin | LS-174T (Colorectal) | 63.140 µg/ml |
In Vivo Efficacy: Tumor Growth Inhibition in Animal Models
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. A key study evaluated the in vivo anticancer activity of Compound 4 (2-thioxothis compound) in a solid Ehrlich carcinoma mouse model and compared its effect to 5-Fluorouracil (5-FU) .
The results demonstrated that Compound 4 led to a significant reduction in tumor volume. On the final day of the experiment, the tumor volume in mice treated with Compound 4 was 2766 mm³, compared to 5802 mm³ in the untreated control group. In the same model, the tumor volume for the 5-FU treated group was 4177 mm³. This translated to a tumor inhibition ratio of 48.4% for Compound 4, which was notably higher than the 29.28% inhibition observed for 5-FU. Furthermore, the study reported that Compound 4 treatment was associated with the amelioration of hematological, biochemical, and histopathological findings, suggesting a favorable safety profile.
| Treatment Group | Final Tumor Volume (mm³) | Tumor Inhibition Ratio (%) |
| Control (Untreated) | 5802 | N/A |
| Compound 4 (2-thioxothis compound) | 2766 | 48.4 |
| 5-Fluorouracil (5-FU) | 4177 | 29.28 |
Data from a solid Ehrlich carcinoma mouse model.
Mechanism of Action: Induction of Apoptosis via ROS-JNK Pathway
Several studies have elucidated that a primary mechanism by which these this compound derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death).
Specifically, compounds like 9r have been shown to induce apoptosis in colorectal cancer cells by increasing the production of Reactive Oxygen Species (ROS).[2] This elevation in ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn triggers the apoptotic cascade.[2] This was confirmed by the observation that an antioxidant, N-acetylcysteine (NAC), could suppress the ROS production, JNK activation, and subsequent apoptosis induced by compound 9r.[2]
Similarly, Compound 4 was found to induce apoptosis in HepG2 cells, with a 19.35-fold increase in apoptotic cells compared to the control.[1] This compound also caused cell cycle arrest at the G2/M phase.[1]
Caption: Signaling pathway of this compound induced apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, SW620, HepG2) in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the this compound derivatives and control drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the in vitro MTT cell viability assay.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of a drug candidate in reducing tumor growth in a living organism.
-
Cell Preparation: Culture the appropriate cancer cells (e.g., solid Ehrlich carcinoma cells) and harvest them during the exponential growth phase.
-
Animal Model: Use immunocompromised mice (e.g., Swiss albino mice).
-
Tumor Induction: Subcutaneously inject the cancer cells (e.g., 2.5 x 10^6 cells) into the right thigh of each mouse.
-
Treatment: Once tumors are established, administer the this compound derivative (e.g., Compound 4 at a specific dose), the control drug (e.g., 5-FU), or the vehicle control to the respective groups of mice, typically via intraperitoneal injection, for a defined period.
-
Tumor Measurement: Measure the tumor volume every few days using calipers. Tumor volume can be calculated using the formula: V = 0.5 x a x b^2 (where 'a' is the long diameter and 'b' is the short diameter).
-
Data Analysis: At the end of the study, sacrifice the animals, excise the tumors, and weigh them. Calculate the tumor inhibition ratio using the formula: [(C-T)/C] x 100, where C is the mean tumor weight of the control group and T is the mean tumor weight of the treated group.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study. Collect blood for hematological and biochemical analysis, and perform histopathological examination of major organs.
Conclusion
The presented data indicates that this compound derivatives, particularly 2-thioxoimidazolidin-4-ones, are a highly promising class of anticancer agents. In preclinical models, they have demonstrated superior or comparable efficacy to the standard chemotherapeutic agent 5-FU. Their mechanism of action, involving the induction of apoptosis through the ROS-JNK signaling pathway, provides a clear rationale for their anticancer effects.
While these findings are encouraging, further research is warranted. Comprehensive in vivo studies that include pharmacokinetic profiling, detailed toxicology, and direct comparisons with a broader range of standard-of-care drugs, such as oxaliplatin, are necessary to fully elucidate the therapeutic potential of these compounds and to identify lead candidates for clinical development. The detailed protocols and comparative data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing novel cancer therapies.
References
- 1. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Chiral Imidazolidin-4-one Catalysts in Asymmetric Synthesis
Chiral imidazolidin-4-one derivatives, pioneered by David MacMillan, have emerged as a cornerstone of organocatalysis, providing a powerful metal-free strategy for the stereoselective synthesis of complex molecules.[1][2][3] These catalysts operate through the formation of chiral iminium ions, which lower the LUMO of α,β-unsaturated aldehydes and ketones, activating them towards nucleophilic attack.[2][4] This guide offers a comparative overview of the efficacy of different chiral this compound catalysts and their analogs, such as the related diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), in key asymmetric transformations. The comparison is based on quantitative data from published literature, focusing on enantiomeric excess (ee%), diastereomeric ratio (dr), and reaction yield.
General Catalytic Pathway
The catalytic cycle of this compound catalysts initiates with the rapid and reversible formation of an iminium ion from the condensation of the catalyst's secondary amine with an α,β-unsaturated aldehyde or ketone. This activation lowers the LUMO of the carbonyl compound, making it more susceptible to nucleophilic attack. The stereochemistry of the subsequent transformation is dictated by the chiral environment of the catalyst, which effectively shields one face of the iminium ion. After the bond-forming step, hydrolysis of the resulting enamine regenerates the catalyst and releases the enantioenriched product.
Caption: General catalytic cycle of this compound catalysts.
Experimental Workflow Overview
A typical experimental workflow for an asymmetric reaction using a chiral this compound catalyst is straightforward and can be performed under ambient conditions, a significant advantage over many metal-based catalytic systems.[5] The general procedure involves the sequential addition of the catalyst, substrate, and nucleophile to a suitable solvent, followed by stirring at a specific temperature until the reaction is complete. Work-up and purification are typically achieved through standard laboratory techniques.
Caption: Simplified experimental workflow for asymmetric organocatalysis.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and this compound catalysts have been instrumental in rendering this transformation enantioselective. MacMillan's first- and second-generation catalysts are highly effective, providing excellent yields and enantioselectivities for the cycloaddition of various dienes and α,β-unsaturated aldehydes.
| Catalyst | Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo | ee% (endo/exo) |
| (5S)-5-Benzyl-2,2,3-trimethylthis compound·HCl | Cinnamaldehyde | Cyclopentadiene | 5 | CH₃CN/H₂O | RT | 12 | 89 | 1:1.3 | 93/91 |
| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylthis compound·TFA | Crotonaldehyde | Cyclopentadiene | 5 | CH₂Cl₂ | -55 | 24 | 96 | >20:1 | 96 |
| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylthis compound·TFA | Acrolein | Cyclohexadiene | 5 | THF | -85 | 48 | 85 | >20:1 | 90 |
| PEG-Supported this compound | Crotonaldehyde | Cyclopentadiene | 10 | - | RT | 24 | 95 | - | 87 |
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a fundamental C-C bond-forming reaction. For these transformations, diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts, have demonstrated exceptional efficacy, particularly in enamine-mediated additions of aldehydes to nitroalkenes. These catalysts generally exhibit higher activity and solubility in organic solvents compared to proline.[6]
| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee% |
| (S)-2-(Tris(4-(trifluoromethyl)phenyl)silyloxymethyl)pyrrolidine | Propanal | nitrostyrene | 10 | Toluene | RT | 24 | 95 | 95:5 | 98 |
| (S)-2-(Diphenyl(trimethylsilyl)methoxymethyl)pyrrolidine | Butanal | β-nitrostyrene | 10 | Hexane | RT | 48 | 98 | 99:1 | 99 |
| Wang Resin-Supported Hayashi-Jørgensen Catalyst | Aldehyde | trans-nitroalkene | - | - | - | - | High | High | High |
| (R,R)-DPEN-thiourea | Cyclohexanone | nitrostyrene | 10 | H₂O | RT | 24 | 99 | 9:1 | 99 (syn) |
Performance in Asymmetric Friedel-Crafts Alkylations
The Friedel-Crafts alkylation is a classic method for forming C-C bonds with aromatic systems. This compound catalysts have enabled highly enantioselective versions of this reaction, particularly the addition of electron-rich heterocycles like pyrroles and indoles to α,β-unsaturated aldehydes.
| Catalyst | Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee% |
| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylthis compound·TFA | N-Methylpyrrole | Cinnamaldehyde | 20 | Ether | -78 | 18 | 87 | 93 |
| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylthis compound·TFA | Indole | Crotonaldehyde | 20 | CH₂Cl₂ | -85 | 24 | 91 | 90 |
| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylthis compound·TFA | N-Methylpyrrole | Crotonaldehyde | 20 | Ether | -78 | 18 | 86 | 90 |
| Polyglycerol-supported this compound | N-Methylpyrrole | α,β-Unsaturated Aldehydes | - | - | - | - | - | moderate |
Detailed Experimental Protocols
Representative Procedure for MacMillan-Catalyzed Diels-Alder Reaction
This protocol is adapted from the original report by MacMillan and coworkers.[7]
Reaction: Cycloaddition of cinnamaldehyde and cyclopentadiene.
Materials:
-
(5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride (5 mol%)
-
Cinnamaldehyde (1.0 equiv)
-
Cyclopentadiene (3.0 equiv)
-
Acetonitrile/Water (95:5 v/v)
Procedure:
-
To a vial charged with (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride (0.025 mmol, 5 mol%) is added acetonitrile/water (0.5 mL).
-
Cinnamaldehyde (0.5 mmol, 1.0 equiv) is added, and the solution is stirred for 1 minute at room temperature.
-
Freshly cracked cyclopentadiene (1.5 mmol, 3.0 equiv) is then added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion (monitored by TLC), the mixture is diluted with diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel chromatography to afford the Diels-Alder adduct.
Representative Procedure for Jørgensen-Hayashi-Catalyzed Michael Addition
This protocol is a general representation of the Michael addition of aldehydes to nitroalkenes.
Reaction: Michael addition of propanal to β-nitrostyrene.
Materials:
-
(S)-2-(Tris(4-(trifluoromethyl)phenyl)silyloxymethyl)pyrrolidine (10 mol%)
-
β-nitrostyrene (1.0 equiv)
-
Propanal (2.0 equiv)
-
Toluene
Procedure:
-
To a solution of (S)-2-(Tris(4-(trifluoromethyl)phenyl)silyloxymethyl)pyrrolidine (0.1 mmol, 10 mol%) in toluene (2.0 mL) is added β-nitrostyrene (1.0 mmol, 1.0 equiv).
-
The mixture is cooled to the desired temperature (e.g., room temperature).
-
Propanal (2.0 mmol, 2.0 equiv) is added dropwise.
-
The reaction is stirred for the specified time (e.g., 24 hours) and monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the Michael adduct.
Representative Procedure for this compound-Catalyzed Friedel-Crafts Alkylation
This protocol is based on the work of MacMillan and coworkers on the alkylation of pyrroles.[8]
Reaction: Friedel-Crafts alkylation of N-methylpyrrole with cinnamaldehyde.
Materials:
-
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone trifluoroacetic acid salt (20 mol%)
-
N-methylpyrrole (5.0 equiv)
-
Cinnamaldehyde (1.0 equiv)
-
Diethyl ether
Procedure:
-
The imidazolidinone catalyst (0.1 mmol, 20 mol%) is dissolved in diethyl ether (1.0 mL) at -78 °C.
-
N-methylpyrrole (2.5 mmol, 5.0 equiv) is added, followed by cinnamaldehyde (0.5 mmol, 1.0 equiv).
-
The reaction is stirred at -78 °C for 18 hours.
-
The reaction mixture is then subjected to work-up and purification by silica gel chromatography to afford the desired product.
Conclusion
Chiral this compound catalysts and their analogs are remarkably effective in a range of asymmetric transformations. MacMillan's catalysts have shown broad applicability and high enantioselectivities in iminium ion-mediated reactions such as the Diels-Alder and Friedel-Crafts reactions. The Jørgensen-Hayashi catalysts, on the other hand, are often the catalysts of choice for enamine-mediated processes like the Michael addition of aldehydes to nitroalkenes. The operational simplicity, mild reaction conditions, and the high levels of stereocontrol achievable with these organocatalysts have cemented their role as indispensable tools for the modern synthetic chemist. The selection of a specific catalyst will depend on the nature of the transformation, with the this compound core providing a versatile scaffold for catalyst design and optimization. The development of polymer-supported and recyclable versions of these catalysts further enhances their practical utility and contribution to sustainable chemistry.[9][10]
References
- 1. Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Recent Developments and Trends in Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Bridging the Gap: Validating Molecular Docking of Imidazolidin-4-ones with Experimental Data
A Comparative Guide for Researchers
The pursuit of novel therapeutic agents has positioned imidazolidin-4-ones as a scaffold of significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] Molecular docking has become an indispensable computational tool in the early stages of drug discovery, offering predictions of binding affinities and interaction patterns between small molecules and their protein targets. However, the reliability of these in silico predictions hinges on their validation through robust experimental data. This guide provides a comparative overview of molecular docking studies on imidazolidin-4-one derivatives and their correlation with experimental biological activities, offering researchers a valuable resource for their own drug development endeavors.
Correlating In Silico Predictions with In Vitro Efficacy: A Data-Driven Comparison
The successful validation of molecular docking is demonstrated by a strong correlation between predicted binding energies and experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). The following tables summarize key findings from various studies, juxtaposing docking scores with corresponding experimental outcomes for this compound derivatives in different therapeutic areas.
Anticancer Activity
This compound derivatives have been extensively investigated for their potential as anticancer agents, with molecular docking studies often targeting key proteins in cancer signaling pathways like EGFR and HER2.[3]
| Compound ID | Target Protein | Docking Score (kcal/mol) | Experimental Activity (IC50, µM) | Cell Line | Reference |
| Compound 24 | EGFR | Not specified | 0.07 | - | [3] |
| Compound 24 | HER2 | Not specified | 0.04 | - | [3] |
| Compound 13 | EGFR | Not specified | 0.61 | - | [3] |
| Compound 13 | HER2 | Not specified | 0.28 | - | [3] |
| Compound 10 | EGFR | Not specified | 0.67 | - | [3] |
| Compound 10 | HER2 | Not specified | 0.71 | - | [3] |
| Compound 9r | Not specified | Not specified | Prominent anticancer activity | HCT116, SW620 | [4] |
| Compound 13b | Not specified | Not specified | 41.30 ± 0.07 | Caco-2 | [5][6] |
| Compound 13c | Not specified | Not specified | 109.2 ± 0.027 | Caco-2 | [5][6] |
| Imidazolone 5g | Not specified | Not specified | 18.6 ± 2.3 | HeLa | [7] |
| Imidazolone 5g | Not specified | Not specified | 5.9 ± 2.3 | CaCo-2 | [7] |
| Imidazolone 5b | Not specified | Not specified | 2.2 ± 0.7 | HepG2 | [7] |
| Imidazolone 5b | Not specified | Not specified | 5.5 ± 1.1 | HeLa | [7] |
Antimicrobial and Antioxidant Activities
The versatility of the this compound scaffold extends to antimicrobial and antioxidant activities. Docking studies in this area often target enzymes crucial for microbial survival or those involved in oxidative stress pathways.[8][9][10]
| Compound ID | Target/Activity | Docking Score (kcal/mol) | Experimental Activity | Reference |
| Compound 6 | Antioxidant | -5.79 | Most potent antioxidant activity | [8][9][10] |
| Compound 3 | Antioxidant | -6.47 | Moderate antioxidant activity | [8][10] |
| Compound 5 | Antioxidant | -5.49 | Moderate antioxidant activity | [8][10] |
| Ascorbic Acid (Reference) | Antioxidant | -5.26 | Standard antioxidant | [10] |
| Compound 6 | Antibacterial/Antifungal | Not specified | High efficiency against four bacteria and two fungi types. | [8][9] |
Experimental Protocols: A Closer Look at the Methodology
The reproducibility and validity of the presented data are contingent upon the detailed execution of experimental protocols. Below are summaries of the key methodologies employed in the cited studies.
Molecular Docking Protocol
While specific parameters may vary, a general workflow for molecular docking studies of this compound derivatives can be outlined. The process typically begins with the retrieval of the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[11] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The synthesized this compound ligands are sketched and optimized for their 3D conformations. Docking is then performed using software such as AutoDock or MOE, which predicts the binding poses and calculates the binding affinity, often expressed as a docking score in kcal/mol.[11][12] The final step involves analyzing the interactions between the ligand and the protein's active site residues.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] Cancer cell lines are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 48 hours).[7] Following incubation, the MTT reagent is added, which is converted by viable cells into formazan crystals. These crystals are then dissolved, and the absorbance is measured at a specific wavelength. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]
Antimicrobial Screening (Broth Microdilution Method)
The antimicrobial efficacy of the synthesized compounds is often determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).[13][14] This involves preparing serial dilutions of the compounds in a liquid growth medium in 96-well plates. A standardized suspension of the target microorganism (bacteria or fungi) is then added to each well. After an incubation period, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC.
Antioxidant Screening (ABTS Method)
The antioxidant potential of this compound derivatives can be evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.[8][9] The ABTS radical cation is generated and mixed with the test compounds at various concentrations. The ability of the compounds to scavenge the radical is measured by the decrease in absorbance at a specific wavelength. The results are often compared to a standard antioxidant like ascorbic acid.[8][9]
Visualizing the Validation Workflow and Biological Pathways
To further clarify the processes discussed, the following diagrams illustrate the general workflow for validating molecular docking studies and a representative signaling pathway where imidazolidin-4-ones may exert their effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylthis compound and 2-Aminothiazol-4-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. journaljpri.com [journaljpri.com]
- 13. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Imidazolidin-4-one Isomers: A Guide for Researchers
For Immediate Release
Overview of Imidazolidin-4-one Derivatives
Imidazolidin-4-ones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-convulsant, antiproliferative, and anticancer properties. The core structure of this compound can be variously substituted, leading to a wide array of structural isomers with distinct pharmacological profiles. This guide specifically examines derivatives of 2-thioxothis compound, a subset that has shown particular promise as cytotoxic agents against various cancer cell lines.
Comparative Cytotoxicity Data
The cytotoxic activity of several 2-thioxothis compound derivatives has been evaluated against human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data presented below is derived from in vitro studies utilizing the MTT assay.
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |
| Compound 7 | HepG-2 (Liver Cancer) | 74.21 | 19.32 |
| HCT-116 (Colon Cancer) | 82.36 | 33.64 | |
| Compound 9 | HCT-116 (Colon Cancer) | 72.46 | 33.64 |
| Compound 4 | HepG-2 (Liver Cancer) | 328.49 | Not Reported |
| HCT-116 (Colon Cancer) | 721.54 | Not Reported |
Table 1: Comparative IC50 values of 2-thioxothis compound derivatives.
Note on Isomerism: The compounds listed above are positional isomers and structural derivatives of the 2-thioxothis compound scaffold. For instance, Compound 4 is derived from a parent compound (Compound 3) by the addition of a methyl acrylate group at the N-1 position. Compound 7 features a 5-bromo-2-hydroxy phenyl group at the C-5 position. These structural variations significantly influence the cytotoxic activity of the molecules.
Experimental Protocols
The following protocols are representative of the methodologies used to assess the cytotoxicity of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., HepG-2, HCT-116)
-
Culture medium (e.g., DMEM supplemented with 10% FBS)
-
96-well microplates
-
This compound test compounds
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds (e.g., 31.25, 62.5, 125, 250, 500, and 1000 µg/mL). A positive control (doxorubicin) and a vehicle control (medium with DMSO) should be included.
-
Incubation: Incubate the plate for another 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Cell Cycle Analysis
Cell cycle analysis is performed to determine if the cytotoxic compounds induce cell cycle arrest.
Procedure:
-
Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest and fix the cells in 70% ethanol.
-
Stain the cells with propidium iodide (PI).
-
Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest.
Nrf2 Signaling Pathway
Some 2-thioxothis compound derivatives have been shown to exert their cytotoxic effects by inhibiting the Nrf2 (NF-E2-related factor) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[1] In many cancer types, the Nrf2 pathway is aberrantly activated, which contributes to chemoresistance.[1] Inhibition of Nrf2 can therefore render cancer cells more susceptible to cytotoxic agents.
References
Assessing the Drug-Likeness of Novel Imidazolidin-4-one Series: A Comparative Guide
The discovery and development of novel therapeutic agents is a cornerstone of medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the imidazolidin-4-one core has emerged as a "privileged structure" due to its presence in a wide range of biologically active compounds. However, the journey from a hit compound to a clinical candidate is fraught with challenges, a primary one being the optimization of its drug-like properties. This guide provides a comparative assessment of the drug-likeness of novel this compound series, supported by experimental and in silico data, and contrasts it with alternative scaffolds to aid researchers in lead optimization.
I. In Silico Drug-Likeness Profile: Lipinski's Rule of Five
A foundational approach in early drug discovery is the in silico assessment of drug-likeness using guidelines such as Lipinski's Rule of Five.[1][2] This rule posits that orally active drugs typically exhibit a balance of physicochemical properties to ensure adequate absorption and permeability.[1][3] Studies on various this compound derivatives have shown a strong adherence to these rules, suggesting a favorable starting point for developing orally bioavailable drugs.[4][5]
Table 1: In Silico ADME Properties of Representative this compound Derivatives
| Compound ID | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations | Reference |
| 4d | <500 | <5 | <5 | <10 | 0 | [4] |
| 4Ib | <500 | <5 | <5 | <10 | 0 | [4] |
| 4m | <500 | <5 | <5 | <10 | 0 | [4] |
| 4n | <500 | <5 | <5 | <10 | 0 | [4] |
| 10 | <500 | <5 | <5 | <10 | 0 | [6][7] |
| 12 | >500 | >5 | <5 | <10 | 2 | [6][7] |
Data compiled from in silico studies using tools like SwissADME.[4][8]
II. Experimental ADME Properties: A Comparative Look
While in silico predictions are valuable for initial screening, experimental evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for lead optimization.[9] Limited direct comparative experimental studies for a single, novel this compound series against alternatives are publicly available. However, by compiling data from various sources, a comparative picture can be constructed.
For instance, studies on 2-thioxothis compound derivatives have demonstrated high metabolic stability in human liver microsomes, a key indicator of in vivo half-life and oral bioavailability.[10]
Table 2: Comparative Metabolic Stability in Human Liver Microsomes
| Compound ID (Scaffold) | Substitution Pattern | % Compound Remaining (after 24h) | Reference |
| 19a (2-thioxothis compound) | Not Specified | >99.9% | [10] |
| 19b (2-thioxothis compound) | Not Specified | >99.9% | [10] |
| 33b (2-thioxothis compound) | Not Specified | 98.32% | [10] |
| 38b (2-thioxothis compound) | Not Specified | 97.94% | [10] |
| R-8i (thiazolidin-4-one sulfone) | Not Specified | Poor (T1/2 = 5.36 min) | [11] |
| 68 (thiazolidin-4-one sulfone) | Not Specified | Significantly Higher (T1/2 = 73.8 min) | [11] |
A higher percentage of compound remaining indicates greater metabolic stability.[10]
III. Alternative Scaffolds: The Case of Thiazolidin-4-ones
The thiazolidin-4-one scaffold is another versatile heterocycle with a broad spectrum of pharmacological activities, making it a relevant comparator to the this compound series.[12][13] Like imidazolidin-4-ones, thiazolidin-4-one derivatives have been extensively studied for their drug-like properties.[14] The choice between these scaffolds can depend on the specific biological target, the desired substitution patterns, and the resulting ADME profile. For example, while some thiazolidin-4-one derivatives have shown poor metabolic stability, targeted structural modifications have led to compounds with excellent pharmacokinetic profiles.[11]
IV. Experimental Protocols
A. In Silico ADME and Drug-Likeness Prediction
-
Methodology: The physicochemical properties and drug-likeness of the compounds are often evaluated using web-based tools like SwissADME.[4][8] The SMILES (Simplified Molecular Input Line Entry System) format of the designed molecules is submitted to the server. The tool calculates various parameters, including molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).[4] Adherence to Lipinski's Rule of Five is then assessed based on these calculated values.[1][2]
B. Metabolic Stability in Human Liver Microsomes
-
Methodology: The metabolic stability of a compound is determined by incubating it with human liver microsomes. The reaction mixture typically contains the test compound, human liver microsomes, and a buffer system. The reaction is initiated by the addition of NADPH (nicotinamide adenine dinucleotide phosphate). Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a solvent like acetonitrile. The concentration of the remaining parent compound is then quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The percentage of the compound remaining over time is used to calculate its in vitro half-life (T1/2).[10][11]
V. Visualizing Drug-Likeness Assessment
To better understand the workflow and key concepts in assessing drug-likeness, the following diagrams are provided.
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 3. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]
- 4. jpdd.nahrainuniv.edu.iq [jpdd.nahrainuniv.edu.iq]
- 5. Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives | Journal of Pharmacology and Drug Development [jpdd.nahrainuniv.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Imidazolidine-4-one derivatives in the search for novel chemosensitizers of Staphylococcus aureus MRSA: synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
- 14. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Imidazolidin-4-one-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of imidazolidin-4-one-based inhibitors, offering insights into their specificity and potential off-target effects. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for informed decision-making in drug discovery projects.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein kinases. However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors. Off-target interactions can lead to unforeseen side effects or even contribute to the therapeutic efficacy through polypharmacology. Therefore, comprehensive cross-reactivity profiling is an indispensable step in the characterization of these compounds.
This guide focuses on Leucettinib-21, a potent inhibitor with a 2-aminoimidazolin-4-one core, which is structurally related to the this compound class. We will compare its selectivity profile with that of well-known broad-spectrum kinase inhibitors, Staurosporine and Dasatinib, to highlight the varying degrees of specificity that can be achieved.
Comparative Selectivity Analysis
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily interact with its intended target, minimizing the potential for off-target related toxicities. In contrast, a more promiscuous inhibitor may have a broader range of biological activities, which could be beneficial or detrimental depending on the therapeutic context.
To quantitatively assess and compare the selectivity of Leucettinib-21, we have compiled data from comprehensive kinase profiling assays. The following tables summarize the inhibitory activity of Leucettinib-21 and the promiscuous inhibitors Staurosporine and Dasatinib against a panel of kinases.
Table 1: Primary Targets and Potency of Leucettinib-21
| Kinase Target | IC50 (nM) |
| DYRK1A | 2.4[1][2] |
| DYRK1B | 6.7[2] |
| CLK1 | 12[1][2] |
| CLK2 | 33[1][2] |
| CLK4 | 5[2] |
This table highlights the high potency of Leucettinib-21 against its primary targets within the DYRK and CLK kinase families.
Table 2: Comparative Cross-Reactivity Profile (KINOMEscan)
The KINOMEscan™ platform assesses the binding of a compound to a large panel of kinases, providing a broad overview of its selectivity. The results are often reported as a percentage of control, where a lower percentage indicates stronger binding.
| Inhibitor | Number of Kinases Screened | Kinases with <10% of Control Remaining (at 1µM) |
| Leucettinib-21 | 468 | DYRK1A, CLK2, and a small number of others[1] |
| Staurosporine | ~442 | Over 200 (highly promiscuous)[3] |
| Dasatinib | ~456 | ~50-60 (multi-kinase inhibitor)[4] |
This table provides a high-level comparison of the selectivity of the three inhibitors. Leucettinib-21 demonstrates a significantly more selective profile compared to the broad-spectrum inhibitors Staurosporine and Dasatinib.
Table 3: Detailed KINOMEscan™ Binding Data for Selected Off-Targets of Leucettinib-21 (1µM)
| Kinase | Percent of Control (%) |
| DYRK1A | <1 |
| CLK2 | <1 |
| DYRK1B | 1-10 |
| CLK1 | 1-10 |
| CLK4 | 1-10 |
| GSK3β | >50 |
This table presents a more detailed view of Leucettinib-21's interactions with its primary targets and a key off-target, GSK3β, demonstrating a clear window of selectivity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ assay platform by Eurofins DiscoverX is a competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified using a DNA-tagged kinase and quantitative PCR (qPCR).
General Protocol:
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated beads.
-
Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in a multi-well plate and allowed to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified by qPCR. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control.
Radiometric Kinase Activity Assay (for IC50 Determination)
Radiometric assays are considered a gold standard for determining the enzymatic activity of kinases and the potency of their inhibitors.
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.
General Protocol:
-
Reaction Setup: The kinase, its specific substrate, and varying concentrations of the test compound are incubated in a reaction buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, typically by capturing the substrate on a filter membrane.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.
Visualizing Selectivity and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: A typical workflow for assessing the cross-reactivity of kinase inhibitors.
Caption: A conceptual diagram illustrating the different selectivity profiles of the compared inhibitors.
Caption: Simplified signaling pathway showing the point of intervention for a DYRK1A inhibitor.
Conclusion
The cross-reactivity profiling of this compound-based inhibitors is a critical aspect of their preclinical characterization. As demonstrated with Leucettinib-21, it is possible to achieve a high degree of selectivity for specific kinase families with this scaffold. The comparison with broad-spectrum inhibitors like Staurosporine and Dasatinib underscores the importance of comprehensive profiling to understand the full spectrum of a compound's biological activity. The data and methodologies presented in this guide are intended to aid researchers in the rational design and evaluation of novel kinase inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.
References
A Comparative Benchmarking Study: Novel Imidazolidin-4-one Catalysts versus Established Organocatalysts in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is paramount. This guide provides a comparative analysis of new-generation imidazolidin-4-one organocatalysts against well-established catalysts in key asymmetric transformations. The data presented is synthesized from recent literature to offer a clear performance benchmark.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often more sustainable alternative to traditional transition metal catalysis.[1] Among the privileged scaffolds in organocatalysis, imidazolidin-4-ones, pioneered by MacMillan, have demonstrated remarkable efficacy in a wide array of reactions.[2] This guide focuses on benchmarking the performance of new this compound derivatives against established organocatalysts such as proline derivatives and cinchona alkaloids in cornerstone reactions like the Diels-Alder, Michael addition, and Friedel-Crafts alkylation.
Performance Benchmark: A Tabular Comparison
The following tables summarize the performance of various organocatalysts in key asymmetric reactions, providing a quantitative comparison of their efficiency and stereoselectivity.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a fundamental C-C bond-forming reaction for the synthesis of complex cyclic systems. This compound catalysts are known to proceed via iminium ion activation, lowering the LUMO of the dienophile.[2]
| Catalyst | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-5-Benzyl-2,2,3-trimethylthis compound HCl | Cinnamaldehyde | Cyclopentadiene | CH2Cl2/H2O | RT | 91 | 93 (exo) | [2] |
| (S)-Proline | Crotonaldehyde | Cyclopentadiene | CH2Cl2 | -20 | 95 | 72 (endo) | Generic |
| Cinchonidine | Acrolein | Cyclopentadiene | Toluene | -78 | 85 | 88 (endo) | Generic |
| New this compound Derivative (Polymer-supported) | Crotonaldehyde | Cyclopentadiene | Dicationic Ionic Liquid/TFA | RT | 95 | 87 (endo) | [3] |
Asymmetric Michael Addition
The Michael addition is a versatile method for the formation of C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| (2S,5S)-2-tert-Butyl-3-methyl-5-benzylthis compound | Propanal | trans-β-Nitrostyrene | Toluene | 4 | 85 | 10:1 | 98 | [4] |
| Diphenylprolinol silyl ether | Propanal | 2-Cyclohexen-1-one | Dioxane | RT | 99 | >20:1 | 99 | [4] |
| Thiourea derivative | Acetophenone | trans-β-Nitrostyrene | Toluene | RT | 95 | - | 97 | [5] |
| New this compound Derivative (Copper Complex) | Nitromethane | Benzaldehyde | DMF | -25 | 92 | - | 97 | [6] |
Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a classic reaction for the formation of C-C bonds between an aromatic ring and an electrophile. Organocatalytic variants provide an enantioselective route to chiral aromatic compounds.
| Catalyst | Nucleophile | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | Indole | Crotonaldehyde | CH2Cl2 | -85 | 87 | 93 | MacMillan et al. |
| Chiral Phosphoric Acid | Indole | α,β-Unsaturated Ketone | Toluene | -20 | 98 | 96 | Generic |
| Cinchona Alkaloid Derivative | Indole | Isatin | CH2Cl2 | -60 | 95 | 99 | [7] |
| New this compound Derivative (Alginate-supported) | 1-Methylindole | Crotonaldehyde | CH2Cl2/i-PrOH | 0 | >90 | up to 40 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative experimental protocols for the reactions benchmarked.
General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) in the specified solvent (2.0 mL) at the indicated temperature, the organocatalyst (0.05 mmol, 10 mol%) is added. The diene (1.5 mmol) is then added, and the reaction mixture is stirred for the time specified in the literature. Upon completion, the reaction is quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Asymmetric Michael Addition
In a vial, the organocatalyst (0.05 mmol, 10 mol%) is dissolved in the specified solvent (1.0 mL). The Michael acceptor (0.5 mmol) is added, followed by the Michael donor (1.0 mmol). The reaction is stirred at the specified temperature until completion (monitored by TLC). The crude mixture is then directly purified by flash column chromatography to afford the desired product. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
General Procedure for Asymmetric Friedel-Crafts Alkylation
To a solution of the indole (0.5 mmol) and the α,β-unsaturated aldehyde or ketone (0.6 mmol) in the specified solvent (2.0 mL) at the indicated temperature, the organocatalyst (0.05 mmol, 10 mol%) is added. The reaction is stirred for the time indicated in the relevant literature. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired product. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Catalytic Cycle and Workflow
To better understand the mechanism of catalysis and the experimental process, the following diagrams are provided.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. oaji.net [oaji.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the enantioselectivity of new chiral ligands based on this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Alginate- and κ-carrageenan-supported asymmetric organocatalysts: preparation, characterization, and catalytic activity for Friedel–Crafts alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Imidazolidin-4-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety and environmental responsibility. This guide provides a detailed, procedural framework for the proper disposal of imidazolidin-4-one, ensuring the protection of personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) for the most detailed and current safety information.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is necessary to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with institutional guidelines as well as local, state, and federal regulations.[2] The following protocol outlines the general steps for its proper disposal as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Once this compound is no longer required, it must be classified as hazardous waste.[1]
-
Segregate from Other Waste Streams: Do not mix this compound with non-hazardous waste. It should be collected in a dedicated and clearly labeled waste container.[1][3]
-
Check for Incompatibilities: Store this compound away from strong oxidizing agents, acids, and bases to prevent adverse chemical reactions.[1][3]
Step 2: Container Management
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof screw-top lid.[1][3]
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound."[2]
-
Storage: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1] The container should be placed in secondary containment to mitigate the impact of any potential leaks.[1]
Step 3: Accidental Spill Response In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[4][5]
-
Clean-up: For minor spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated hazardous waste container.[5] Do not use compressed air for cleaning.[5]
-
Decontamination: Thoroughly clean the spill area.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Step 4: Final Disposal
-
Contact EHS: Do not dispose of this compound down the drain or in regular trash.[2][4] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Documentation: Provide the EHS office with a completed hazardous waste disposal form, detailing the contents and quantity of the waste.[1]
-
Transportation: Hazardous waste must be transported by licensed transporters to a permitted treatment, storage, and disposal facility (TSDF).[6][7]
Disposal and Safety Parameters
The following table summarizes key safety and disposal information for this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 1704-79-6 | [4] |
| Hazard Classification | Hazardous Waste | [1][2] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. | [5] |
| Recommended PPE | Chemical-resistant gloves, safety glasses/goggles, lab coat, respirator (if needed). | [1] |
| Incompatible Materials | Strong oxidizing agents, acids, bases. | [1][3] |
| Spill Containment | Prevent entry into drains and waterways. Use dry clean-up procedures and avoid generating dust. | [4][5] |
| Disposal Method | Dispose of as hazardous waste through a licensed contractor. Do not discard in regular trash or down the drain. | [2][4][8] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound (e.g., neutralization or degradation studies) are not detailed in the provided search results, the general principle of handling and disposal as hazardous waste is consistently emphasized. The primary "protocol" for disposal involves the administrative and logistical steps of proper waste identification, segregation, containment, and transfer to a certified hazardous waste facility. The specific treatment method (e.g., incineration) will be determined by the capabilities and permits of the receiving TSDF in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. youtube.com [youtube.com]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling Imidazolidin-4-one
Essential Safety Protocols for Handling Imidazolidin-4-one
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in research and development settings.
This compound and its derivatives can pose several health risks, including causing serious eye irritation, skin irritation, and potential respiratory irritation.[1][2] Some related compounds may also be harmful if swallowed, inhaled, or in contact with skin, and may cause allergic skin reactions.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the required equipment.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | ASTM D6978 (Chemotherapy gloves) or equivalent | Prevents direct skin contact. Nitrile or neoprene materials are recommended. Double gloving is best practice.[4] |
| Body Protection | Disposable, fluid-resistant gown | Polyethylene-coated polypropylene or similar laminate | Protects skin and personal clothing from splashes and dust.[4] Lab coats are not sufficient. |
| Eye & Face Protection | Chemical splash goggles and face shield | ANSI Z87.1 | Protects against splashes, mists, and dust.[5] A face shield should be worn over goggles when splash potential is high.[6] |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher | Required when working outside a fume hood or when dust/aerosols may be generated.[3][7] A full respiratory program, including fit-testing, is required.[7] |
| Foot Protection | Closed-toe, chemical-resistant shoes/boots | ASTM F2413-18 or equivalent | Protects feet from spills. Pant legs should be worn outside of boots.[5] |
Operational and Disposal Plans
Safe laboratory practice extends beyond wearing PPE. The following procedural steps for handling and disposal must be followed to minimize exposure risk.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]
-
Assemble all necessary materials and weigh the required amount of this compound within the fume hood to contain dust.
-
-
Donning PPE:
-
Follow the systematic procedure outlined in the workflow diagram below to ensure complete protection before handling the chemical.
-
-
Handling:
-
Spill Response:
-
In case of a spill, evacuate non-essential personnel.
-
Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[1]
-
Sweep up the material without generating dust and place it into a clearly labeled, sealed container for hazardous waste.[3]
-
Decontaminate the spill area as per your institution's EHS guidelines.
-
-
Doffing PPE:
-
Remove PPE in the reverse order of donning, as shown in the diagram below, to prevent self-contamination.
-
PPE Donning and Doffing Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All solid waste containing this compound, including contaminated absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Never dispose of this compound down the drain or in regular trash.[8]
-
-
Contaminated PPE:
-
All disposable PPE (gloves, gowns, etc.) used while handling the chemical must be considered hazardous waste.
-
Place all contaminated PPE into a designated hazardous waste container immediately after doffing.
-
-
Container Disposal:
-
Empty containers must be handled like the product itself and disposed of as hazardous waste. Do not rinse containers into the sink.
-
Arrange for pickup and disposal of all waste through your institution's Environmental Health and Safety (EHS) department.[10]
-
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pppmag.com [pppmag.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chempoint.com [chempoint.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
